(2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
(2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c7-3-1-2-6-4(3)5(8)9;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFGQFQJUWOFCN-RFKZQXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1O)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]([C@H]1O)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride chemical properties
An In-depth Technical Guide to (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride: A Core Building Block for Targeted Protein Degradation
Introduction
This compound is a chiral amino acid derivative of significant interest in modern medicinal chemistry and drug development. Its rigid, stereochemically defined pyrrolidine scaffold makes it a valuable building block, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) for targeted protein degradation.[1] This guide provides a comprehensive overview of its chemical properties, synthesis considerations, analytical methodologies, and applications, offering a technical resource for researchers and scientists in the field. The specific (2R,3S) stereochemistry is crucial as it dictates the molecule's three-dimensional orientation, profoundly influencing its interaction with biological targets.[1]
Physicochemical Properties
The fundamental chemical and physical properties of this compound are summarized below. These characteristics are foundational for its handling, formulation, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 468061-05-4 | [1][2][3][4][5] |
| Molecular Formula | C₅H₁₀ClNO₃ | [1][2][3] |
| Molecular Weight | 167.59 g/mol | [1][2][3] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% - 97% | [2][3][5] |
| Solubility | Soluble in methanol | [1] |
| Storage Conditions | Room temperature or refrigerator | [1][2][3] |
| InChIKey | HHFGQFQJUWOFCN-RFKZQXLXSA-N | [2] |
| InChI Code | 1S/C5H9NO3.ClH/c7-3-1-2-6-4(3)5(8)9;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4+;/m0./s1 | [2] |
Molecular Structure and Stereochemistry
The defining feature of this molecule is its specific stereoconfiguration. The "(2R,3S)" designation indicates the spatial arrangement of the substituents at the C2 (carboxylic acid) and C3 (hydroxyl group) positions of the pyrrolidine ring. This precise arrangement is critical for its function as a linker or building block in complex molecules designed to interact with specific protein surfaces.
Caption: Structure of this compound.
Importance of Stereoisomers
The biological activity and utility of hydroxypyrrolidine carboxylic acids are highly dependent on their stereochemistry. For instance:
-
(2S,3S)-HCl Isomer: This isomer is noted for its use in peptidomimetics, where its rigid structure mimics proline residues in peptides.[1] It is also used as an intermediate in the synthesis of pharmaceuticals like the calcium channel blocker Barnidipine.[1]
-
(2S,3R)-HCl Isomer: This diastereomer is also a valuable chiral building block, particularly in the development of antiviral and antidiabetic agents.[6] Its stereochemistry can alter hydrogen-bonding patterns, which affects physical properties like solubility and crystallinity.[1]
The distinct application of the (2R,3S) isomer in protein degraders underscores the necessity of stringent stereocontrol during synthesis to ensure the final product has the correct geometry for its intended biological target.[1]
Synthesis and Purification
While specific, detailed synthetic routes for the (2R,3S) isomer are proprietary and not extensively published in public literature, the synthesis of related hydroxypyrrolidine structures provides insight into common methodologies. Asymmetric synthesis is paramount to achieving the desired stereochemistry.
A general approach for a related isomer, (S)-3-hydroxypyrrolidine, involves using an optically pure starting material like 4-amino-(S)-2-hydroxybutylic acid.[7] The process typically involves:
-
Esterification: The carboxylic acid group of the starting material is esterified.
-
Lactam Cyclization: The molecule undergoes intramolecular cyclization to form a pyrrolidinone ring.
-
Amide Reduction: The lactam's carbonyl group is reduced to yield the final pyrrolidine ring.[7]
Purification of the final hydrochloride salt is typically achieved through recrystallization to ensure high chemical and optical purity.
Analytical Characterization Workflow
Ensuring the identity, purity, and stereochemical integrity of this compound is critical. A multi-step analytical workflow is employed for quality control.
Caption: Standard analytical workflow for quality control.
Protocol: Purity Determination by HPLC
This protocol describes a general method for assessing the purity of the compound using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the purity of this compound and detect any related impurities.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) or Formic acid
-
C18 reverse-phase HPLC column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample.
-
Dissolve in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm (as the compound lacks a strong chromophore) or Evaporative Light Scattering Detector (ELSD).
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Calculate the area percent of the main peak relative to the total area of all peaks to determine purity.
-
Trustworthiness: The use of a gradient method ensures that impurities with a wide range of polarities are eluted and detected. The low UV wavelength detection or use of an ELSD is necessary because the molecule lacks a significant UV chromophore.
Applications in Drug Development
The primary application of this compound is as a specialized building block in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.
Caption: Role of the compound in the PROTAC mechanism.
The (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid moiety is incorporated into the linker region of the PROTAC. Its rigid, hydroxylated structure helps to confer optimal spatial orientation and physicochemical properties (e.g., solubility) to the linker, which is critical for facilitating the formation of a stable and productive ternary complex between the E3 ligase and the target protein.
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures: [2][8]
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][9]
-
Storage: Store in a tightly closed container in a cool, dry place.[2][9] Recommended storage is often in a refrigerator.[2]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[8]
Conclusion
This compound is a highly specialized chemical entity whose value is intrinsically linked to its precise stereochemistry. Its emergence as a key building block in the rapidly advancing field of targeted protein degradation highlights the critical importance of stereocontrolled synthesis in modern drug discovery. For researchers and drug developers, a thorough understanding of its physicochemical properties, analytical profile, and proper handling is essential for its successful application in creating next-generation therapeutics.
References
-
(2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride - MySkinRecipes. (n.d.). Retrieved January 20, 2026, from [Link]
-
3-Hydroxypyrrolidine-2-carboxylic acid | C5H9NO3 | CID 559314 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
- US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents. (n.d.).
Sources
- 1. (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride | Benchchem [benchchem.com]
- 2. This compound | 468061-05-4 [sigmaaldrich.com]
- 3. labsolu.ca [labsolu.ca]
- 4. echemi.com [echemi.com]
- 5. This compound [allbiopharm.com]
- 6. (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride [myskinrecipes.com]
- 7. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
physical properties of (2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride
An In-depth Technical Guide to the Physical Properties of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride
Introduction: A Chiral Scaffold of Growing Importance
This compound is a non-proteinogenic, chiral amino acid derivative that has emerged as a critical building block in modern medicinal chemistry and drug discovery. As a constrained proline analog, its rigid pyrrolidine ring and defined stereochemistry offer a unique scaffold for designing molecules with high target specificity and improved pharmacokinetic profiles. Its significance is particularly noted in the synthesis of complex pharmaceuticals, including peptidomimetics and proteolysis-targeting chimeras (PROTACs), where precise three-dimensional orientation is paramount for biological activity.[1][2]
This guide provides an in-depth examination of the essential physical and chemical properties of this compound. Designed for researchers, synthetic chemists, and drug development professionals, this document consolidates key data, outlines robust experimental protocols for property verification, and explains the scientific rationale behind these methodologies. The aim is to equip scientists with the foundational knowledge required for the effective handling, characterization, and application of this versatile intermediate.
Molecular Identity and Chemical Properties
A precise understanding of the compound's fundamental identifiers is the first step in any research endeavor. These properties are foundational for regulatory submissions, database searches, and accurate molar calculations.
| Identifier | Value |
| Chemical Name | This compound |
| Synonym(s) | (2R,3S)-3-hydroxy-pyrrolidine-2-carboxylic acid HCl |
| CAS Number | 468061-05-4[1][3][4][5] |
| Molecular Formula | C₅H₁₀ClNO₃[1][3] |
| Molecular Weight | 167.59 g/mol [1][3] |
| InChI | 1S/C5H9NO3.ClH/c7-3-1-2-6-4(3)5(8)9;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4+;/m0./s1[3] |
| InChIKey | HHFGQFQJUWOFCN-RFKZQXLXSA-N |
Core Physical Properties
The physical properties of an active pharmaceutical ingredient (API) or intermediate directly influence its handling, formulation, and bioavailability. The following table summarizes the key physical data for this compound as reported in publicly available sources.
| Property | Value / Observation | Rationale & Impact |
| Physical Form | Solid | Affects handling, weighing, and dissolution procedures. |
| Purity | ≥95-97%[3][5] | High purity is critical for avoiding side reactions and ensuring reproducible biological data. |
| Melting Point | Not specified in publicly available data sheets. | A sharp melting point is a key indicator of purity. DSC is the preferred method for determination (see Protocol 3.1). |
| Solubility | Soluble in methanol.[1] Other solvents not specified. | Crucial for selecting appropriate solvent systems for chemical reactions, purification, and formulation. |
| Optical Rotation | Not specified in publicly available data sheets. | Essential for confirming the specific stereoisomer and enantiomeric purity of the material (see Protocol 3.3). |
| Storage | Room temperature[1][3] or Refrigerator (2-8°C).[2] | Note: Discrepancies exist. Always adhere to the supplier-specific Certificate of Analysis for the received lot. Proper storage prevents degradation. |
Methodologies for Physical Property Determination
To ensure the quality and consistency of this compound, rigorous analytical characterization is necessary. The following sections provide standardized, step-by-step protocols for determining its key physical properties.
Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides a highly accurate and reproducible melting point (Tₘ), observed as an endothermic peak, and can reveal other thermal events like decomposition or phase transitions.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the DSC instrument using certified standards (e.g., Indium) for temperature and enthalpy.
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into a clean aluminum DSC pan.
-
Encapsulation: Crimp the pan with an aluminum lid to encapsulate the sample. Prepare an empty, sealed pan as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25°C.
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 250°C).
-
Use an inert nitrogen purge gas (50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis: Analyze the resulting thermogram. The onset temperature of the main endothermic peak is recorded as the melting point.
Caption: Workflow for Kinetic Solubility Assessment.
Protocol: Specific Rotation Measurement via Polarimetry
Principle: Chiral molecules rotate the plane of polarized light. The specific rotation ([α]) is a fundamental physical constant for a given enantiomer under specific conditions (temperature, wavelength, solvent, and concentration). This measurement is essential for confirming the stereochemical identity of the compound.
Step-by-Step Methodology:
-
Instrument Preparation: Turn on the polarimeter and the sodium lamp (D-line, 589 nm). Allow it to warm up and stabilize.
-
Blank Measurement: Fill the sample cell with the specified solvent (e.g., methanol) and take a blank reading to zero the instrument.
-
Sample Preparation: Prepare a solution of the compound at a precisely known concentration (c), typically in g/100 mL, using the same solvent.
-
Sample Measurement: Rinse and fill the cell with the sample solution, ensuring no air bubbles are present. Measure the observed rotation (α).
-
Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c) where:
-
α = observed rotation in degrees
-
l = path length of the cell in decimeters (dm)
-
c = concentration in g/mL (or g/100mL, depending on convention)
-
Caption: Workflow for Specific Rotation Measurement.
Spectroscopic Characterization
Spectroscopy provides unambiguous confirmation of the chemical structure.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show several characteristic absorptions that confirm its functional groups.
-
O–H Stretch (Carboxylic Acid): A very broad and strong absorption from 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid. [6][7]* N–H Stretch (Ammonium Salt): Broad absorptions in the 2400-2800 cm⁻¹ range are typical for the N-H stretches of a secondary amine hydrochloride.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1710-1760 cm⁻¹ corresponds to the carbonyl group. Its position can indicate the degree of hydrogen bonding. [6][7]* O-H Bend (Alcohol): A peak in the 1300-1440 cm⁻¹ region can be attributed to the bending vibration of the secondary alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework.
-
¹H NMR:
-
-COOH Proton: A highly deshielded proton, typically appearing as a broad singlet near 12 δ. Its chemical shift is dependent on concentration and solvent due to hydrogen bonding. [6] * -NH₂⁺- Proton: A broad signal from the protonated amine, often coupled to adjacent protons. Its chemical shift is also solvent-dependent.
-
Ring Protons (-CH-): The protons on the pyrrolidine ring will appear in the 2-5 δ range, showing complex splitting patterns (multiplets) due to coupling with each other. The specific shifts and coupling constants are diagnostic of the cis and trans relationships between substituents.
-
-
¹³C NMR:
-
Carboxyl Carbon (-COOH): The carbonyl carbon atom will absorb in the downfield region of the spectrum, typically between 165-185 δ. [6] * Ring Carbons (-CH-): The carbons of the pyrrolidine ring will appear in the 40-75 δ range. The carbon bearing the hydroxyl group (C3) and the carbon bearing the carboxyl group (C2) will be the most downfield of the ring carbons.
-
Applications and Scientific Context
The specific stereochemistry of this compound is not merely an identifying feature but the primary driver of its utility.
-
Chiral Building Block: It serves as an invaluable starting material for the asymmetric synthesis of more complex molecules, where maintaining stereochemical integrity is essential for the final product's efficacy and safety. [2]* Peptidomimetics: The rigid pyrrolidine structure mimics the backbone conformation of proline, a common amino acid in peptide turns. This allows for the creation of peptide-like molecules with enhanced metabolic stability and predictable folding patterns. [1]* PROTAC Synthesis: This compound is specifically employed in the synthesis of PROTACs. [1]In a PROTAC, this scaffold can act as part of the linker or binding moiety, and its defined 3D structure is critical for correctly orienting the two ends of the chimera—one that binds the target protein and one that recruits an E3 ligase—to induce targeted protein degradation.
Safety, Handling, and Storage
Adherence to safety protocols is mandatory when handling any chemical intermediate.
-
Hazard Statements: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). * Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood. * Storage: As noted, supplier recommendations for storage temperature vary between room temperature and refrigeration (2-8°C). [1][2][3]To ensure long-term stability and prevent degradation, always follow the storage conditions specified on the label and Certificate of Analysis provided by the supplier for your specific lot.
References
-
(2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride. MySkinRecipes. [Link]
-
3-Hydroxypyrrolidine-2-carboxylic acid | C5H9NO3 | CID 559314. PubChem. [Link]
-
laevo-pinocarveol, 547-61-5. The Good Scents Company. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]
-
This compound. Suzhou Aobai Pharmaceutical. [Link]
-
(2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid | CAS 4298-08-2. Chemical-Suppliers.com. [Link]
-
Chemical Properties of 1-Pentadecene (CAS 13360-61-7). Cheméo. [Link]
-
20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
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- 1. (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride | Benchchem [benchchem.com]
- 2. (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride [myskinrecipes.com]
- 3. labsolu.ca [labsolu.ca]
- 4. echemi.com [echemi.com]
- 5. This compound [allbiopharm.com]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
(2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride structure and stereochemistry
An In-Depth Technical Guide to (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride: Structure, Stereochemistry, and Applications in Drug Discovery
Executive Summary
This compound is a non-canonical, chiral amino acid derivative that has emerged as a pivotal building block in modern medicinal chemistry. Its rigid pyrrolidine scaffold, combined with a specific stereochemical arrangement of hydroxyl and carboxylic acid functional groups, imparts unique conformational constraints that are highly sought after in drug design. This guide provides a comprehensive technical overview of this compound, delving into its precise stereochemical nature, plausible synthetic routes, and robust analytical characterization methods. As a Senior Application Scientist, this paper emphasizes the causal reasoning behind its utility, particularly its growing role in the synthesis of proteolysis-targeting chimeras (PROTACs) and other complex pharmaceutical agents. The insights provided are intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional properties of this versatile molecule.
Molecular Overview and Physicochemical Properties
(2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid is a derivative of proline, one of the 20 proteinogenic amino acids. Unlike its more common biological counterpart, 4-hydroxyproline, the hydroxyl group at the C3 position and the specific (2R,3S) stereochemistry confer distinct properties.[1] The compound is typically supplied as a hydrochloride salt to improve its stability and aqueous solubility, which is a critical consideration for its use in both synthetic protocols and biological assays.[2]
Table 1: Compound Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [3] |
| CAS Number | 468061-05-4 | [2][3][4] |
| Molecular Formula | C₅H₁₀ClNO₃ | [2][3] |
| Molecular Weight | 167.59 g/mol | [2][3][4] |
| Physical Form | Solid | [3] |
| Purity | Typically ≥97% | [3][4] |
| Solubility | Soluble in methanol | [2] |
| Storage | Room Temperature or Refrigerator | [2][3] |
| InChI Key | HHFGQFQJUWOFCN-RFKZQXLXSA-N |[3] |
Elucidation of the (2R,3S) Stereochemistry
The biological and chemical activity of this molecule is intrinsically linked to its three-dimensional structure. The designation (2R,3S) defines the absolute configuration at the two chiral centers, C2 and C3, according to the Cahn-Ingold-Prelog priority rules.
-
At Carbon-2 (C2): The substituents are -COOH, -NH₂⁺- (in the ring), -C3, and -H. The 'R' configuration indicates that this is a D-proline derivative, contrasting with the 'S' configuration of naturally occurring L-proline.
-
At Carbon-3 (C3): The substituents are -OH, -C2, -C4, and -H. The 'S' configuration is defined relative to the priorities of these groups.
The combination of (2R) at the alpha-carbon and (3S) at the beta-carbon results in a cis relative stereochemistry. This means the carboxylic acid at C2 and the hydroxyl group at C3 are oriented on the same face of the five-membered pyrrolidine ring. This fixed orientation is critical as it reduces the molecule's conformational flexibility and presents a well-defined spatial arrangement of hydrogen bond donors and acceptors for molecular interactions, a highly desirable trait for designing selective inhibitors and ligands.[5]
Caption: 2D projection illustrating the (2R,3S) stereochemistry and cis-relationship.
Synthesis and Purification
The stereoselective synthesis of pyrrolidine derivatives is a well-established but challenging field of organic chemistry.[6] Creating the (2R,3S) isomer requires precise control over two adjacent chiral centers. While proprietary methods exist, a general and plausible synthetic strategy can be outlined based on established chemical transformations. The causality behind this workflow is to establish the first chiral center and then use it to direct the formation of the second, followed by ring formation.
Caption: Generalized workflow for stereoselective pyrrolidine synthesis.
Experimental Protocol: A Plausible Synthetic Approach
This protocol is a representative example and may require optimization. It relies on substrate-controlled diastereoselective reduction to set the C3 stereocenter.
-
Step 1: Synthesis of a Pyrrolidinone Intermediate. Start with a suitable chiral precursor, such as D-pyroglutamic acid. Convert the carboxylic acid to a Weinreb amide to prevent over-reduction in subsequent steps.
-
Step 2: Introduction of the C3-Keto Group. Perform an alpha-oxidation on the protected pyrrolidinone. This step must be carefully controlled to avoid racemization.
-
Step 3: Diastereoselective Reduction. Reduce the newly formed ketone at C3 using a bulky reducing agent (e.g., L-Selectride®). The existing stereocenter at C2 will direct the hydride attack from the less hindered face, preferentially forming the desired cis alcohol. The choice of reducing agent is causal: a sterically demanding reagent enhances the facial selectivity, leading to a higher diastereomeric excess of the cis product.
-
Step 4: Hydrolysis and Purification. Hydrolyze the protecting groups and the amide to reveal the carboxylic acid and the secondary amine. This is typically achieved under strong acidic or basic conditions.
-
Step 5: Salt Formation. Purify the resulting free amino acid via chromatography or recrystallization. Dissolve the purified product in a suitable solvent (e.g., diethyl ether, methanol) and treat with a stoichiometric amount of hydrochloric acid to precipitate the stable hydrochloride salt.
-
Validation: The final product's structure, purity, and stereochemistry must be confirmed using the analytical methods described in the next section.
Analytical Characterization and Quality Control
A self-validating system of protocols is essential to confirm the identity, purity, and stereochemical integrity of the final compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural elucidation. The cis stereochemistry can be confirmed by analyzing the coupling constants (³J) between the protons at C2 and C3, and through-space correlations observed in a 2D NOESY experiment.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O)
| Nucleus | Position | Predicted Chemical Shift (ppm) | Key Characteristics |
|---|---|---|---|
| ¹H | H2 (on C2) | ~4.0 - 4.2 | Doublet, coupled to H3 |
| ¹H | H3 (on C3) | ~4.5 - 4.7 | Multiplet, coupled to H2 and H4 protons |
| ¹H | H4 (on C4) | ~2.0 - 2.4 | Multiplet |
| ¹H | H5 (on C5) | ~3.3 - 3.6 | Multiplet |
| ¹H | NH₂⁺ | ~8.5 - 9.5 | Broad singlet (exchangeable) |
| ¹H | COOH | ~11 - 13 | Very broad singlet (exchangeable, if not in D₂O)[7] |
| ¹³C | C2 (CH) | ~60 - 65 | |
| ¹³C | C3 (CH-OH) | ~70 - 75 | |
| ¹³C | C4 (CH₂) | ~35 - 40 | |
| ¹³C | C5 (CH₂) | ~50 - 55 |
| ¹³C | C=O | ~170 - 175 | Deshielded compared to other carbons[7] |
Note: Actual shifts may vary based on solvent and concentration.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining enantiomeric and diastereomeric purity.
Protocol: Chiral HPLC Method Development
-
Column Selection: Choose a chiral stationary phase (CSP) known for separating amino acid derivatives. Polysaccharide-based columns (e.g., Chiralpak® series) are often a good starting point.
-
Mobile Phase Screening:
-
Normal Phase: Use mixtures of hexane/isopropanol or hexane/ethanol with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid for the acid, diethylamine for the free amine) to improve peak shape.
-
Polar Organic Mode: Use acetonitrile or methanol as the main solvent.
-
Reversed Phase: Use mixtures of water/acetonitrile or water/methanol, often with a buffer.
-
-
Analyte Preparation: The hydrochloride salt can be analyzed directly. If the free amino acid is used, derivatization (e.g., with a UV-active group like Fmoc or Boc) may be necessary to improve detection and retention.
-
Optimization: Once initial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to maximize resolution between the four possible stereoisomers.
-
Validation: The method must be validated by running a racemic or diastereomeric mixture of standards to confirm the identity of each peak.
Mass Spectrometry (MS)
MS confirms the molecular weight and can provide structural information through fragmentation analysis. For C₅H₁₀ClNO₃ (MW 167.59), the expected mass for the protonated molecule [M+H]⁺ (of the free amine) would be m/z 132.06. Characteristic fragments would include losses of water (-18) and the carboxyl group (-45).[7]
Applications in Modern Drug Development
The utility of this compound stems from its function as a rigid, stereochemically defined scaffold.[5]
Foundational Role in PROTACs
Perhaps the most significant recent application of this molecule is in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
The (2R,3S)-3-hydroxyproline core is a key component of the von Hippel-Lindau (VHL) E3 ligase ligand. The hydroxyl group is essential for forming a critical hydrogen bond with the VHL protein, while the pyrrolidine ring serves as a rigid linker to which the target-binding ligand is attached. The cis-stereochemistry ensures the correct vector for exiting the VHL binding pocket and connecting to the linker, a crucial parameter in PROTAC design.[2]
Caption: Role of the hydroxyproline core in a VHL-based PROTAC.
Peptidomimetics and Constrained Scaffolds
The rigid pyrrolidine ring is an excellent mimic of the peptide backbone's proline residue.[5][8] By incorporating (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid into a peptide sequence, chemists can induce specific turns and secondary structures. This conformational constraint can lead to:
-
Increased Receptor Affinity: By locking the peptide into its bioactive conformation, binding entropy is reduced.
-
Enhanced Metabolic Stability: The non-natural amino acid structure is more resistant to degradation by proteases.[5]
-
Improved Selectivity: A well-defined 3D structure can improve selectivity for a specific receptor subtype.
Derivatives of hydroxypyrrolidine have shown a wide range of biological activities, including potential as anticancer, antiviral, and antidiabetic agents, underscoring the versatility of this scaffold.[2][5][][10]
Conclusion
This compound is more than just a chiral building block; it is an enabling tool in contemporary drug discovery. Its value is derived from a precise, pre-organized, three-dimensional structure that provides medicinal chemists with a reliable scaffold for constructing complex molecules with tailored properties. The cis-orientation of its functional groups is directly responsible for its critical role in potent VHL ligands for PROTACs, one of the most exciting new therapeutic modalities. As the demand for conformationally constrained molecules and targeted protein degraders continues to grow, the importance of understanding and effectively utilizing this specialized amino acid derivative will undoubtedly increase, making it a cornerstone of advanced pharmaceutical design.
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An In-Depth Technical Guide to the Synthesis of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid Hydrochloride
Abstract
(2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride, a pivotal chiral building block in modern medicinal chemistry, is a key component in the synthesis of a multitude of pharmacologically active agents. Its rigid, stereochemically defined pyrrolidine framework offers a unique scaffold for the design of enzyme inhibitors and other therapeutics. This comprehensive technical guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, intended for researchers, scientists, and professionals in drug development. The guide will delve into the strategic use of the chiral pool, specifically D-mannitol and D-glucose, as starting materials, offering detailed, step-by-step protocols. Furthermore, alternative stereoselective approaches, including enzymatic resolutions and asymmetric synthesis, will be discussed, providing a comparative analysis of their respective advantages and limitations.
Introduction: The Significance of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid
The pyrrolidine ring is a privileged scaffold in the realm of medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1] The introduction of stereochemically defined hydroxyl and carboxylic acid functionalities, as seen in (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid, significantly enhances its utility as a chiral synthon. This specific diastereomer, also known as cis-3-hydroxy-D-proline, provides a conformationally constrained framework that can mimic peptide turns or serve as a core for novel molecular architectures. Its hydrochloride salt form enhances stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.[2]
The strategic importance of this molecule lies in its role as a key intermediate for a range of therapeutic agents, including antiviral, anticancer, and central nervous system-targeting drugs. The precise spatial arrangement of its functional groups allows for highly specific interactions with biological targets, making its stereoselective synthesis a critical aspect of drug discovery and development.
Chiral Pool Synthesis: Leveraging Nature's Stereochemistry
Chiral pool synthesis stands as a powerful and efficient strategy for the preparation of enantiomerically pure compounds by utilizing readily available chiral molecules from nature. This approach circumvents the need for often complex asymmetric induction or resolution steps. For the synthesis of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid, D-mannitol and D-glucose have emerged as exemplary and cost-effective starting materials.
Synthesis from D-Mannitol: A Robust and Scalable Route
A well-established route to both diastereomers of 3-hydroxy-D-proline commences from the readily available C2-symmetric hexol, D-mannitol. This strategy, detailed by Mulzer et al. in the Journal of Organic Chemistry (1996), leverages the inherent stereochemistry of the starting material to construct the pyrrolidine ring with high stereocontrol.[3]
The core of this synthetic strategy involves the transformation of D-mannitol into a key O-silylated hydroxyproline intermediate, which can then be selectively converted to the desired cis or trans product. The causality behind this approach lies in the predictable stereochemical outcome of the reactions, guided by the pre-existing chiral centers of the mannitol backbone.
Caption: Synthetic pathway from D-Mannitol.
Detailed Experimental Protocol: Synthesis of cis-3-Hydroxy-D-proline from D-Mannitol [3]
This protocol is adapted from the work of Mulzer et al. and outlines the key transformations to yield the target molecule.
Step 1: Preparation of the Key O-Silylated Hydroxyproline Intermediate
This multi-step process begins with the protection of D-mannitol, followed by a series of transformations to construct the pyrrolidine ring. The specific details of each step, including reagents, solvents, and reaction conditions, are extensively documented in the original publication.[3]
Step 2: Conversion to N-Protected cis-3-Hydroxy-D-proline Derivative
The key intermediate is subjected to conditions that favor the formation of the cis diastereomer. This often involves specific deprotection and/or functional group manipulation steps that control the stereochemistry at the C3 position.
Step 3: Deprotection and Hydrochloride Salt Formation
The protecting groups are removed under acidic conditions, which concurrently leads to the formation of the hydrochloride salt of the final product.
| Step | Key Transformation | Typical Reagents and Conditions | Yield (%) |
| 1 | D-Mannitol to Key Intermediate | Multi-step | - |
| 2 | Stereoselective conversion | Specific to desired isomer | - |
| 3 | Deprotection and salt formation | HCl in an organic solvent | High |
Table 1: Summary of the synthetic route from D-Mannitol. Yields are indicative and may vary.
Synthesis from D-Glucose: A Versatile Alternative
D-glucose, another abundant and inexpensive chiral starting material, provides an alternative and versatile entry point to the synthesis of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid. A notable approach, described by Dhavale and co-workers in Tetrahedron Letters (2010), involves the conversion of D-glucose into an N-benzyloxycarbonyl-γ-alkenyl amine intermediate.[4]
This intermediate undergoes a key intramolecular SN2 cyclization to form the pyrrolidine ring. The stereochemistry of the final product is dictated by the stereocenters originating from D-glucose.
Caption: Synthetic pathway from D-Glucose.
Detailed Experimental Protocol: Synthesis of cis-3-Hydroxy-D-proline from D-Glucose [4]
This protocol is a summary of the key steps reported by Dhavale et al.
Step 1: Preparation of N-Benzyloxycarbonyl-γ-alkenyl amine from D-Glucose
This involves a series of protecting group manipulations and functional group transformations to convert D-glucose into the key acyclic precursor.
Step 2: Formation of the Pyrrolidine Ring
The alkenyl amine is subjected to hydroboration-oxidation, followed by mesylation of the resulting alcohol. Intramolecular SN2 cyclization then affords the protected pyrrolidine derivative.
Step 3: Final Deprotection and Isolation
The remaining protecting groups are removed, and the sugar appendage is cleaved and oxidized to the carboxylic acid. A final hydrogenolysis step yields the target amino acid. The hydrochloride salt can then be formed by treatment with hydrochloric acid.
| Step | Key Transformation | Typical Reagents and Conditions | Overall Yield (%) |
| 1-3 | D-Glucose to Final Product | Multi-step sequence | ~29 |
Table 2: Summary of the synthetic route from D-Glucose.
Alternative and Emerging Synthetic Strategies
While chiral pool synthesis offers robust and reliable routes, other stereoselective methods are continuously being developed to access (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid and its analogs.
Stereoselective Michael Addition
Asymmetric Michael addition reactions provide a powerful tool for the construction of chiral pyrrolidine rings. This approach typically involves the conjugate addition of a nucleophile to an α,β-unsaturated system, where the stereochemical outcome is controlled by a chiral catalyst or auxiliary.[2] While specific, detailed protocols for the synthesis of the (2R,3S) isomer via this method are less commonly reported in introductory literature, the principles of asymmetric catalysis offer a promising avenue for future synthetic explorations.
Enzymatic Resolution and Biocatalysis
Enzymatic methods present an attractive "green" alternative for obtaining enantiomerically pure hydroxyproline isomers. These methods can involve the selective hydrolysis of a racemic ester or amide, or the direct stereoselective hydroxylation of a proline precursor.[] Biocatalysis often offers high enantioselectivity under mild reaction conditions, although substrate scope and enzyme availability can be limiting factors.
Formation of the Hydrochloride Salt: A Critical Final Step
The conversion of the free amino acid to its hydrochloride salt is a crucial final step that enhances the compound's stability, crystallinity, and solubility in aqueous solutions. This is typically achieved by treating a solution of the purified amino acid with hydrochloric acid.
General Experimental Protocol: Hydrochloride Salt Formation
-
The purified (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid is dissolved in a suitable solvent, such as methanol or ethanol.
-
A solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol) or concentrated aqueous HCl is added dropwise to the amino acid solution, typically at a reduced temperature (0 °C).
-
The resulting hydrochloride salt often precipitates from the solution.
-
The solid is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether), and dried under vacuum to yield the final product.
Conclusion and Future Perspectives
The synthesis of this compound continues to be an area of significant interest for synthetic and medicinal chemists. The chiral pool-based approaches from D-mannitol and D-glucose remain the most established and reliable methods, offering scalability and high stereochemical control. As the demand for enantiomerically pure building blocks in drug discovery grows, the development of novel and more efficient stereoselective catalytic methods will undoubtedly play an increasingly important role. The principles and protocols outlined in this guide provide a solid foundation for researchers to access this valuable chiral synthon and to explore its potential in the development of next-generation therapeutics.
References
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D. O'Hagan, "Pyrrolidine, piperidine and pyridine alkaloids," Natural Product Reports, vol. 17, no. 5, pp. 435-446, 2000. Available: [Link]
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J. Mulzer, A. Meier, J. Buschmann, and P. Luger, "Total Synthesis of cis- and trans-3-Hydroxy-D-proline and (+)-Detoxinine," The Journal of Organic Chemistry, vol. 61, no. 2, pp. 566–572, 1996. Available: [Link]
-
N. B. Kalamkar, V. M. Kasture, and D. D. Dhavale, "Total synthesis of natural cis-3-hydroxy-L-proline from D-glucose," Tetrahedron Letters, vol. 51, no. 51, pp. 6745–6747, 2010. Available: [Link]
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An In-Depth Technical Guide to (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic Acid Hydrochloride (CAS 468061-05-4): A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride, with CAS number 468061-05-4, is a pivotal chiral building block in modern medicinal chemistry. Its rigid pyrrolidine framework and defined stereochemistry have made it an invaluable component in the design of sophisticated therapeutic agents, most notably as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, and its critical application in the rapidly evolving field of targeted protein degradation through Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Data
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research and development.
| Property | Value | Source(s) |
| CAS Number | 468061-05-4 | [1] |
| IUPAC Name | (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid;hydrochloride | [1] |
| Molecular Formula | C₅H₁₀ClNO₃ | [1] |
| Molecular Weight | 167.59 g/mol | [1] |
| Appearance | Solid | |
| Purity | Typically ≥97% | |
| Melting Point | 235°C (decomposition) | [1] |
| Solubility | The hydrochloride salt form enhances solubility in aqueous solutions. | [1] |
| Storage | Store at room temperature or refrigerated. | [1] |
| InChI Key | HHFGQFQJUWOFCN-RFKZQXLXSA-N | |
| Canonical SMILES | C1CC(=O)O">C@HO.Cl | [1] |
Stereochemistry: The Cornerstone of Biological Activity
The specific (2R,3S) stereochemistry of this molecule is crucial for its biological function. This particular arrangement of substituents on the pyrrolidine ring is optimal for binding to the VHL E3 ligase, a key component of the ubiquitin-proteasome system.[1] The hydroxyl group and the carboxylic acid moiety engage in critical hydrogen bonding interactions within the VHL binding pocket, mimicking the endogenous substrate, hypoxia-inducible factor 1α (HIF-1α).[2][3]
Synthesis Protocol: A Stereoselective Approach
The synthesis of this compound necessitates a stereoselective strategy to ensure the correct configuration at the C2 and C3 positions. While various methods exist, a common approach involves the use of chiral precursors and stereocontrolled reactions. The following protocol is a representative synthesis based on established chemical principles.
Diagram of the Synthetic Workflow:
Caption: A generalized workflow for the stereoselective synthesis.
Step-by-Step Methodology:
-
Protection of the Starting Material: Begin with a readily available chiral precursor, such as (2S, 4R)-4-hydroxy-L-proline. The amino and carboxylic acid groups are first protected to prevent unwanted side reactions. For instance, the amine can be protected with a Boc group (di-tert-butyl dicarbonate), and the carboxylic acid can be converted to a methyl ester.
-
Stereochemical Inversion at C4: The hydroxyl group at the C4 position is then activated, for example, by conversion to a mesylate or tosylate. This is followed by nucleophilic substitution with inversion of configuration to introduce the desired stereochemistry.
-
Modification of the Hydroxyl Group: The newly introduced functional group is then converted to a hydroxyl group.
-
Deprotection: The protecting groups on the amine and carboxylic acid are removed. Acidic conditions are typically used to remove the Boc group and hydrolyze the ester, yielding the free amino acid.
-
Formation of the Hydrochloride Salt: The final compound is isolated as its hydrochloride salt by treatment with hydrochloric acid, which improves its stability and handling properties.
-
Purification and Characterization: The product is purified by techniques such as recrystallization or column chromatography. The structure and purity are confirmed by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4]
Application in Targeted Protein Degradation: The PROTAC Revolution
The primary and most impactful application of this compound is as a cornerstone for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][5]
The Signaling Pathway of a VHL-based PROTAC:
Caption: The mechanism of action of a VHL-recruiting PROTAC.
Experimental Workflow for Evaluating a PROTAC Incorporating CAS 468061-05-4:
This workflow outlines the key steps to synthesize a PROTAC using this compound and subsequently evaluate its efficacy in degrading a target protein.
1. Synthesis of the VHL Ligand-Linker Moiety:
-
The carboxylic acid of this compound is activated (e.g., using HATU or EDC) and coupled to a bifunctional linker containing a reactive group on the other end (e.g., an azide or alkyne for click chemistry, or a carboxylic acid for amide bond formation).
-
The hydroxyl group may require protection during this step.
2. Synthesis of the PROTAC Molecule:
-
The VHL ligand-linker moiety is then conjugated to a ligand that binds to the target protein of interest. The choice of conjugation chemistry depends on the functional groups present on the linker and the target protein ligand.[6]
3. In Vitro Evaluation of Target Protein Degradation:
-
Cell Culture: Culture a cell line that expresses the target protein.
-
Treatment: Treat the cells with varying concentrations of the synthesized PROTAC for different time points (e.g., 4, 8, 12, 24 hours). Include a negative control (e.g., vehicle-treated cells) and a control with a non-binding epimer of the VHL ligand.
-
Cell Lysis: After treatment, lyse the cells to extract total protein.
-
Western Blotting: Perform Western blotting to assess the levels of the target protein.[5][7]
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities to determine the extent of target protein degradation at different PROTAC concentrations and time points.
Self-Validating System for the Experimental Protocol:
-
Dose- and Time-Dependence: The degradation of the target protein should be dependent on both the concentration of the PROTAC and the duration of treatment.
-
Proteasome Inhibition Rescue: Co-treatment of cells with the PROTAC and a proteasome inhibitor (e.g., MG132) should rescue the degradation of the target protein, confirming that the degradation is proteasome-dependent.[5]
-
E3 Ligase Dependence: A PROTAC synthesized with a non-binding stereoisomer of the VHL ligand should not induce degradation of the target protein.
Conclusion
This compound is more than just a chemical entity; it is a key that unlocks the potential of targeted protein degradation. Its unique stereochemistry and ability to effectively recruit the VHL E3 ligase have positioned it at the forefront of innovative drug discovery. This guide provides the foundational knowledge for researchers to understand and utilize this powerful building block in the development of next-generation therapeutics that can target previously "undruggable" proteins. The provided protocols, grounded in established scientific principles, offer a robust framework for the synthesis and evaluation of PROTACs, empowering scientists to advance the frontiers of medicine.
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3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. [Link]
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Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central. [Link]
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A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Oxford Academic. [Link]
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Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. [Link]
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A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). PMC - NIH. [Link]
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Targeted Protein Degradation: Methods and Protocols. DOKUMEN.PUB. [Link]
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The Simple Way to Targeted Protein Degradation Analysis. Bio-Techne. [Link]
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HIF-1α Hydroxyprolines Modulate Oxygen-Dependent Protein Stability Via Single VHL Interface With Comparable Effect on Ubiquitination Rate. PubMed. [Link]
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Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. PMC - NIH. [Link]
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Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine pro. Semantic Scholar. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. [Link]
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Synthesis of VHL ligand 122 with an (S)-methyl group on the benzylic... ResearchGate. [Link]
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Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. PMC - PubMed Central. [Link]
- Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
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Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. ResearchGate. [Link]
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Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Publishing. [Link]
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Novel inhibitors target proteins for degradation. CORDIS. [Link]
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biological activity of cis-3-hydroxy-L-proline derivatives
An In-depth Technical Guide to the Biological Activity of cis-3-Hydroxy-L-proline Derivatives
Executive Summary
Cis-3-hydroxy-L-proline is a rare, non-proteinogenic amino acid characterized by its unique stereochemistry and conformationally constrained pyrrolidine ring. Unlike its more common isomer, trans-4-hydroxy-L-proline, the constituent of collagen, the cis-3-hydroxy variant offers a distinct spatial arrangement of its hydroxyl group, profoundly influencing the molecular architecture and biological activity of molecules into which it is incorporated. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the synthesis, conformational properties, and biological activities of cis-3-hydroxy-L-proline and its derivatives. We will explore its role as a powerful tool in peptide and peptidomimetic design, its interactions with key biological targets, and its emerging applications in chemical biology and medicinal chemistry, supported by detailed experimental protocols and methodologies.
Part 1: Foundational Principles: The Chemistry and Conformation of cis-3-Hydroxy-L-proline
The Hydroxyproline Family: Beyond Collagen
Proline is unique among the 20 proteinogenic amino acids due to its secondary amine, which, when incorporated into a peptide chain, forms a tertiary amide and restricts the conformational freedom of the polypeptide backbone.[1] Post-translational hydroxylation of proline residues gives rise to hydroxyprolines (Hyp), most famously trans-4-hydroxy-L-proline, which is essential for the thermodynamic stability of the collagen triple helix.[2][3] However, other isomers exist, including trans-3-hydroxy-L-proline and the focus of this guide, (2S,3R)-3-hydroxy-L-proline, commonly known as cis-3-hydroxy-L-proline.[1][4] This isomer is found in nature as a component of certain secondary metabolites, such as the antibiotic teleomycin. Its distinct stereochemistry provides a valuable scaffold for synthetic chemists and drug designers.
The Conformational Keystone: Stereochemistry and Ring Pucker
The biological function of proline derivatives is intrinsically linked to the conformation of the five-membered pyrrolidine ring, which exists in a dynamic equilibrium between two primary "puckered" states: Cγ-endo (down pucker) and Cγ-exo (up pucker). The introduction of a substituent, such as a hydroxyl group at the C3 position, significantly biases this equilibrium.
The (3R)-hydroxyl group in cis-3-hydroxy-L-proline creates specific steric and electronic effects that dictate a preferred ring conformation. This conformational rigidity is a critical attribute; when this amino acid is incorporated into a peptide, it locks the local backbone into a well-defined shape. This "conformational constraint" is a powerful strategy in drug design to pre-organize a molecule for optimal interaction with its biological target, reducing the entropic penalty of binding and often leading to enhanced potency and selectivity. Researchers leverage this property to stabilize specific secondary structures, such as β-turns or polyproline helices, in peptidomimetics.[5][6]
Caption: Conformational equilibria influenced by the cis-3-hydroxyl group.
Synthetic Strategies for Accessing cis-3-Hydroxy-L-proline Derivatives
The rarity of cis-3-hydroxy-L-proline necessitates robust synthetic methods for its preparation. The choice of strategy is critical, as achieving the correct stereochemistry at both the C2 and C3 positions is non-trivial. Several successful approaches have been reported, providing researchers with pathways to obtain this valuable building block.
-
From Chiral Precursors: One common strategy involves starting with readily available chiral molecules. For example, syntheses have been developed starting from D-glucose, leveraging its inherent stereocenters to guide the formation of the desired proline ring.
-
Asymmetric Synthesis: A powerful approach begins with simpler, achiral starting materials like β-alanine. The key to this method is the use of a stereoselective reaction to introduce the necessary chirality. The Sharpless asymmetric epoxidation is a field-proven technique used for this purpose, creating a chiral epoxide that serves as a precursor for intramolecular cyclization to form the hydroxyproline core.
-
Modification of Existing Prolines: Derivatives can also be synthesized from other commercially available proline analogs. For instance, palladium-mediated coupling reactions on an enol triflate derived from 3-hydroxyproline can introduce a variety of substituents at the C3 position.[6]
Caption: Key steps in the asymmetric synthesis of cis-3-hydroxy-L-proline.
Part 2: Biological Activities and Mechanisms of Action
The unique conformation of cis-3-hydroxy-L-proline derivatives translates into specific biological activities, primarily through stereoselective recognition by enzymes and receptors.
Enzyme Inhibition and Ligand Recognition
The rigid pyrrolidine scaffold of hydroxyproline derivatives makes them ideal candidates for probing the active sites of enzymes involved in amino acid metabolism and transport.
-
Proline Cycle Enzymes: The proline metabolic cycle is crucial for cellular redox balance and biosynthesis and has been identified as a target in cancer research.[7] Proline analogs have been successfully used to inhibit key enzymes in this pathway, such as pyrroline-5-carboxylate reductase (PYCR1). While cis-3-hydroxy-L-proline itself has not been highlighted as a potent inhibitor, its scaffold is a validated starting point for designing more potent and selective modulators.[7]
-
Neutral Amino Acid Transporters: The solute carrier (SLC) family of transporters is vital for cellular nutrient uptake. Specifically, SLC1A4 (ASCT1) and SLC1A5 (ASCT2) are responsible for transporting neutral amino acids and are upregulated in many cancers. Trans-3-hydroxy-L-proline has been identified as a high-affinity substrate for these transporters, and a range of synthetic derivatives, including 3,4-disubstituted prolines, have been developed as inhibitors.[8][9] This demonstrates that the 3-hydroxyproline core is recognized by these transporters, making the cis isomer and its derivatives valuable tools for developing selective pharmacological probes.
Biosynthesis via Proline Hydroxylases
In certain microorganisms, such as Streptomyces sp., the biosynthesis of cis-3-hydroxy-L-proline is catalyzed by a specific enzyme: L-proline cis-3-hydroxylase .[10] This is an Fe(II)/α-ketoglutarate-dependent dioxygenase that selectively hydroxylates free L-proline to yield the cis-3-hydroxy product. The existence of this dedicated enzyme underscores a specific biological role for this molecule in microbial secondary metabolism, likely as a precursor to antibiotics or other bioactive natural products.[4][10]
Part 3: Applications in Drug Discovery and Chemical Biology
The most significant application of cis-3-hydroxy-L-proline derivatives is as a molecular tool to control conformation in bioactive molecules.
Design of Conformationally Constrained Peptides
Peptides are attractive therapeutic modalities but often suffer from poor metabolic stability and conformational flexibility. Incorporating cis-3-hydroxy-L-proline or its protected forms (e.g., Boc-cis-3-hydroxy-L-proline) into a peptide sequence can lock the backbone into a specific, bioactive conformation.[5] This pre-organization enhances binding to the target receptor or enzyme while also increasing resistance to proteolytic degradation. This strategy has been used to develop stable analogs of naturally occurring peptides, improving their therapeutic potential.[6]
Scaffolds for Novel Therapeutics
The rigid, stereochemically defined structure of cis-3-hydroxy-L-proline serves as an excellent starting scaffold for the synthesis of small-molecule drugs. By functionalizing the hydroxyl, amine, or carboxylic acid groups, chemists can build molecular complexity and create focused libraries for screening against various disease targets. While the related trans-4-hydroxy-L-proline is famously used as the recognition motif for the VHL E3 ligase in PROTAC (Proteolysis Targeting Chimera) technology, the principles of stereospecific recognition and hydrogen bonding are directly applicable.[11] The cis-3-hydroxy isomer offers a different vector for the key hydroxyl interaction, providing a novel chemical space for designing new VHL ligands or ligands for other protein-protein interaction targets.
Part 4: Experimental Protocols and Methodologies
Protocol: Stereoselective Synthesis of a Boc-Protected cis-3-Hydroxy-L-proline Ester
This protocol is a conceptualized workflow based on established synthetic principles, such as those involving asymmetric epoxidation and cyclization. The causality behind the choice of reagents is critical for success.
-
N-Protection of β-alanine methyl ester:
-
Step: Dissolve β-alanine methyl ester in dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc₂O) and a non-nucleophilic base (e.g., triethylamine). Stir at room temperature for 12-18 hours.
-
Rationale: The Boc protecting group is essential. It is stable to the subsequent reduction and oxidation conditions but can be easily removed later. The methyl ester protects the carboxylic acid.
-
-
Reduction to Aldehyde:
-
Step: Cool the protected amino ester to -78 °C under an inert atmosphere (Argon). Add diisobutylaluminium hydride (DIBAL-H) dropwise and monitor by TLC.
-
Rationale: DIBAL-H is a mild reducing agent that can selectively reduce the ester to an aldehyde at low temperatures without over-reducing to the alcohol. Precise stoichiometric control is crucial.
-
-
Wittig Reaction to form Allylic Alcohol:
-
Step: React the aldehyde with a suitable phosphorus ylide (e.g., generated from (methoxymethyl)triphenylphosphonium chloride and a strong base) to generate an enol ether, followed by acidic workup to reveal the allylic alcohol.
-
Rationale: This two-step sequence reliably converts the aldehyde to the required α,β-unsaturated alcohol (allylic alcohol), which is the substrate for the key stereoselective step.
-
-
Sharpless Asymmetric Epoxidation:
-
Step: In a cooled vessel (-20 °C), combine titanium(IV) isopropoxide and a chiral diethyl tartrate ligand (e.g., (+)-DET for one enantiomer, (-)-DET for the other). Add the allylic alcohol, followed by dropwise addition of tert-butyl hydroperoxide (TBHP).
-
Rationale (Self-Validating System): This is the cornerstone of the synthesis. The chiral tartrate-titanium complex creates a chiral environment, ensuring the oxidant (TBHP) attacks only one face of the double bond. The choice of (+)- or (-)-DET dictates the stereochemistry of the resulting epoxide, and thus the final product. The enantiomeric excess (e.e.) of the product should be verified at this stage by chiral HPLC.
-
-
Intramolecular Cyclization:
-
Step: Treat the purified chiral epoxide with a base (e.g., sodium hydride) to deprotonate the Boc-protected amine, which then acts as a nucleophile to open the epoxide ring, forming the pyrrolidine structure.
-
Rationale: This is an S_N2 reaction. The stereochemistry of the epoxide directly translates to the cis relationship between the hydroxyl group and the incoming nitrogen.
-
-
Final Esterification and Characterization:
-
Step: Convert the resulting carboxylic acid to a desired ester (e.g., methyl or benzyl ester) for easier handling and purification by column chromatography.
-
Validation: The final product's stereochemistry must be confirmed using 2D NMR techniques (NOESY) to show through-space correlation between protons on the same face of the ring, confirming the cis configuration.
-
Protocol: Assessing Peptide Conformational Stability via NMR
-
Sample Preparation: Dissolve the peptide containing the cis-3-hydroxy-L-proline residue in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.
-
Acquisition of 1D ¹H NMR: Acquire a standard proton spectrum to confirm sample purity and identify major resonances.
-
Acquisition of 2D TOCSY: This experiment identifies all protons within a given amino acid's spin system. This is crucial for assigning the proline protons (Hα, Hβ, Hγ, Hδ).
-
Acquisition of 2D NOESY/ROESY:
-
Step: Acquire a NOESY or ROESY spectrum with a mixing time of 200-400 ms.
-
Rationale and Interpretation: This is the key experiment for conformational analysis.
-
Ring Pucker: The relative intensities of the cross-peaks between proline protons (e.g., Hα to Hβ vs. Hα to Hδ) are indicative of the ring pucker.
-
Cis/Trans Isomerism: The prolyl amide bond isomerization is slow on the NMR timescale, resulting in two distinct sets of resonances for the cis and trans conformers. The key diagnostic cross-peak is between the Hα of the proline residue and the Hα of the preceding residue. A strong Hα(i) – Hα(i-1) NOE is characteristic of a cis amide bond, while a strong Hα(i) – HN(i-1) NOE indicates a trans bond. The relative integration of these distinct sets of peaks allows for quantification of the cis/trans ratio.
-
-
Part 5: Data Summary and Conclusion
Summary of Properties and Applications
| Feature | Description | Significance in Research & Development |
| Structure | (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid | Provides a unique, rigid, and stereochemically defined scaffold.[4] |
| Conformation | Biases pyrrolidine ring pucker and influences the cis/trans amide bond ratio. | Enables precise control over molecular shape for enhanced biological activity.[5][6] |
| Biological Source | Product of L-proline cis-3-hydroxylase in Streptomyces.[10] | Indicates a role in microbial secondary metabolism and a target for biosynthesis engineering. |
| Key Application | Building block for conformationally constrained peptides and peptidomimetics. | Leads to more stable, potent, and selective peptide-based therapeutics.[5] |
| Enzyme Targeting | Core structure is recognized by neutral amino acid transporters (ASCT1/2).[8][9] | Serves as a starting point for designing inhibitors for cancer and neurological disorders. |
Future Outlook
The is a field ripe for further exploration. While its role as a conformational constraint is well-established, its potential as a direct therapeutic agent or as a novel ligand for challenging targets like E3 ligases is just beginning to be appreciated. Future research will likely focus on synthesizing more complex derivatives and screening them against a wider range of biological targets, leveraging the unique stereochemical and conformational properties of this versatile building block to unlock new therapeutic possibilities.
References
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Srivastava, A. K., Khare, P., Nagar, H. K., Raghuwanshi, N., & Srivastava, R. (2016). Hydroxyproline: A Potential Biochemical Marker and Its Role in the Pathogenesis of Different Diseases. Current protein & peptide science, 17(6), 596–602. [Link]
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UniProt Consortium. (n.d.). L-proline cis-3-hydroxylase 2 - Streptomyces sp. UniProtKB - Q8GNS1. Retrieved from UniProt website. [Link]
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Wu, G. (2021). Hydroxyproline in animal metabolism, nutrition, and cell signaling. Amino acids, 53(8), 1137–1152. [Link]
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Christensen, E. M., Ramachandran, S., Mohan, S., Traphagen, N. A., & Tanner, J. J. (2021). In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1. The Journal of biological chemistry, 296, 100371. [Link]
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Cui, Y., Esslinger, C. S., Garaeva, A. A., Balasubramanian, N., Grewer, C., & Vandenberg, R. J. (2022). Discovery and Synthesis of Hydroxy-l-Proline Blockers of the Neutral Amino Acid Transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). International journal of molecular sciences, 23(21), 13398. [Link]
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Karna, E., Szoka, L., Palka, J. A. (2022). The new insight into the role of hydroxyproline in metabolism of cancer cells. Mini reviews in medicinal chemistry. [Link]
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Jenkins, C. L., Vasudevan, A., & Raines, R. T. (2004). Effect of 3-Hydroxyproline Residues on Collagen Stability. Journal of the American Chemical Society, 126(43), 13954–13955. [Link]
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Cui, Y., Esslinger, C. S., Garaeva, A. A., Balasubramanian, N., Grewer, C., & Vandenberg, R. J. (2021). Discovery and synthesis of hydroxy-L-proline based blockers of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). bioRxiv. [Link]
-
Wu, G. (2010). Proline and hydroxyproline metabolism: implications for animal and human nutrition. Amino acids, 40(4), 1053–1063. [Link]
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Lorthiois, E., Marek, I., & Normant, J. F. (2011). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 16(11), 9459–9487. [Link]
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Scocchi, M., Tossi, A., & Gennaro, R. (2011). Proline-rich antimicrobial peptides: converging to a non-lytic mechanism of action. FEBS letters, 585(11), 1645–1651. [Link]
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Phang, J. M., & Liu, W. (2022). The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective. Frontiers in Oncology, 12, 1003886. [Link]
-
Testa, A., Scott, D. E., & Ciulli, A. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(29), 9299–9313. [Link]
-
D'Aniello, C. (2020). The Multifaceted Roles of Proline in Cell Behavior. Frontiers in Cell and Developmental Biology, 8, 592577. [Link]
-
Smith, J. A., Savage, G. P., & Hutt, O. E. (2011). Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. Australian Journal of Chemistry, 64(11), 1545. [Link]
-
Poinot, P., et al. (2023). Conversion of glutamate into proline by the leucine analog BCH enhances biphasic insulin secretion in pancreatic β-cells. JCI Insight, 8(15), e168288. [Link]
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Christensen, E. M., et al. (2021). Structural analysis of prolines and hydroxyprolines binding to the l-glutamate-γ-semialdehyde dehydrogenase active site of bifunctional proline utilization A. Archives of Biochemistry and Biophysics, 698, 108727. [Link]
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Mantilla, B. S., et al. (2011). Actions of a Proline Analogue, L-thiazolidine-4-carboxylic Acid (T4C), on Trypanosoma Cruzi. Antimicrobial Agents and Chemotherapy, 55(5), 2079–2087. [Link]
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National Center for Biotechnology Information. (n.d.). L-Proline. PubChem Compound Summary for CID 145742. Retrieved from PubChem. [Link]
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D'Aniello, C. (2020). The Multifaceted Roles of Proline in Cell Behavior. Frontiers in Cell and Developmental Biology, 8, 592577. [Link]
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An In-Depth Technical Guide to the Solubility of (2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride
This guide provides a comprehensive technical overview of the solubility characteristics of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride (CAS Number: 468061-05-4).[1] Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering predictive insights and detailed experimental protocols to empower your research and development endeavors.
This compound, a chiral heterocyclic amino acid derivative, serves as a critical building block in the synthesis of novel therapeutics.[2][3] Its solubility is a fundamental physicochemical property that dictates its handling, formulation, and bioavailability. The presence of the hydrochloride salt is intended to enhance aqueous solubility.[2]
Physicochemical Properties and Predicted Solubility Profile
Molecular Structure and Functional Groups:
This compound possesses a pyrrolidine ring substituted with a hydroxyl group and a carboxylic acid. The presence of the amino group, carboxylic acid, and hydroxyl group makes it a polar molecule. The hydrochloride salt form further increases its polarity and potential for ionization in aqueous solutions.
Expected Solubility Trends:
Based on the principle of "like dissolves like," the following solubility trends are anticipated:
-
High Solubility: Expected in polar protic solvents such as water, methanol, and ethanol. The ability of these solvents to form hydrogen bonds with the hydroxyl, carboxylic acid, and amino groups, along with the ionic interaction with the hydrochloride, will facilitate dissolution.
-
Moderate to Low Solubility: Expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). While these solvents are polar, their inability to donate hydrogen bonds may limit their interaction with the solute compared to protic solvents.
-
Insoluble: Expected in nonpolar solvents such as hexane, toluene, and diethyl ether. The significant difference in polarity between the highly polar solute and nonpolar solvents will prevent effective solvation.
The solubility of analogous compounds like proline and hydroxyproline supports these predictions. Proline is readily soluble in water and polar solvents like methanol and ethanol, while exhibiting poor solubility in non-polar organic solvents.[4] L-hydroxyproline also shows high solubility in water, which increases with temperature.[5][6]
Impact of pH on Aqueous Solubility:
As an amino acid hydrochloride, the aqueous solubility of this compound is expected to be significantly influenced by pH. Amino acids are zwitterionic at their isoelectric point (pI), often exhibiting minimum solubility. At pH values below the pI, the amino group is protonated, leading to a net positive charge and increased solubility in aqueous media. Conversely, at pH values above the pI, the carboxylic acid group is deprotonated, resulting in a net negative charge and enhanced solubility. The hydrochloride salt form implies that the compound will be in its protonated, more soluble form in neutral to acidic aqueous solutions.
Experimental Determination of Solubility
To obtain precise solubility data, a systematic experimental approach is necessary. The saturation shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.
Experimental Workflow: Saturation Shake-Flask Method
The following diagram outlines the key steps in the saturation shake-flask method for determining the solubility of this compound.
Caption: Workflow for solubility determination using the shake-flask method.
Detailed Protocol:
Materials:
-
This compound
-
Selected solvents (e.g., Water, Methanol, Ethanol, DMSO, Hexane)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable containers
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Validated analytical method for the quantification of the compound
Procedure:
-
Preparation of Suspensions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Accurately add a known volume of each solvent to the respective vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the suspensions for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is advisable to sample at intermediate time points to confirm that the concentration has reached a plateau.
-
-
Phase Separation:
-
After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the solid.
-
Filtration: Use a syringe filter to separate the solid. Ensure the filter material is compatible with the solvent and does not adsorb the solute.
-
-
-
Sample Analysis:
-
Carefully withdraw a precise volume of the clear supernatant.
-
If the concentration is expected to be high, dilute the sample with a suitable solvent to bring it within the calibration range of the analytical method.
-
Analyze the samples using a validated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Predicted Solubility Data in Common Solvents
| Solvent Category | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | High | The compound is a polar, ionic salt with multiple hydrogen bond donors and acceptors, making it highly compatible with water. The hydrochloride form enhances aqueous solubility.[2] |
| Methanol | High | Similar to water, methanol is a polar protic solvent capable of strong hydrogen bonding and solvating the ionic species. Proline shows good solubility in methanol.[4] | |
| Ethanol | High | Ethanol's polarity and hydrogen bonding capabilities are expected to effectively dissolve the compound. Proline is also soluble in ethanol.[4] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Moderate | DMSO is a strong polar aprotic solvent that can dissolve a wide range of compounds. However, the lack of hydrogen bond donation might result in slightly lower solubility compared to protic solvents. |
| N,N-Dimethylformamide (DMF) | Moderate | Similar to DMSO, DMF is a polar aprotic solvent that should be capable of dissolving the compound to a moderate extent. | |
| Nonpolar | Hexane | Insoluble | The large polarity mismatch between the highly polar solute and the nonpolar solvent will prevent any significant dissolution. |
| Toluene | Insoluble | Similar to hexane, the nonpolar nature of toluene makes it a poor solvent for this polar, ionic compound. | |
| Diethyl Ether | Insoluble | Diethyl ether has low polarity and is not capable of the strong intermolecular interactions required to dissolve the compound. |
Factors Influencing Solubility and Experimental Considerations
Several factors can influence the solubility of this compound and should be carefully controlled during experimental determination:
-
Temperature: The solubility of most solid compounds in liquids increases with temperature. It is crucial to maintain a constant and accurately recorded temperature during the experiment.
-
pH of Aqueous Solutions: As discussed, pH will have a profound effect on the solubility in water. For accurate and reproducible results, the pH of the aqueous medium should be controlled using appropriate buffer systems.
-
Polymorphism: The crystalline form of the solid can impact its solubility. It is important to characterize the solid form used in the solubility studies.
-
Purity of the Compound and Solvents: Impurities can affect the measured solubility. High-purity compound and solvents should be used.
Conclusion
This compound is predicted to be a highly polar compound with excellent solubility in polar protic solvents, particularly water, and limited to no solubility in nonpolar organic solvents. Its aqueous solubility is expected to be pH-dependent. For drug development and formulation purposes, a thorough experimental determination of its solubility profile in various solvents and at different pH values is strongly recommended. The detailed protocol provided in this guide for the shake-flask method offers a robust framework for obtaining accurate and reliable solubility data.
References
-
MySkinRecipes. (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride. Retrieved from [Link]
-
Solubility of Things. Proline. Retrieved from [Link]
-
ResearchGate. Solubility and thermodynamics of l-hydroxyproline in water and (methanol, ethanol, n-propanol) binary solvent mixtures. Retrieved from [Link]
-
Loughborough University Research Repository. Solubility and thermodynamics of L-hydroxyproline in water and (methanol, ethanol, n-propanol) binary solvent mixtures. Retrieved from [Link]
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Spectroscopic Characterization of (2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride: A Technical Guide
Introduction
(2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride is a chiral, non-proteinogenic amino acid derivative that serves as a valuable building block in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold and defined stereochemistry are critical for creating molecules with high specificity for biological targets. As with any chiral intermediate, unambiguous structural confirmation is paramount. This guide provides an in-depth analysis of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Molecular Structure and Stereochemistry
The hydrochloride salt of (2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid possesses a specific three-dimensional arrangement of its atoms, which is crucial for its chemical and biological properties. The "(2r,3s)" designation indicates the absolute configuration at the two chiral centers, C2 and C3. The hydroxyl group at C3 and the carboxylic acid group at C2 are on opposite sides of the pyrrolidine ring plane, a trans relationship.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding the connectivity and stereochemistry of the molecule. The spectra are typically acquired in a deuterated solvent such as D₂O or DMSO-d₆.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will reveal the chemical environment of each hydrogen atom, their connectivity through spin-spin coupling, and their relative numbers through integration. The hydrochloride form means the pyrrolidine nitrogen will be protonated, and the carboxylic acid proton will be present.
Experimental Considerations: A standard 400 or 500 MHz spectrometer is sufficient for resolving the proton signals of this molecule. The sample should be dissolved in D₂O, which will result in the exchange and disappearance of the signals from the OH, NH₂⁺, and COOH protons, a useful diagnostic feature.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns in D₂O
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Protons |
| H2 | 4.2 - 4.4 | Doublet (d) | H3 |
| H3 | 4.6 - 4.8 | Multiplet (m) | H2, H4α, H4β |
| H4α, H4β | 2.1 - 2.4 | Multiplet (m) | H3, H5α, H5β |
| H5α, H5β | 3.4 - 3.7 | Multiplet (m) | H4α, H4β |
Interpretation and Rationale:
-
H2 (α-proton): This proton is attached to the same carbon as the carboxylic acid. Its downfield shift is due to the deshielding effect of the adjacent electronegative nitrogen and carbonyl group. The cis relationship to H3 would typically result in a larger coupling constant than a trans relationship, however, in this specific (2r, 3s) isomer, the dihedral angle will dictate the observed coupling. We predict a simple doublet coupling to H3.
-
H3: This proton is attached to the carbon bearing the hydroxyl group. The electronegativity of the oxygen atom causes a significant downfield shift, making it one of the most deshielded protons on the ring. It will appear as a multiplet due to coupling with H2 and the two diastereotopic protons at C4.
-
H4 Protons: These methylene protons are diastereotopic and will have different chemical shifts. They are coupled to H3 and the protons at C5, leading to complex multiplets.
-
H5 Protons: These methylene protons are adjacent to the protonated nitrogen atom, which deshields them and shifts them downfield relative to the H4 protons. They will also be diastereotopic and appear as a complex multiplet.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environments.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 170 - 175 |
| C2 | 60 - 65 |
| C3 | 70 - 75 |
| C4 | 30 - 35 |
| C5 | 48 - 53 |
Interpretation and Rationale:
-
Carbonyl Carbon (C=O): The carboxylic acid carbon is the most deshielded, appearing far downfield as is characteristic for this functional group.
-
C3: The carbon attached to the hydroxyl group is expected to be the most downfield of the sp³ carbons due to the electronegativity of the oxygen atom.
-
C2: This carbon, bonded to both the nitrogen and the carboxyl group, will also be significantly deshielded.
-
C5: The carbon adjacent to the protonated nitrogen atom is shifted downfield compared to a typical methylene carbon.
-
C4: This methylene carbon is the most upfield of the ring carbons, as it is the furthest from the electron-withdrawing groups.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: The IR spectrum can be obtained from a solid sample using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad, Strong |
| N-H (Ammonium) | Stretching | 2400-2800 | Broad, Medium |
| C-H (Aliphatic) | Stretching | 2850-2960 | Medium |
| C=O (Carboxylic Acid) | Stretching | 1700-1730 | Strong, Sharp |
| C-O | Stretching | 1050-1150 | Medium |
| O-H (Alcohol) | Stretching | 3200-3500 | Broad, Strong |
Interpretation and Rationale:
-
The IR spectrum is expected to be dominated by very broad absorption bands in the high-frequency region. The O-H stretch of the carboxylic acid will appear as a very broad trough from approximately 2500 to 3300 cm⁻¹.[1]
-
Overlapping with this will be the N-H stretching vibrations of the secondary ammonium hydrochloride.
-
A strong, sharp peak around 1715 cm⁻¹ is characteristic of the C=O stretch of a saturated carboxylic acid.
-
The spectrum will also feature a broad O-H stretching band from the alcohol group, typically around 3300 cm⁻¹.
-
The C-O stretching vibration of the alcohol and carboxylic acid will be visible in the fingerprint region.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Experimental Protocol: Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile molecule. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition.
Predicted Mass Spectrum:
-
Molecular Ion (M+H)⁺: In positive ion mode ESI-MS, the most prominent ion is expected to be the protonated molecule, [C₅H₉NO₃ + H]⁺, with a calculated m/z of 132.0655 . The hydrochloride salt itself will not be observed directly.
-
High-Resolution Mass: An HRMS measurement of this ion would confirm the elemental formula C₅H₁₀NO₃.
Predicted Fragmentation Pattern:
The protonated molecule is expected to fragment through characteristic pathways for amino acids.
Figure 1: Predicted ESI-MS/MS fragmentation pathway.
Interpretation of Fragmentation:
-
Loss of Water (H₂O): A common fragmentation pathway for molecules containing a hydroxyl group is the neutral loss of water, leading to a fragment at m/z 114.
-
Loss of Formic Acid (HCOOH): Decarboxylation is a characteristic fragmentation for amino acids, often occurring as the loss of formic acid from the protonated molecule, resulting in a fragment at m/z 87.
-
Sequential Loss: A subsequent loss of carbon monoxide (CO) from the m/z 114 fragment would lead to an ion at m/z 86.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The predicted NMR, IR, and MS data are grounded in fundamental principles of chemical spectroscopy. Researchers who synthesize or utilize this compound can use this guide as a benchmark for interpreting their own experimental data, allowing for confident structural verification. The specific stereochemistry of the molecule is expected to manifest most clearly in the ¹H NMR spectrum through the unique chemical shifts and coupling constants of the pyrrolidine ring protons.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
Sources
Methodological & Application
Application & Protocol Guide: Strategic Incorporation of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride in Advanced Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals engaged in peptide synthesis, medicinal chemistry, and materials science.
Abstract: This document provides a comprehensive technical guide on the strategic use of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid, a non-canonical, hydroxylated proline analogue, in peptide synthesis. We delve into the structural implications of its incorporation, address the synthetic challenges posed by its unique stereochemistry and steric hindrance, and present detailed, field-proven protocols for its successful integration into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). This guide is intended to equip researchers with the necessary expertise to leverage this unique building block for the development of novel peptidomimetics, collagen mimics, and other advanced biomolecules.
Introduction: The Structural and Functional Significance of 3-Hydroxyproline
(2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid (3-Hyp) is a stereoisomer of hydroxyproline, a class of non-proteinogenic amino acids critical for the structure and function of collagen.[1][2] Unlike the more abundant 4-hydroxyproline (4-Hyp) which is known to markedly increase the conformational stability of the collagen triple helix, the 3-Hyp residue has a distinct and complex influence on peptide structure.[1][3][4]
In nature, 3-Hyp is found in the specific sequence 3-Hyp-4-Hyp-Gly within collagen.[1][4] Its incorporation into synthetic peptides has revealed that it can destabilize the collagen triple helix, particularly when placed in the Yaa position of a repeating Xaa-Yaa-Gly sequence.[1][3][4] This destabilization is attributed to the inductive effect of the 3-hydroxyl group and unfavorable pyrrolidine ring puckering that can lead to steric clashes.[1][3][4]
Beyond collagen research, the rigid, chiral scaffold of 3-Hyp makes it a valuable building block in medicinal chemistry for designing enzyme inhibitors, peptide mimetics with enhanced metabolic stability, and probes for studying structure-activity relationships (SAR).[5][6] The 3-hydroxyl group offers a specific vector for hydrogen bonding, which can be exploited to enforce specific secondary structures, such as β-turns, within a peptide backbone.[7][8]
The hydrochloride salt form is commonly used to improve the compound's solubility and handling in aqueous solutions for various experimental setups.[6]
Core Synthetic Challenge: Overcoming Steric Hindrance and Side-Chain Reactivity
The successful incorporation of 3-Hyp into a growing peptide chain via SPPS is governed by two primary factors:
-
Steric Hindrance: As a secondary amino acid, the pyrrolidine ring structure of 3-Hyp presents significant steric bulk around the alpha-nitrogen. This slows down reaction kinetics for peptide bond formation, making standard coupling conditions often insufficient and leading to incomplete reactions or deletions.[9][10]
-
Side-Chain Reactivity: The secondary hydroxyl group on the C3 position is a nucleophile that can compete with the N-terminal amine during coupling, leading to undesired side reactions such as O-acylation. Therefore, protection of this hydroxyl group is mandatory for a clean synthesis.[11][12]
Strategic Approach: To address these challenges, a two-pronged strategy is required:
-
Orthogonal Hydroxyl Protection: The hydroxyl group must be masked with a protecting group that is stable throughout the synthesis cycles (i.e., resistant to the Nα-Fmoc deprotection conditions) but can be removed during the final cleavage from the resin.[12] In Fmoc-based SPPS, the tert-butyl (tBu) ether is an excellent choice, as it is stable to the basic conditions of piperidine treatment but is cleanly cleaved by the strong acid (e.g., trifluoroacetic acid, TFA) used in the final step.[13]
-
High-Potency Coupling Reagents: To overcome steric hindrance, powerful in-situ activating reagents are necessary. These reagents convert the carboxylic acid of the incoming amino acid into a highly reactive species that can efficiently acylate the sterically hindered N-terminus.[10] Aminium/uronium salts like HATU or phosphonium salts like PyBOP are the reagents of choice.[9][14]
Experimental Protocols: Fmoc-SPPS of (2R,3S)-3-Hyp(tBu)
The following protocols are designed for standard Fmoc-based solid-phase peptide synthesis. All operations should be performed in a dedicated peptide synthesis vessel with appropriate agitation.
Materials
-
Resin: Appropriate solid support with a suitable linker (e.g., Rink Amide resin for C-terminal amides).
-
Protected Amino Acid: Fmoc-(2R,3S)-3-Hyp(tBu)-OH.
-
Coupling Reagent: HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Solvent: Anhydrous, peptide-grade N,N-Dimethylformamide (DMF).
-
Deprotection Solution: 20% Piperidine in DMF (v/v).
-
Washing Solvents: DMF, Dichloromethane (DCM).
Protocol: Incorporation using HATU Activation
This is the recommended primary protocol due to the high efficiency of HATU in mediating difficult couplings.[14]
Step 1: N-terminal Fmoc Deprotection
-
Begin with the peptide-resin bearing a free N-terminal amine. If starting a new coupling cycle, swell the resin in DMF for 20 minutes.
-
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for 10-15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Step 2: Pre-activation of Fmoc-(2R,3S)-3-Hyp(tBu)-OH
-
In a separate vessel, dissolve Fmoc-(2R,3S)-3-Hyp(tBu)-OH (4 eq. relative to resin loading) and HATU (3.9 eq.) in a minimal volume of DMF.
-
Add DIPEA (8 eq.) to the solution.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color. Causality: This step forms the highly reactive OAt-ester of the amino acid, which is primed for rapid aminolysis.[10]
Step 3: Coupling to Resin
-
Add the pre-activated amino acid solution to the synthesis vessel containing the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
Step 4: Monitoring and Double Coupling
-
After the initial coupling time, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative test (e.g., Kaiser or Chloranil test) to check for the presence of free primary/secondary amines.
-
If the test is positive (indicating incomplete coupling): Drain the reaction vessel and repeat Steps 2 and 3 for a second coupling. A "double coupling" is frequently necessary for sterically hindered residues to drive the reaction to completion.[10]
-
If the test is negative: Proceed to wash the resin with DMF (3-5 times) and DCM (3 times) to prepare for the next synthesis cycle.
Visualization: SPPS Workflow for 3-Hyp Incorporation
Caption: Workflow for the solid-phase synthesis cycle of incorporating a protected 3-Hyp residue.
Final Cleavage and Global Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups (including the tBu on the 3-Hyp residue) must be removed.
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A standard high-scavenger cocktail is Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol. The choice of scavengers is critical to quench reactive carbocations generated during deprotection, especially of Arg(Pbf) and Trp(Boc) residues.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification (typically by RP-HPLC) and characterization.
Comparative Data: Coupling Reagents for Hindered Amino Acids
The choice of coupling reagent is a critical determinant of success. The following table summarizes the properties of common high-efficiency reagents used for challenging couplings.
| Reagent Name | Class | Activating Group | Byproducts | Key Advantages & Considerations |
| HATU | Aminium/Uronium | OAt (7-Aza-1-hydroxybenzotriazole) | HOAt, Tetramethylurea | Extremely high coupling efficiency, low racemization. Considered the gold standard for difficult couplings.[14] |
| HBTU | Aminium/Uronium | OBt (1-Hydroxybenzotriazole) | HOBt, Tetramethylurea | Very effective and widely used, but generally less potent than HATU for severely hindered systems.[9][14] |
| COMU | Aminium/Uronium | OxymaPure | OxymaPure, Tetramethylurea | High efficiency comparable to HATU but avoids the potentially explosive benzotriazole-based additives (HOBt/HOAt), offering a safer profile.[15] |
| PyBOP | Phosphonium | OBt (1-Hydroxybenzotriazole) | HOBt, Tripyrrolidinophosphine oxide | Strong coupling reagent that avoids carcinogenic HMPA byproduct associated with the original BOP reagent. Excellent for both solution and solid-phase synthesis.[14] |
| T3P® | Phosphonic Anhydride | Mixed Anhydride | Propylphosphonic acid derivatives | Gives superior results for sterically hindered couplings, especially in solution phase and for cyclization reactions.[15] |
Conclusion
The incorporation of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid is a powerful technique for modulating peptide structure and function. While its inherent steric hindrance and reactive side-chain present synthetic hurdles, these can be reliably overcome through a well-defined strategy. The use of an orthogonal tBu protecting group for the hydroxyl function, combined with high-potency aminium or phosphonium coupling reagents like HATU or PyBOP and a willingness to perform double couplings, provides a robust pathway to success. By following the protocols outlined in this guide, researchers can confidently utilize this unique building block to advance the frontiers of peptide science and drug discovery.
References
-
Chakraborty, T. K., et al. (n.d.). Conformational Studies of Peptides Containing cis-3-Hydroxy-d-proline. ACS Publications. Retrieved from [Link]
-
Babu, I. R., & Raines, R. T. (2003). Effect of 3-hydroxyproline residues on collagen stability. PubMed. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Effect of 3-Hydroxyproline Residues on Collagen Stability. Biophysics Instrumentation Facility. Retrieved from [Link]
-
ResearchGate. (n.d.). Conformational Studies of Peptides Containing cis -3-Hydroxy- d -proline | Request PDF. Retrieved from [Link]
-
Babu, I. R., & Raines, R. T. (2003). Effect of 3-Hydroxyproline Residues on Collagen Stability. ACS Publications. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
CUNY Academic Works. (2024). Developing coexpression systems to introduce hydroxyproline into protein engineered collagen peptides utilizing hydroxylase from. Retrieved from [Link]
-
MDPI. (n.d.). Preparation and Characterization of Hydroxylated Recombinant Collagen by Incorporating Proline and Hydroxyproline in Proline-Deficient Escherichia coli. Retrieved from [Link]
-
Synpeptide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]
-
Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. PubMed. Retrieved from [Link]
-
Juva, K., & Prockop, D. J. (1966). SYNTHESIS OF HYDROXYPROLINE IN VITRO BY THE HYDROXYLATION OF PROLINE IN A PRECURSOR OF COLLAGEN. PMC - NIH. Retrieved from [Link]
-
Barbul, A. (2008). Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing. PMC - NIH. Retrieved from [Link]
Sources
- 1. Effect of 3-hydroxyproline residues on collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bif.wisc.edu [bif.wisc.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride [myskinrecipes.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 15. bachem.com [bachem.com]
application of (2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride as a chiral building block
Application Notes & Protocols: (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride
A Guide to its Strategic Application as a Chiral Building Block in Advanced Synthesis
Introduction: The Strategic Value of Stereochemically Defined Scaffolds
In modern drug discovery, the demand for enantiomerically pure compounds is a cornerstone of developing safer and more effective therapeutics.[1][2] Biological systems are inherently chiral, and as such, the interaction between a drug molecule and its target is highly dependent on the three-dimensional arrangement of its atoms.[2][3] Chiral building blocks—molecular fragments with predefined stereochemistry—are indispensable tools that accelerate research and development by allowing for the precise and predictable construction of complex chiral molecules.[3][4] This approach minimizes the need for challenging chiral separations or asymmetric syntheses at later stages, thereby improving efficiency and reducing the risk of developing stereoisomers with undesirable toxicological or pharmacological profiles.[3]
Among the vast arsenal of available chiral synthons, (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid stands out. This molecule, a hydroxylated proline analogue, offers a rigid, five-membered ring scaffold with two defined stereocenters (C2 and C3). This constrained conformation is invaluable for designing molecules that mimic peptide motifs with enhanced metabolic stability or that present functional groups in a precise spatial orientation required for high-affinity binding to enzyme active sites or receptors.[5] Its utility is particularly pronounced in the development of enzyme inhibitors, where it serves as a core component in antiviral and antidiabetic agents, among other therapeutic classes.[5]
This guide provides an in-depth exploration of the application of this compound as a strategic chiral building block, complete with detailed protocols and the scientific rationale behind its synthetic transformations.
Core Structure and Synthetic Logic
The power of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid lies in its trifunctional nature: a secondary amine, a carboxylic acid, and a secondary alcohol. Each of these groups can be selectively protected and manipulated, providing a versatile platform for a multitude of synthetic strategies. The trans relationship between the C2-carboxyl and C3-hydroxyl groups is a key stereochemical feature that dictates the trajectory of subsequent synthetic modifications.
Caption: Key functional groups and stereocenters of the title building block.
Application I: Synthesis of Neuraminidase Inhibitors
A prominent application of this chiral building block is in the synthesis of influenza neuraminidase inhibitors.[6][7] Neuraminidase is a critical viral surface enzyme that facilitates the release of newly formed virus particles from infected cells. Inhibitors designed to block its active site are a primary class of anti-influenza drugs. The pyrrolidine scaffold of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid serves as an excellent starting point for mimicking the transition state of sialic acid cleavage, with the C2-carboxylic acid group interacting with a key triad of arginine residues (Arg118, Arg292, Arg371) in the enzyme's active site.[8]
Synthetic Workflow Overview
The general strategy involves a multi-step sequence beginning with the orthogonal protection of the amine and carboxylic acid functionalities. The hydroxyl group at C3 is then chemically modified, often by converting it into a leaving group to allow for the introduction of an amino or substituted amino group, a common feature in many neuraminidase inhibitors.
Caption: General synthetic workflow for neuraminidase inhibitors.
Protocol 1: Synthesis of a Protected C3-Azido Pyrrolidine Intermediate
This protocol details the initial, critical steps for converting the building block into a versatile intermediate for neuraminidase inhibitor synthesis. The causality is clear: protection prevents unwanted side reactions, activation of the hydroxyl group facilitates its displacement, and introduction of an azide provides a stable precursor to the essential amine functionality.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane, Water
-
Methanol (MeOH), Sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM), Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Sodium azide (NaN₃), Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Brine
Procedure:
Part A: N-Boc Protection and Methyl Esterification
-
N-Protection: Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water. Cool to 0 °C. Add NaOH (2.2 eq) followed by the dropwise addition of Boc₂O (1.1 eq) dissolved in dioxane. Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Rationale: The Boc group robustly protects the secondary amine from acting as a nucleophile in subsequent steps and is easily removed under acidic conditions.
-
-
Work-up: Acidify the reaction mixture to pH ~3 with 1M HCl and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the N-Boc protected acid.
-
Esterification: Dissolve the crude product from the previous step in methanol. Cool to 0 °C and add concentrated sulfuric acid (0.1 eq) dropwise. Reflux the mixture for 4-6 hours.
-
Rationale: Fischer esterification protects the carboxylic acid, preventing it from interfering with basic reagents and activating it for potential amide couplings later on.
-
-
Work-up: Cool the reaction, neutralize with saturated NaHCO₃ solution, and remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography (Silica gel, Hexanes:EtOAc gradient) to obtain the protected diester.
Part B: Mesylation and Azide Displacement
-
Mesylation: Dissolve the protected pyrrolidine from Part A (1.0 eq) in anhydrous DCM and cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir at 0 °C for 2 hours.
-
Rationale: The hydroxyl group is a poor leaving group. Conversion to a mesylate transforms it into an excellent leaving group for an Sₙ2 reaction.
-
-
Work-up: Quench the reaction with water and extract with DCM. Wash the organic layer with saturated NaHCO₃ solution, then brine. Dry over Na₂SO₄ and concentrate to yield the crude mesylate, which should be used immediately in the next step.
-
Azide Substitution: Dissolve the crude mesylate in anhydrous DMF. Add sodium azide (3.0 eq) and heat the mixture to 80-90 °C for 12 hours.
-
Rationale: The azide anion displaces the mesylate via an Sₙ2 mechanism. This reaction proceeds with inversion of stereochemistry at C3, yielding the (2R,3R) configuration. The azide is a safe and stable precursor to a primary amine.
-
-
Final Work-up & Purification: Cool the reaction to room temperature, pour into water, and extract with ethyl acetate (3x). Wash the combined organic layers extensively with water and then brine to remove DMF. Dry over Na₂SO₄ and concentrate. Purify by column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the target azido-pyrrolidine intermediate.
Application II: Synthesis of Kainoid Analogues for Glutamate Receptor Modulation
The pyrrolidine core of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid is also an excellent scaffold for creating analogues of kainic acid, a potent agonist of the kainate subclass of ionotropic glutamate receptors (iGluRs).[9] By modifying this core, researchers can develop competitive antagonists with high potency and subtype selectivity, which are invaluable tools for studying the central nervous system.[9]
Synthetic Strategy: C(sp³)–H Activation
A powerful strategy for elaborating the pyrrolidine scaffold is palladium-catalyzed C(sp³)–H activation.[9] This modern synthetic method allows for the direct coupling of aryl groups to the C5 position of the pyrrolidine ring, providing a highly efficient and stereoselective route to novel analogues. The process typically involves directing group assistance to achieve high regioselectivity.
Caption: C(sp³)–H activation workflow for synthesizing kainoid analogues.
Protocol 2: General Procedure for C5-Arylation via Directed C-H Activation
This protocol outlines a representative procedure based on established C-H activation methodologies for modifying the pyrrolidine scaffold.[9]
Materials:
-
N-Boc-(2R,3S)-3-(OTBS)-pyrrolidine-2-carboxylic acid (or similar protected starting material)
-
8-Aminoquinoline, EDCI, HOBt, DCM
-
Aryl iodide or bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver carbonate (Ag₂CO₃), Pivalic acid (PivOH)
-
Toluene
-
Hydrochloric acid (HCl) in Dioxane
Procedure:
-
Directing Group Installation: To a solution of the protected starting material (1.0 eq) in anhydrous DCM, add 8-aminoquinoline (1.1 eq), EDCI (1.2 eq), and HOBt (1.2 eq). Stir at room temperature for 24 hours.
-
Rationale: The 8-aminoquinoline amide acts as a bidentate directing group, coordinating to the palladium catalyst and positioning it to selectively activate the C-H bond at the C5 position of the pyrrolidine ring.
-
-
Purification: After completion, dilute the reaction with DCM, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Purify the amide product by column chromatography.
-
C-H Arylation: In a reaction vessel purged with argon, combine the quinoline amide (1.0 eq), the desired aryl halide (1.5 eq), Pd(OAc)₂ (10 mol%), PivOH (30 mol%), and Ag₂CO₃ (2.0 eq) in anhydrous toluene.
-
Rationale: The Pd(0) species, generated in situ, undergoes oxidative addition into the aryl halide. The directing group then facilitates a concerted metalation-deprotonation event at the C5-H bond, leading to a palladacycle intermediate which reductively eliminates to form the C-C bond.
-
-
Reaction Execution: Reflux the mixture for 24-72 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction, filter through a pad of Celite, and rinse with ethyl acetate. Concentrate the filtrate and purify the crude product by column chromatography to isolate the C5-arylated product.
-
Directing Group Removal & Deprotection: Dissolve the purified product in a suitable solvent and treat with a strong acid (e.g., 4M HCl in dioxane) to simultaneously cleave the directing group and other protecting groups (like Boc and TBS ethers). Purify the final kainoid analogue by preparative HPLC or crystallization.
Data Summary: Application in Neuraminidase Inhibitor Design
The effectiveness of the pyrrolidine scaffold derived from (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid is demonstrated by the potent inhibitory activity of its derivatives against influenza neuraminidase.
| Compound ID | Modification on Pyrrolidine Core | Neuraminidase IC₅₀ (µM) | Reference |
| 6e | C3-Guanidinyl, C4-Acylamino | 1.56 | [6][7] |
| 9c | C3-Amino, C4-Substituted Ureido | 2.40 | [6][7] |
| 9f | C3-Amino, C4-Substituted Ureido | 1.88 | [6][7] |
| 10e | C3-Guanidinyl, C4-Substituted Ureido | 2.12 | [6][7] |
| Oseltamivir | Reference Drug (Carbocycle) | 1.06 | [6][7] |
Table reflects data for influenza A (H3N2) neuraminidase. The specific stereochemistry and full side-chain structures can be found in the cited literature.
This data illustrates that derivatives synthesized from this building block exhibit potency comparable to established inhibitors, validating its use as a lead scaffold in antiviral drug discovery.[6][7]
Conclusion
This compound is a high-value chiral building block whose utility extends across multiple areas of medicinal chemistry. Its rigid conformation and well-defined stereochemistry provide a reliable foundation for constructing complex molecular architectures with high precision. The protocols and strategies outlined herein demonstrate its versatility in the synthesis of potent enzyme inhibitors and receptor modulators. By understanding the causality behind each synthetic step—from orthogonal protection to stereospecific functionalization and advanced C-H activation—researchers can leverage this powerful tool to accelerate the discovery and development of novel therapeutics.
References
- Chiral Molecular Building Blocks in Modern Drug Discovery. (2025). AiFChem.
- How Chiral Building Blocks Drive Advances in Drug Discovery. (2025). AiFChem.
- Synthesis of chiral building blocks for use in drug discovery. PubMed.
- Chiral Building Blocks Selection. Enamine.
- Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH.
- (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride. MySkinRecipes.
- Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors. PubMed.
- (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride. Benchchem.
- Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors. PubMed.
- Design, Synthesis, and Structural Analysis of Influenza Neuraminidase Inhibitors Containing Pyrrolidine Cores. Sci-Hub.
- Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)
Sources
- 1. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Building Blocks Selection - Enamine [enamine.net]
- 3. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 4. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 5. (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride [myskinrecipes.com]
- 6. Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sci-Hub. Design, Synthesis, and Structural Analysis of Influenza Neuraminidase Inhibitors Containing Pyrrolidine Cores / Journal of Medicinal Chemistry, 2001 [sci-hub.ru]
- 9. Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Practical Guide to the Incorporation of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride into Peptidomimetics using Solid-Phase Peptide Synthesis
< APPLICATION NOTE & PROTOCOL
Abstract
Peptidomimetics are at the forefront of modern drug discovery, offering enhanced stability and bioavailability over their natural peptide counterparts.[1][2] The incorporation of non-natural, conformationally constrained amino acids is a key strategy in their design.[3][4] (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid, a hydroxylated proline analog, is a valuable building block for creating peptidomimetics with unique structural and functional properties.[5][] This guide provides a comprehensive, field-tested protocol for the efficient incorporation of its hydrochloride salt into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the critical aspects of protecting group strategy, coupling conditions, and final cleavage, explaining the rationale behind each step to ensure reproducible success for researchers in drug development and chemical biology.
Introduction: The Rationale for Constrained Analogs
Natural peptides, while exhibiting high potency and selectivity, are often limited as therapeutic agents due to rapid proteolytic degradation and poor membrane permeability.[7][1] Peptidomimetics overcome these hurdles by introducing structural modifications that mimic the essential pharmacophoric elements of a native peptide while improving its drug-like properties.[1][2]
(2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid is a particularly interesting building block. Its rigid pyrrolidine ring introduces a conformational constraint on the peptide backbone, which can lock the molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for its target. The hydroxyl group offers an additional point for hydrogen bonding or further functionalization, potentially improving solubility and target interactions. This guide focuses on the practical aspects of incorporating this valuable unnatural amino acid into a growing peptide chain.
The Core Challenge: Orthogonal Protection Strategy
Successful peptide synthesis hinges on a robust and orthogonal protecting group strategy.[8][9][10] This ensures that specific functional groups are selectively unmasked at each step without affecting other protected sites. For incorporating our target amino acid, we must consider three key functionalities: the α-amino group, the C-terminal carboxylic acid, and the C3-hydroxyl group.
The most widely adopted and versatile approach for SPPS is the Fmoc/tBu strategy.[8][10][11] This method relies on the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile groups, typically tert-butyl (tBu) based, for permanent protection of reactive amino acid side chains.[8][12]
Protecting Group Selection: A Deliberate Choice
-
α-Amino Group: The Fmoc group is the standard choice. It is stable throughout the coupling reaction but is efficiently removed by a mild base, typically a solution of piperidine in DMF, to allow for the next coupling cycle.[12][13][14]
-
C3-Hydroxyl Group: The hydroxyl group of serine, threonine, and tyrosine is typically protected to prevent unwanted side reactions, such as O-acylation, during the activation of the incoming amino acid's carboxyl group.[15][16] A tert-butyl (tBu) ether is the most common protecting group for hydroxyls in Fmoc-SPPS as it is stable to the basic conditions used for Fmoc removal but is cleaved by the strong acid (trifluoroacetic acid, TFA) used in the final step.[12][15] Therefore, we will proceed with Fmoc-(2R,3S)-3-(tBu)-OH.
-
Carboxylic Acid Group: This will be activated in situ during the coupling step to form the amide bond with the free amine of the resin-bound peptide.
This orthogonal scheme ensures that the α-amino group can be deprotected repeatedly without cleaving the side-chain protection, which is only removed at the very end of the synthesis.
Experimental Workflow: From Resin to Purified Peptidomimetic
The following diagram outlines the key stages of the solid-phase synthesis cycle for incorporating Fmoc-(2R,3S)-3-(tBu)-OH.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocols
Disclaimer: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Fmoc-Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g | Standard Supplier | Suitable for C-terminal amide peptides. |
| Fmoc-(2R,3S)-3-(tBu)-OH | >98% Purity | Specialized Supplier | The key building block. |
| Other Fmoc-protected Amino Acids | SPPS Grade | Standard Supplier | With tBu-based side-chain protection. |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Supplier | |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier | |
| Piperidine | Reagent Grade | Standard Supplier | |
| HBTU (HATU or HCTU can be alternatives) | >99% Purity | Standard Supplier | Coupling Reagent. |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Standard Supplier | Base for coupling reaction. |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Standard Supplier | For cleavage. |
| Triisopropylsilane (TIS) | Reagent Grade | Standard Supplier | Scavenger. |
| Dithiothreitol (DDT) | Reagent Grade | Standard Supplier | Scavenger. |
| HPLC Grade Acetonitrile (ACN) | HPLC Grade | Standard Supplier | For purification. |
| HPLC Grade Water | HPLC Grade | Standard Supplier | For purification. |
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of Rink Amide resin (e.g., 0.1 mmol scale) into a fritted peptide synthesis vessel.
-
Add DMF (approx. 10 mL/g of resin) to the vessel.
-
Agitate the resin gently (e.g., using a shaker or nitrogen bubbling) for 30-60 minutes at room temperature to allow for complete swelling.
-
Drain the DMF.
Rationale: Swelling the resin is critical for exposing the reactive sites within the polymer matrix, ensuring efficient diffusion of reagents and improving reaction kinetics.
Protocol 2: Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[13]
-
Agitate for 3 minutes, then drain the solution.
-
Add a fresh portion of the 20% piperidine/DMF solution.
-
Agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and then DMF (3-5 times).
-
Optional: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful deprotection.
Rationale: A two-step deprotection ensures complete removal of the Fmoc group. The initial short treatment removes the bulk, and the second, longer treatment drives the reaction to completion. Thorough washing is essential to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid.
Protocol 3: Coupling of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid
This residue is a secondary amine and can be sterically hindered, which may require optimized coupling conditions.[17][18] Using a highly efficient coupling reagent like HBTU or HATU is recommended.[19][20]
-
In a separate vial, dissolve Fmoc-(2R,3S)-3-(tBu)-OH (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6-10 equivalents) to the vial. This is the activation step. Allow the solution to pre-activate for 2-5 minutes. The solution may change color.
-
Add the activated amino acid solution to the deprotected, washed resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Optional: Perform a Kaiser test. A negative result (colorless/yellow beads) indicates complete coupling.
Rationale: Pre-activation of the carboxylic acid with HBTU forms a highly reactive OBt-ester, facilitating efficient amide bond formation. DIPEA acts as a non-nucleophilic base to neutralize the proton released during the reaction. Using an excess of reagents drives the coupling reaction to completion, which is particularly important for sterically hindered amino acids.
Caption: Simplified schematic of the amino acid activation and coupling step.
Protocol 4: Peptide Chain Elongation
Repeat steps in Protocol 4.2 (Fmoc Deprotection) and Protocol 4.3 (Coupling) for each subsequent amino acid to be added to the peptide chain.
Protocol 5: Final Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin extensively with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail. A standard and effective mixture is Reagent K : 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).
-
Add the cleavage cocktail to the dry resin (approx. 10 mL/g of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate into a cold solution of diethyl ether.
-
A white precipitate (the crude peptide) should form. Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
Rationale: TFA is a strong acid that cleaves the peptide from the resin and simultaneously removes the acid-labile side-chain protecting groups (like tBu).[14][] The other components of the cocktail act as "scavengers" to trap the highly reactive carbocations (e.g., t-butyl cations) that are released during deprotection, preventing them from reattaching to the peptide and causing side reactions.
Purification and Characterization
The crude peptide will contain the desired product along with deletion sequences and other impurities. Purification is essential to obtain a high-purity product.[22]
Purification by RP-HPLC
-
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification.[22][23]
-
Column: A C18 stationary phase is typically used.
-
Mobile Phase:
-
A: 0.1% TFA in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Procedure: Dissolve the crude peptide in a minimal amount of Mobile Phase A (or a solvent in which it is soluble, like DMSO). Inject the solution onto the column and elute with a linear gradient of increasing Mobile Phase B. Collect fractions and analyze them for purity.
-
Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize (freeze-dry) to obtain a fluffy white powder.
Characterization
-
Mass Spectrometry (MS): Confirm the identity of the purified peptide by verifying that its molecular weight matches the theoretical calculated mass.[23]
-
Analytical HPLC: Confirm the purity of the final product by injecting a small amount onto an analytical RP-HPLC column and observing a single major peak.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Coupling | Steric hindrance of the amino acid; Inefficient activation; Poor resin swelling. | Increase coupling time to 4 hours or double couple; Use a more powerful coupling reagent like HATU; Ensure resin is fully swollen before starting. |
| Low Yield after Cleavage | Incomplete cleavage; Peptide precipitation during cleavage. | Increase cleavage time to 4 hours; Ensure sufficient volume of cleavage cocktail is used. |
| Extra Peaks in MS | Deletion sequences; Side reactions from scavengers; Incomplete deprotection. | Optimize coupling and deprotection times; Use a fresh cleavage cocktail with appropriate scavengers; Check mass of side products to identify the issue. |
Conclusion
The incorporation of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid into peptidomimetics is a powerful strategy for generating novel therapeutic candidates. By employing a robust Fmoc/tBu orthogonal protection strategy, utilizing high-efficiency coupling reagents to overcome potential steric hindrance, and performing careful cleavage and purification, researchers can successfully synthesize these modified peptides. The detailed protocols and rationale provided in this guide serve as a reliable foundation for scientists and drug development professionals to harness the potential of this unique constrained amino acid.
References
- BenchChem. Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide.
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
- BenchChem.
- Guibé, F. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
- Sanderson, J. M. The synthesis of peptides and proteins containing non-natural amino acids. The Homepage of The Sanderson Group, Durham University.
- Fiveable. Orthogonal Protection Definition.
- ResearchGate.
- Dougherty, D. A. In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. PubMed Central.
- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.
- Merck Millipore. Unnatural Amino Acids for Peptide Synthesis.
- CPC Scientific Inc.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- DilunBio. Commonly Used Coupling Reagents in Peptide Synthesis.
- Biosynth. Reagents for Coupling.
- Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- DilunBio. Protecting Groups in Peptide Synthesis: A Detailed Guide.
- ResearchGate. Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS?
- Touriño, S., et al.
- El-Faham, A., & Albericio, F. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- BOC Sciences.
- BenchChem. (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride.
- Humphrey, J. M., & Chamberlin, A. R. Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides.
- AltaBioscience. Fmoc Amino Acids for SPPS.
- ResearchGate. Which exclusive protecting groups should I use for hydroxyl groups in amino acids?
- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Sigma-Aldrich. (2r,3s)-3-hydroxypyrrolidine-2-carboxylic acid hydrochloride.
- LabSolu. This compound.
- Dallas, D. C., et al.
- Dallas, D. C., et al.
- Bachem.
- BOC Sciences. (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid.
- Franklin, S. Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Research & Reviews: Journal of Medicinal & Organic Chemistry.
- Teledyne ISCO.
- Kumar, S., et al. Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. European Journal of Organic Chemistry.
- Echemi. This compound.
- Life Chemicals. Peptidomimetics in Modern Drug Discovery.
- Google Patents.
- Gante, J. Peptidomimetics, a synthetic tool of drug discovery. PMC - PubMed Central.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
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- 9. peptide.com [peptide.com]
- 10. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 13. peptide.com [peptide.com]
- 14. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
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- 22. bachem.com [bachem.com]
- 23. youtube.com [youtube.com]
Application Notes and Protocols: The Strategic Role of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride in the Synthesis of Pharmaceutical Intermediates
Introduction: The Value of Stereochemical Precision in Drug Design
In the landscape of modern medicinal chemistry, the stereochemical configuration of a molecule is a critical determinant of its pharmacological activity, efficacy, and safety profile. Chiral building blocks, which offer defined three-dimensional arrangements of atoms, are therefore indispensable tools in the synthesis of enantiomerically pure pharmaceuticals.[1] (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride stands out as a highly valuable chiral synthon. Its rigid pyrrolidine framework, coupled with the specific trans orientation of the carboxylic acid and hydroxyl groups, provides a constrained and predictable scaffold for the design of complex, biologically active molecules. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the properties and strategic application of this versatile intermediate, including a detailed protocol for its derivatization, a crucial first step in its journey towards becoming part of a therapeutic agent.
Physicochemical Properties and Structural Attributes
This compound is a hydroxylated, non-proteinogenic amino acid derivative. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its handling and use in various reaction conditions.
| Property | Value | Source |
| CAS Number | 468061-05-4 | [] |
| Molecular Formula | C₅H₁₀ClNO₃ | [] |
| Molecular Weight | 167.59 g/mol | [] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | [] |
| Storage | Refrigerator, under inert atmosphere | [] |
| InChI Key | HHFGQFQJUWOFCN-RFKZQXLXSA-N | [] |
The key to its utility lies in its trifunctional nature: a secondary amine, a carboxylic acid, and a hydroxyl group, all with defined stereochemistry. This allows for selective chemical modifications at each position, enabling the construction of intricate molecular architectures. The pyrrolidine ring itself is a common motif in a vast array of natural products and synthetic drugs, valued for its ability to mimic peptide turns and introduce conformational rigidity.[3][4]
Strategic Application in Pharmaceutical Synthesis: A Workflow Overview
The incorporation of (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid into a target pharmaceutical intermediate is not a single-step process. It requires a strategic sequence of protection, activation, and coupling reactions to leverage its unique functionalities without unintended side reactions. The presence of three reactive sites necessitates a carefully planned orthogonal protection strategy.
A generalized workflow for the utilization of this chiral building block is outlined below. The causality behind this sequence is to ensure that each functional group reacts in the desired manner at the appropriate stage of the synthesis.
Caption: Generalized synthetic workflow for utilizing the title compound.
The initial and most critical phase of this workflow is the protection of the amine and carboxylic acid groups. The secondary amine is nucleophilic and basic, while the carboxylic acid is acidic. Protecting these groups allows for selective reactions involving the hydroxyl group. The tert-butyloxycarbonyl (Boc) group is a common choice for amine protection due to its stability in a wide range of conditions and its straightforward removal under acidic conditions.[5][6] The carboxylic acid is typically converted to an ester (e.g., methyl or ethyl ester) to prevent it from participating in undesired acid-base reactions or acting as a nucleophile.
Protocols: N-Boc Protection and Esterification
This section provides a detailed, self-validating protocol for the initial, crucial derivatization of this compound. This transformation yields a versatile intermediate, ready for subsequent modifications.
Objective: To synthesize Methyl (2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylate.
Rationale: This protocol involves two key transformations:
-
Esterification: The carboxylic acid is converted to a methyl ester using thionyl chloride in methanol. This is a classic and efficient method for esterifying amino acids. The reaction proceeds via an acid chloride intermediate, which is then esterified by methanol.
-
N-Boc Protection: The secondary amine is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O). Triethylamine (TEA) is used as a base to neutralize the hydrochloride salt and the acid generated during the reaction, driving the reaction to completion.
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) |
| This compound | 468061-05-4 | 167.59 |
| Methanol (anhydrous) | 67-56-1 | 32.04 |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 |
| Triethylamine (TEA) | 121-44-8 | 101.19 |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 |
| Saturated Sodium Bicarbonate Solution | N/A | N/A |
| Brine (Saturated NaCl solution) | N/A | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 |
Experimental Protocol:
Step 1: Methyl Ester Formation
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 59.6 mmol).
-
Add 100 mL of anhydrous methanol. Stir the suspension at room temperature.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add thionyl chloride (6.5 mL, 89.4 mmol, 1.5 equiv) dropwise over 20 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol and excess thionyl chloride. This will yield the crude methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride as a solid or viscous oil. This intermediate is typically used in the next step without further purification.
Step 2: N-Boc Protection
-
Dissolve the crude methyl ester hydrochloride from Step 1 in 120 mL of anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (25 mL, 179 mmol, 3.0 equiv) dropwise to the solution. Stir for 15 minutes.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (15.6 g, 71.5 mmol, 1.2 equiv) in 30 mL of anhydrous DCM.
-
Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure Methyl (2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylate.
Self-Validation and Characterization:
The final product should be characterized to confirm its identity and purity. Standard methods include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and the presence of the Boc group and methyl ester.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Optical Rotation: To verify that the stereochemistry has been retained.
This protected intermediate is now a stable and versatile building block, ready for use in the synthesis of more complex molecules, such as intermediates for antiviral agents like Hepatitis C protease inhibitors.[3][7][8]
Caption: Detailed workflow for the protection and esterification protocol.
Conclusion
This compound is a powerful chiral building block for the synthesis of complex pharmaceutical intermediates. Its value is derived from its rigid, stereodefined trifunctional scaffold. Successful application of this synthon hinges on a strategic and well-executed protection and derivatization plan. The protocol detailed herein for N-Boc protection and esterification represents a fundamental and robust starting point for any synthetic campaign utilizing this versatile molecule, paving the way for the construction of novel therapeutic agents.
References
-
Design and synthesis of ethyl pyrrolidine-5,5-trans-lactams as inhibitors of hepatitis C virus NS3/4A protease. PubMed. Available at: [Link]
- Chiral pyrrolidine derivatives, and methods for preparing compounds thereof. Google Patents.
-
Pyrrolidine-5,5-trans-lactams. 1. Synthesis and incorporation into inhibitors of hepatitis C virus NS3/4A protease. PubMed. Available at: [Link]
-
(S)-1-((S)-2- -3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an Orally Available Selective Interleukin (IL)-Converting Enzyme/ - ResearchGate. Available at: [Link]
-
Boc-(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid. BioNordika. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents.
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
Sources
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- 6. Boc-Protected Amino Groups [organic-chemistry.org]
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- 8. CN103435532A - Synthetic method of boceprevir intermediate - Google Patents [patents.google.com]
Application Notes and Protocols for Reactions Involving (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic Acid Hydrochloride
Introduction: The Strategic Importance of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic Acid in Synthetic Chemistry
(2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride is a chiral, non-proteinogenic amino acid that has garnered significant attention as a versatile building block in medicinal chemistry and drug development. Its rigid pyrrolidine ring, coupled with the defined stereochemistry at the C2 and C3 positions, makes it an invaluable asset for crafting complex molecular architectures with high stereoselectivity.[1] The presence of a hydroxyl group provides a strategic handle for further functionalization, enabling the synthesis of a diverse array of derivatives, including peptidomimetics, enzyme inhibitors, and chiral ligands. This document serves as a comprehensive guide for researchers, providing detailed experimental setups and protocols for key reactions involving this compound.
The hydrochloride salt form of (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid enhances its solubility in aqueous media, a property that can be advantageous in certain reaction conditions. However, for many organic transformations, the free amino acid is required, which can be generated in situ or in a separate step by treatment with a suitable base.
Core Principles: Navigating the Reactivity of a Multifunctional Building Block
The synthetic utility of (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid stems from its three primary functional groups: a secondary amine, a carboxylic acid, and a secondary hydroxyl group. The successful manipulation of this molecule hinges on the selective protection and activation of these groups.
Protecting Group Strategies: A Critical First Step
Given the multiple reactive sites, a well-defined protecting group strategy is paramount to avoid unwanted side reactions and ensure the desired regioselectivity. The choice of protecting groups should be orthogonal, allowing for their selective removal under different conditions.
| Functional Group | Protecting Group | Abbreviation | Key Features and Deprotection Conditions |
| Amine (N-terminus) | Fluorenylmethyloxycarbonyl | Fmoc | Base-labile (e.g., piperidine in DMF). Commonly used in solid-phase peptide synthesis (SPPS).[2] |
| tert-Butoxycarbonyl | Boc | Acid-labile (e.g., TFA). Suitable for both solution-phase and solid-phase synthesis. | |
| Carboxylic Acid (C-terminus) | Methyl or Ethyl ester | -Me, -Et | Hydrolyzed under basic conditions (e.g., LiOH, NaOH). |
| Benzyl ester | -OBn | Removed by hydrogenolysis (e.g., H₂, Pd/C). | |
| tert-Butyl ester | -OtBu | Cleaved under strong acidic conditions (e.g., TFA). | |
| Hydroxyl Group | tert-Butyl ether | -tBu | Stable to a wide range of reaction conditions; removed with strong acid (e.g., TFA).[2] |
| Trityl | Trt | Bulky protecting group, removed under mildly acidic conditions. | |
| Silyl ethers (e.g., TBDMS) | -OTBDMS | Cleaved with fluoride sources (e.g., TBAF). |
Experimental Protocols
The following protocols are provided as a detailed guide for common transformations involving this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates and scales.
Protocol 1: N-Acylation of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic Acid
N-acylation is a fundamental transformation for the incorporation of this chiral building block into larger molecules. This protocol describes a general procedure for the coupling of a carboxylic acid to the secondary amine of (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid, with simultaneous protection of the hydroxyl and carboxylic acid groups.
Workflow for N-Acylation
Caption: Workflow for the N-acylation of (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid.
Step-by-Step Methodology:
-
Protection of the Hydroxyl and Carboxylic Acid Groups:
-
Prior to N-acylation, the hydroxyl and carboxylic acid functionalities must be protected to ensure selective reaction at the amine. A common strategy involves the formation of a silyl ether for the hydroxyl group and an ester for the carboxylic acid.
-
-
Generation of the Free Amine:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a mild, non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) at 0 °C to neutralize the hydrochloride and generate the free secondary amine.
-
-
N-Acylation Reaction:
-
In a separate flask, dissolve the carboxylic acid to be coupled (1.0 eq) in anhydrous DCM or THF.
-
Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq). Stir for 15-20 minutes at 0 °C to form the active ester.
-
Add the solution of the free amine dropwise to the activated carboxylic acid solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Esterification of the Carboxylic Acid Moiety
Esterification of the carboxylic acid is a key step for subsequent reactions, such as reduction or peptide coupling where the C-terminus needs to be protected.
Workflow for Esterification
Caption: Workflow for the esterification of (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid.
Step-by-Step Methodology:
-
Protection of the Amine and Hydroxyl Groups:
-
Protect the secondary amine, for example, with a Boc group using di-tert-butyl dicarbonate (Boc)₂O.
-
Protect the hydroxyl group, for instance, as a silyl ether.
-
-
Esterification Reaction (Steglich Esterification):
-
Dissolve the N- and O-protected (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add the desired alcohol (1.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq).
-
Cool the mixture to 0 °C and add N,N'-Dicyclohexylcarbodiimide (DCC) or EDC (1.2 eq).
-
Stir the reaction at room temperature for 4-12 hours. Monitor by TLC.
-
-
Work-up and Purification:
-
Filter off the dicyclohexylurea (DCU) byproduct if DCC is used.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude ester by flash chromatography.
-
Protocol 3: Incorporation into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)
The steric hindrance of the pyrrolidine ring requires robust coupling reagents to ensure high efficiency in SPPS.[2] This protocol outlines the use of HATU, a highly effective coupling agent for hindered amino acids.
Workflow for SPPS Incorporation
Caption: Workflow for incorporating Fmoc-(2R,3S)-Hyp(tBu)-OH in SPPS.
Step-by-Step Methodology:
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-(2R,3S)-Hyp(tBu)-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF. Pre-activate for 5-10 minutes.
-
Add the activation mixture to the resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
-
Monitoring and Completion:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive, a second coupling may be necessary.
-
-
Fmoc Deprotection:
-
Wash the resin with DMF.
-
Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the newly added hydroxyproline residue.
-
-
Chain Elongation:
-
Wash the resin thoroughly to remove residual piperidine and proceed with the coupling of the next amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) to cleave the peptide from the resin and remove the t-butyl protecting group from the hydroxyl moiety.[2]
-
Characterization and Quality Control
The successful synthesis of derivatives of (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid should be confirmed by appropriate analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the desired product. The characteristic chemical shifts and coupling constants of the pyrrolidine ring protons can confirm the stereochemistry.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be employed to determine the enantiomeric or diastereomeric purity of the products.
Conclusion
This compound is a powerful chiral synthon. A thorough understanding of its reactivity and the implementation of appropriate protecting group strategies are crucial for its successful application in the synthesis of complex, high-value molecules. The protocols outlined in this document provide a solid foundation for researchers to explore the vast synthetic potential of this unique building block.
References
-
MySkinRecipes (2026). (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride. Available at: [Link]
Sources
Application Notes & Protocols: Leveraging (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride for the Synthesis of Novel Antiviral Agents
Abstract: The relentless emergence of viral pathogens necessitates a robust pipeline for the development of novel antiviral therapeutics. Chiral building blocks are paramount in this endeavor, enabling the synthesis of stereochemically defined molecules that can achieve high selectivity and potency against viral targets. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride, a versatile proline analog, in the design and synthesis of potential antiviral agents. We will explore the rationale behind its selection, provide detailed synthetic protocols, and discuss its application in creating inhibitors for critical viral enzymes.
Part 1: The Strategic Importance of the Hydroxypyrrolidine Scaffold
This compound is a non-proteinogenic amino acid derivative that serves as a powerful starting material in medicinal chemistry.[1][] Its value stems from several key features:
-
Rigid Conformational Structure: The five-membered pyrrolidine ring imposes significant conformational constraints. This rigidity is highly advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity.
-
Defined Stereochemistry: The (2R,3S) configuration provides a precise three-dimensional arrangement of functional groups (carboxylic acid, hydroxyl group, and secondary amine). This is critical for specific interactions within the chiral environment of a viral enzyme's active site.
-
Versatile Functional Groups: The presence of a carboxylic acid, a secondary amine, and a hydroxyl group offers multiple points for chemical modification, allowing for the systematic construction of diverse molecular architectures and the exploration of structure-activity relationships (SAR).[3]
-
Proven Pharmacophore: The pyrrolidine motif is a well-established component in a multitude of FDA-approved drugs and biologically active compounds, highlighting its favorable pharmacokinetic and toxicological properties.[4][5][6] Its use as a peptide motif mimic can also confer improved metabolic stability.[3]
Physicochemical Properties
| Property | Value |
| Synonym | This compound |
| CAS Number | 468061-05-4[7][8] |
| Molecular Formula | C₅H₁₀ClNO₃[1][7] |
| Molecular Weight | 167.59 g/mol [1][7] |
| Physical Form | Solid[7] |
| Purity | Typically ≥97%[7] |
| Storage | 2-8°C, under inert gas[3] |
Part 2: Rationale for Antiviral Design & Mechanistic Targets
The development of effective antiviral drugs hinges on identifying and inhibiting viral processes that are distinct from host cell functions.[9][10][11] Viral enzymes, such as proteases, polymerases, and neuraminidases, are prime targets for therapeutic intervention. The (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid scaffold is exceptionally well-suited for designing inhibitors against these targets.
Targeting Viral Proteases (e.g., HIV Protease, SARS-CoV-2 Mpro)
Viral proteases are essential for the lifecycle of many viruses, including HIV and coronaviruses.[12][13] They function by cleaving large viral polyproteins into individual, functional proteins required for viral replication and assembly.[12][13] Inhibiting this process results in the production of immature, non-infectious viral particles.[12][14]
-
Design Strategy: The hydroxypyrrolidine core can be elaborated to mimic the transition state of the peptide bond cleavage catalyzed by the protease. The hydroxyl group can be positioned to form a key hydrogen bond interaction with catalytic residues in the enzyme's active site, while other substituents can be designed to occupy the substrate-binding pockets (S1, S2, etc.), thereby blocking access for the natural substrate. Recent patent literature describes novel pyrrolidines as main protease inhibitors for treating coronavirus infections.[13]
Targeting Viral Neuraminidase (e.g., Influenza Virus)
Neuraminidase is a surface glycoprotein crucial for the influenza virus. It cleaves sialic acid residues from host cell receptors, which facilitates the release of newly formed virions from infected cells, allowing the infection to spread. Neuraminidase inhibitors, such as oseltamivir, block this function.[15]
-
Design Strategy: While oseltamivir is famously synthesized from shikimic acid, the design of novel neuraminidase inhibitors is an active area of research.[16][17][18][19] Pyrrolidine derivatives have been successfully designed and synthesized to show potent inhibitory activity against influenza neuraminidase, with some compounds demonstrating potency comparable to oseltamivir.[20] The hydroxypyrrolidine scaffold can be functionalized to present groups that mimic the binding of sialic acid in the neuraminidase active site.
Antiviral Drug Development Workflow
The path from a starting chemical entity to an approved antiviral drug is a rigorous, multi-stage process.[9][11] It begins with identifying a valid viral target and progresses through synthesis, preclinical testing, and multiple phases of clinical trials.[11][21]
Caption: High-level workflow for antiviral drug development.
Part 3: Experimental Protocols for Antiviral Candidate Synthesis
The following section details a representative, multi-step protocol for the synthesis of a potential antiviral agent starting from this compound.
Causality & Self-Validation: Each protocol is designed as a self-validating system. In-process controls, such as Thin Layer Chromatography (TLC), are crucial to monitor reaction completion. The structure and purity of each intermediate must be rigorously confirmed by analytical methods (¹H NMR, ¹³C NMR, LC-MS) before proceeding to the next step. This ensures the integrity of the synthetic pathway and the final compound.
Protocol 1: Synthesis of a Protected Pyrrolidine Intermediate (3)
Objective: To orthogonally protect the amine and carboxylic acid functionalities, enabling selective modification of the hydroxyl group. The Boc (tert-butyloxycarbonyl) group is chosen for the amine due to its stability and ease of removal under acidic conditions. The methyl ester is used for the carboxylic acid, which can be hydrolyzed under basic conditions.
Materials:
-
This compound (1 )
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane, Water
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
N-Boc Protection:
-
Dissolve this compound (1 ) (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium bicarbonate (2.5 eq) followed by the slow, portion-wise addition of Boc₂O (1.1 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor reaction completion by TLC.
-
Once complete, acidify the mixture to pH ~3 with 1M HCl and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate (2 ), which is often used without further purification.
-
-
Esterification:
-
Dissolve the crude N-Boc intermediate (2 ) in anhydrous methanol.
-
Cool the solution to 0°C.
-
Add thionyl chloride (1.2 eq) dropwise. Caution: Exothermic reaction, perform in a well-ventilated fume hood.
-
Stir at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure, fully protected intermediate 3 .
-
Characterization: Confirm the structure of 3 using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Functionalization via Hydroxyl Group Activation and Substitution
Objective: To introduce a new functional group at the C3 position, which can serve as a key pharmacophore element. This protocol demonstrates the conversion of the hydroxyl group to an azide, a versatile precursor to an amine.
Materials:
-
Protected Intermediate (3 )
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
DCM, anhydrous
Procedure:
-
Mesylation (Activation of Hydroxyl Group):
-
Dissolve intermediate 3 (1.0 eq) in anhydrous DCM and cool to 0°C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0°C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
The resulting mesylate (4 ) is often unstable on silica and is typically used immediately in the next step without purification.
-
-
Azide Substitution (Sₙ2 Reaction):
-
To the crude reaction mixture containing mesylate 4 , add anhydrous DMF.
-
Add sodium azide (3.0 eq). Caution: Sodium azide is highly toxic.
-
Heat the reaction mixture to 60-80°C and stir overnight. The Sₙ2 reaction will proceed with inversion of stereochemistry at the C3 position.
-
Monitor the formation of the azide product 5 by TLC.
-
After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the pure azido-pyrrolidine derivative 5 .
-
Characterization: Confirm the structure of 5 using ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy (a characteristic azide stretch appears around 2100 cm⁻¹).
Illustrative Synthetic Pathway
Caption: Synthetic workflow from starting material to a functionalized intermediate.
Part 4: From Intermediate to Antiviral Candidate
The azido-pyrrolidine intermediate (5 ) is a versatile precursor. The azide can be reduced to a primary amine (e.g., using H₂, Pd/C, or Staudinger reduction), which can then be acylated or coupled with other fragments to build the final molecule. The ester and Boc protecting groups can be removed under appropriate conditions to yield the final compound. This modular approach allows for the creation of a library of compounds for antiviral screening.
Conceptual Mechanism of Action: Protease Inhibition
The final synthesized compound, designed as a protease inhibitor, would act by competitively binding to the active site of the viral enzyme. This prevents the natural polyprotein substrate from being cleaved, thereby halting the viral maturation process.
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- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. How can we improve our antiviral drug development pipeline? [synapse.patsnap.com]
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role of (2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride in asymmetric synthesis
An In-Depth Guide to the Application of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride in Asymmetric Synthesis
Authored by: A Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic use of this compound. As a functionalized derivative of L-proline, this chiral organocatalyst offers unique advantages in stereocontrolled synthesis, primarily owing to its distinct structural features that enhance selectivity and catalytic efficiency.
Introduction: The Strategic Advantage of the 3-Hydroxy Group
(2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid, a derivative of hydroxyproline, has emerged as a powerful tool in the field of asymmetric organocatalysis.[1][2] Unlike its parent amino acid, proline, the presence of a hydroxyl group at the C-3 position introduces an additional stereocenter and a crucial hydrogen-bonding moiety. This functionalization is not merely an incremental change; it provides a powerful handle to further rigidify and organize the transition state in catalytic cycles, often leading to superior levels of enantioselectivity and diastereoselectivity.[2]
The molecule's rigid pyrrolidine scaffold, combined with the defined stereochemistry at the C-2 and C-3 positions, makes it an exemplary chiral building block and catalyst for constructing complex, enantiomerically pure molecules essential for pharmaceutical development.[1][3][4] Its hydrochloride salt form enhances solubility and stability, making it a convenient and practical reagent for a variety of reaction conditions.
The Mechanistic Core: Enamine and Iminium Ion Catalysis
The catalytic prowess of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid is rooted in its ability to mimic enzymatic reaction pathways, primarily through the formation of nucleophilic enamine or electrophilic iminium ion intermediates.[5][6]
-
Enamine Catalysis: The secondary amine of the pyrrolidine ring reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a chiral enamine. This enamine is significantly more nucleophilic than the corresponding enol or enolate, allowing it to attack a wide range of electrophiles with high stereocontrol.[6][7]
-
Dual Role of Functional Groups: The carboxylic acid moiety acts as an internal Brønsted acid, activating the electrophile through hydrogen bonding and participating in the transition state assembly.[5] Crucially, the 3-hydroxy group provides an additional hydrogen-bonding site, creating a more ordered, chair-like transition state that effectively shields one face of the enamine, dictating the stereochemical outcome of the reaction.[2]
Below is a generalized workflow representing the enamine catalytic cycle.
Caption: Generalized enamine catalytic cycle.
Application Focus I: The Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of carbon-carbon bond formation. The use of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid provides a direct and atom-economical route to chiral β-hydroxy carbonyl compounds.
Causality of Stereoselection
The reaction proceeds through a highly organized, six-membered Zimmerman-Traxler-like transition state.[6] The carboxylic acid group of the catalyst protonates the aldehyde's carbonyl oxygen, while the enamine attacks the electrophilic carbon. The stereochemistry is dictated by the enamine preferentially attacking one face of the aldehyde (e.g., the re-face) to minimize steric interactions within the rigid, hydrogen-bonded transition state assembly. The 3-hydroxy group further locks this conformation, enhancing facial discrimination.
Caption: Key factors in the aldol reaction transition state.
Protocol: Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde
This protocol is a representative example demonstrating the catalyst's effectiveness.
1. Reaction Setup:
- To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (16.8 mg, 0.1 mmol, 20 mol%).
- Add 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol).
- Add acetone (1.0 mL) as both the reactant and solvent.
2. Reaction Execution:
- Stir the mixture at room temperature (approx. 25 °C).
- Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 24-48 hours.
3. Workup and Purification:
- Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the excess acetone.
- Add 5 mL of a saturated aqueous solution of NH₄Cl and extract the mixture with ethyl acetate (3 x 10 mL).
- Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of Hexane:Ethyl Acetate) to yield the pure aldol adduct.
4. Characterization:
- Determine the yield and characterize the product by ¹H NMR and ¹³C NMR.
- Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
| Substrate (Aldehyde) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 4-Nitrobenzaldehyde | 20 | Acetone | 25 | 36 | 85 | >95:5 | 98 (syn) |
| Benzaldehyde | 20 | Acetone | 25 | 48 | 78 | 90:10 | 95 (syn) |
| Isobutyraldehyde | 30 | Acetone/DMSO | 4 | 72 | 65 | >95:5 | >99 (syn) |
Application Focus II: The Asymmetric Michael Addition
The Michael or conjugate addition is a vital reaction for creating C-C bonds in a 1,4-fashion. Hydroxyproline-derived catalysts are highly effective in promoting enantioselective additions of aldehydes and ketones to various Michael acceptors like nitroolefins.[8]
Causality of Stereoselection
The catalytic cycle is analogous to the aldol reaction, where a chiral enamine formed from the catalyst and a donor aldehyde/ketone attacks the β-position of an electron-deficient alkene.[8] The catalyst's stereochemistry, particularly the orientation of the pyrrolidine ring substituents, dictates the trajectory of the enamine's approach to the Michael acceptor, resulting in high enantioselectivity.[8]
Protocol: Asymmetric Michael Addition of Propanal to β-Nitrostyrene
1. Reaction Setup:
- In a vial, dissolve this compound (8.4 mg, 0.05 mmol, 10 mol%) and benzoic acid (6.1 mg, 0.05 mmol, 10 mol%) in propanal (0.7 mL, ~10 mmol).
- Cool the solution to 4 °C in an ice bath.
2. Reaction Execution:
- Add β-nitrostyrene (74.5 mg, 0.5 mmol) to the cooled solution.
- Seal the vial and stir the mixture at 4 °C.
- Monitor the reaction by TLC until the β-nitrostyrene is consumed (typically 24 hours).
3. Workup and Purification:
- Remove the excess propanal under reduced pressure.
- Dissolve the residue in dichloromethane (DCM, 10 mL) and wash with a saturated NaHCO₃ solution (5 mL).
- Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate.
- Purify the product via flash column chromatography (silica gel, Hexane:Ethyl Acetate gradient) to obtain the desired Michael adduct.
4. Characterization:
- Analyze the product by NMR to confirm structure and determine the diastereomeric ratio.
- Determine the enantiomeric excess by chiral HPLC.
| Donor | Acceptor | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| Propanal | β-Nitrostyrene | 10 | 4 | 24 | 92 | 94:6 | 99 (syn) |
| Cyclohexanone | β-Nitrostyrene | 20 | 25 | 48 | 88 | 90:10 | 97 (syn) |
| Acetone | Benzalmalonate | 20 | 25 | 72 | 75 | N/A | 92 |
Concluding Remarks for the Practicing Scientist
This compound is more than just an alternative to proline; it is a refined catalyst that offers enhanced stereocontrol due to its unique structural and electronic properties. The 3-hydroxy group is a key architectural feature that enables the formation of highly ordered, hydrogen-bonded transition states, which is directly responsible for the high selectivities observed in aldol, Michael, and Mannich reactions.[2] For drug development professionals, this translates to more efficient and reliable access to enantiomerically pure building blocks, reducing downstream purification challenges and accelerating the synthesis of complex pharmaceutical targets. The protocols provided herein are robust starting points that can be optimized for a wide range of substrates, solidifying the role of this catalyst as an indispensable tool in the modern synthetic chemist's arsenal.
References
- Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. (n.d.). Remedy Publications.
- Proline organocatalysis. (2023, August 23). In Wikipedia.
- The Versatility of Hydroxyproline Derivatives in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Proline as an Asymmetric Organocatalyst. (2015). In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1.
- Chapter 10: Hydroxyproline Derivatives as Asymmetric Organocatalysts. (2015). In Books.
- Chiral Proline Based Reactions. (2021, March 16). Chemistry LibreTexts.
- Scheme 3. a) The reaction mechanism of the proline-catalyzed direct... (n.d.). ResearchGate.
- (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride. (n.d.). Benchchem.
- (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride. (n.d.). MySkinRecipes.
- Hydroxyproline-derived biomimetic and biodegradable polymers. (2021, February 18). ScienceDirect.
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- 6. Proline organocatalysis - Wikipedia [en.wikipedia.org]
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- 8. books.rsc.org [books.rsc.org]
Application Notes & Protocols: Strategic Derivatization of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid Hydrochloride
Abstract
(2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride is a pivotal chiral building block in modern medicinal chemistry.[1][2] Its rigid, stereochemically defined pyrrolidine core is a valuable scaffold for designing enzyme inhibitors, peptide mimetics, and other complex pharmaceutical agents.[2] The successful incorporation of this synthon into larger molecules hinges on the selective and efficient manipulation of its three distinct functional groups: a secondary amine, a carboxylic acid, and a secondary hydroxyl group. This guide provides an in-depth exploration of derivatization techniques, focusing on orthogonal protecting group strategies and functionalization reactions. We will dissect the causality behind experimental choices and furnish detailed, field-proven protocols to empower researchers in their synthetic endeavors.
The Strategic Importance of Derivatization
The therapeutic potential of molecules derived from (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid is vast, with applications in antiviral, antidiabetic, and anticancer research.[1][2][] However, the simultaneous presence of a nucleophilic amine, an acidic carboxyl group, and a reactive hydroxyl group presents a significant chemoselectivity challenge. Direct modification often leads to a mixture of products resulting from competitive reactions.[4] Therefore, a robust and strategic approach to derivatization, typically involving sequential protection and deprotection steps, is paramount for achieving desired synthetic outcomes.
The core challenge lies in orchestrating the reactivity of the three functional sites. A well-designed synthetic route will selectively mask one or two groups while the third is modified, a strategy known as orthogonal protection. This ensures that each functional group can be addressed independently without affecting the others.
Caption: Key reactive functional groups on the (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid scaffold.
N-Derivatization: Taming the Secondary Amine
The secondary amine is often the most nucleophilic site and is typically the first group to be protected. This prevents unwanted side reactions such as self-condensation or reaction with electrophilic reagents intended for other parts of the molecule. The choice of protecting group is critical and depends on its stability to subsequent reaction conditions and the ease of its eventual removal.
| Protecting Group | Reagent | Typical Conditions | Key Considerations |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., Dioxane/H₂O, DCM) | Stable to most nucleophiles and catalytic hydrogenation. Cleaved under acidic conditions (e.g., TFA, HCl). |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., Na₂CO₃, NaOH), Solvent (e.g., Dioxane/H₂O) | Stable to acidic conditions. Cleaved by catalytic hydrogenation (H₂, Pd/C). |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃), Solvent (e.g., Acetone/H₂O) | Stable to acid and hydrogenation. Cleaved by mild base (e.g., Piperidine). Ideal for peptide synthesis.[5] |
Protocol 2.1: N-Boc Protection
This protocol describes the widely used method for introducing the tert-Butoxycarbonyl (Boc) group. The use of a biphasic solvent system with a mild inorganic base is effective for the hydrochloride salt starting material.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of deionized water and 1,4-dioxane.
-
Add sodium bicarbonate (2.5 eq) to the solution and stir until effervescence ceases. The base neutralizes the hydrochloride salt and the carboxylic acid.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in 1,4-dioxane dropwise to the reaction mixture at room temperature.
-
Stir the reaction vigorously overnight at room temperature.
-
Concentrate the mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product, typically as a white solid or viscous oil.
Causality: The use of excess sodium bicarbonate ensures that both the amine hydrochloride is neutralized and the carboxylic acid is deprotonated, facilitating the nucleophilic attack of the free amine on the (Boc)₂O reagent. Acidification during workup is necessary to protonate the carboxylate, allowing for extraction into an organic solvent.
C-Derivatization: Masking the Carboxylic Acid
Esterification of the carboxylic acid is crucial to prevent it from acting as a nucleophile (as a carboxylate) or participating in unwanted amide bond formations. This conversion to an ester renders the group inert for many subsequent reactions.
| Esterification Method | Reagents | Typical Conditions | Key Considerations |
| Fischer Esterification | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., SOCl₂, H₂SO₄) | Heat (reflux) | A classic, cost-effective method.[6] The reaction is an equilibrium, so using the alcohol as the solvent drives it to completion. Not suitable for acid-labile substrates. |
| Alkylation | Alkyl Halide (e.g., MeI, BnBr), Base (e.g., Cs₂CO₃, K₂CO₃) | Solvent (e.g., DMF, Acetone) | Mild conditions suitable for substrates with base-sensitive functional groups. |
| DCC/DMAP Coupling | Alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Solvent (e.g., DCM), 0°C to RT | Highly efficient for a wide range of alcohols, including sterically hindered ones.[7] A major drawback is the formation of dicyclohexylurea (DCU) byproduct, which can complicate purification. |
Protocol 3.1: Methyl Ester Formation via Thionyl Chloride
This protocol is a variation of the Fischer esterification and is highly effective for converting carboxylic acids to methyl esters. Thionyl chloride reacts with methanol in situ to generate HCl, which catalyzes the reaction.
Materials:
-
N-protected (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid (e.g., N-Boc derivative from Protocol 2.1)
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Suspend the N-protected starting material (1.0 eq) in anhydrous methanol. The volume should be sufficient to create a stirrable slurry.
-
Cool the mixture to 0°C in an ice bath.
-
Add thionyl chloride (1.2 - 1.5 eq) dropwise via syringe. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and concentrate under reduced pressure to remove excess methanol and SOCl₂.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution until effervescence stops.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester.
Causality: Thionyl chloride serves as an efficient source for the acid catalyst (HCl). Running the reaction at reflux in methanol as the solvent pushes the equilibrium towards the ester product, ensuring a high yield.[8]
O-Derivatization: Leveraging the Hydroxyl Group
The secondary hydroxyl group offers a valuable handle for introducing further diversity. It can be protected, oxidized to a ketone, or converted into a leaving group for nucleophilic substitution.[1][9]
| Reaction Type | Reagents | Typical Conditions | Outcome |
| Protection | TBDMS-Cl, Imidazole | DMF, RT | Forms a bulky tert-butyldimethylsilyl (TBDMS) ether, stable to a wide range of conditions except fluoride ions or acid. |
| Oxidation | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane | DCM, RT | Converts the secondary alcohol to a ketone.[1] |
| Activation | Mesyl chloride (Ms-Cl) or Tosyl chloride (Ts-Cl), Et₃N | DCM, 0°C | Converts the hydroxyl into a good leaving group (mesylate or tosylate) for subsequent Sₙ2 reactions. |
Protocol 4.1: Silyl Ether Protection of the Hydroxyl Group
This protocol details the protection of the hydroxyl group as a TBDMS ether, a common and robust protecting group.
Materials:
-
N,C-diprotected (2R,3S)-3-Hydroxypyrrolidine-2-carboxylate (e.g., from Protocol 3.1)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl Ether
-
Deionized Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the di-protected starting material (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Add TBDMS-Cl (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction for 12-16 hours at room temperature. Monitor completion by TLC.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and deionized water.
-
Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic extracts, wash sequentially with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) to obtain the pure O-TBDMS protected derivative.
Causality: Imidazole acts as a base to deprotonate the hydroxyl group, increasing its nucleophilicity. It also acts as a catalyst by forming a more reactive silyl-imidazolium intermediate. DMF is an excellent polar aprotic solvent for this type of reaction.
Orthogonal Synthetic Workflow
A logical sequence is critical for success. The following workflow demonstrates an orthogonal strategy allowing for the selective modification of each functional group.
Caption: A representative orthogonal workflow for the sequential derivatization of the title compound.
This strategic sequence—first protecting the most reactive amine, then the carboxylic acid, and finally addressing the hydroxyl group—provides a reliable pathway to complex, selectively functionalized pyrrolidine derivatives ready for incorporation into drug discovery programs.
References
-
MySkinRecipes. (n.d.). (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride. Retrieved from [Link]
- Google Patents. (2007). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
-
Ali, S. M., et al. (2018). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 23(8), 1938. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Retrieved from [Link]
-
Hypha Discovery. (n.d.). The underappreciated hydroxyl in drug discovery. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Hydroxyl Group Substitution. Retrieved from [Link]
Sources
- 1. (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride | Benchchem [benchchem.com]
- 2. (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride [myskinrecipes.com]
- 4. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 5. scbt.com [scbt.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hyphadiscovery.com [hyphadiscovery.com]
Application Notes & Protocols: (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride as a Versatile Precursor for Novel Heterocyclic Compounds
Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid hydrochloride as a chiral building block for the synthesis of novel and structurally complex heterocyclic compounds. We delve into the rationale behind its application, offering step-by-step protocols for the creation of constrained bicyclic systems and N-functionalized derivatives. The protocols are designed to be self-validating, supported by expert insights into reaction mechanisms, potential challenges, and characterization strategies.
Strategic Overview: The Value of a Constrained Chiral Precursor
In modern drug discovery, the pyrrolidine ring is a privileged scaffold, forming the core of numerous approved pharmaceuticals and natural products.[1] Proline and its analogs, in particular, offer a unique conformational rigidity that is invaluable for designing selective enzyme inhibitors, peptide mimetics, and probes for studying biological systems.[2][3] this compound emerges as a superior starting material due to its specific, fixed stereochemistry and bifunctional nature (secondary amine and secondary alcohol).
The trans configuration of the hydroxyl and carboxylic acid groups provides a well-defined three-dimensional starting point. This stereochemical integrity is crucial, as biological targets are chiral, and enantiomeric purity is often a prerequisite for therapeutic efficacy and safety.[3][4] The hydroxyl group serves as a versatile handle for introducing further complexity, enabling intramolecular cyclizations to form bicyclic structures or acting as a platform for diverse functionalization.
This guide will explore two primary synthetic pathways originating from this precursor:
-
Pathway A: Synthesis of N-aryl-3-hydroxypyrrolidines, a common motif in bioactive molecules.
-
Pathway B: Construction of constrained bicyclic [3.2.1] systems through intramolecular cyclization.
Figure 1: High-level overview of synthetic routes from the precursor.
Precursor Profile and Handling
Before beginning any synthesis, it is critical to understand the properties and handling requirements of the starting material.
| Property | Value | Source |
| CAS Number | 468061-05-4 | [5][6] |
| Molecular Formula | C₅H₁₀ClNO₃ | [4][5] |
| Molecular Weight | 167.59 g/mol | [4][5] |
| Appearance | Solid | [5] |
| Purity | Typically ≥95% | [5][6] |
| Storage | Refrigerator (2-8°C) | [5][7] |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). The hydrochloride salt form enhances aqueous solubility.[4] | |
| InChI Key | HHFGQFQJUWOFCN-RFKZQXLXSA-N | [5] |
Handling & Safety:
-
Hygroscopicity: While not excessively hygroscopic, store in a tightly sealed container in a dry environment (refrigerator) to prevent moisture absorption.
-
Reactivity: The compound contains a secondary amine and a secondary alcohol. It is incompatible with strong oxidizing agents, which can target the hydroxyl group.[] Avoid strong bases during storage, as they will neutralize the hydrochloride salt.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and gloves, should be worn at all times.
Application Protocol 1: Synthesis of N-Aryl-(2R,3S)-3-hydroxypyrrolidine-2-carboxylic Acid Derivatives
Scientific Rationale: The N-arylation of the pyrrolidine ring is a fundamental step in creating a vast array of pharmacologically relevant molecules. The resulting N-arylpyrrolidine motif is a key component in many enzyme inhibitors and receptor modulators. This protocol utilizes a palladium-catalyzed Buchwald-Hartwig amination, a robust and widely applicable method for forming C-N bonds. The esterification of the carboxylic acid prior to N-arylation is a critical strategic choice. It prevents the free carboxylate from interfering with the basic conditions of the Buchwald-Hartwig reaction and improves the solubility of the substrate in organic solvents.
Figure 2: Workflow for the synthesis of N-Aryl pyrrolidine derivatives.
A. Detailed Step-by-Step Protocol: Synthesis of Methyl (2R,3S)-1-(4-fluorophenyl)-3-hydroxypyrrolidine-2-carboxylate
Part 1: Esterification
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.68 g, 10.0 mmol).
-
Reagent Addition: Place the flask under a nitrogen atmosphere. Carefully add anhydrous methanol (40 mL) via syringe. Cool the resulting suspension to 0 °C in an ice bath.
-
Thionyl Chloride Addition: Add thionyl chloride (1.1 mL, 15.0 mmol, 1.5 equiv) dropwise to the stirred suspension over 15 minutes. Causality: Thionyl chloride reacts with methanol in situ to form methyl sulfite and HCl gas, which catalyzes the Fischer esterification. Adding it slowly at 0°C controls the exotherm and prevents degradation.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 4 hours. The suspension should become a clear solution.
-
Workup: Cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting white solid is methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride. This intermediate is often used in the next step without further purification.
Part 2: Buchwald-Hartwig N-Arylation
-
Setup: To an oven-dried Schlenk tube, add the crude methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride (1.82 g, 10.0 mmol), 1-bromo-4-fluorobenzene (1.1 mL, 10.0 mmol, 1.0 equiv), Pd₂(dba)₃ (92 mg, 0.1 mmol, 1 mol%), and RuPhos (140 mg, 0.3 mmol, 3 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Solvent and Base Addition: Add anhydrous toluene (50 mL) followed by sodium tert-butoxide (2.40 g, 25.0 mmol, 2.5 equiv). Causality: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine hydrochloride and facilitate the catalytic cycle. A slight excess ensures complete reaction.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Extraction: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride solution (30 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, gradient elution with 20-50% ethyl acetate in hexanes) to yield the title compound as a pale yellow oil.
| Parameter | Typical Value |
| Yield (Esterification) | >95% (crude) |
| Yield (N-Arylation) | 65-85% |
| Purification Method | Flash Column Chromatography |
| Characterization | ¹H NMR, ¹³C NMR, HRMS |
Application Protocol 2: Synthesis of a Constrained Bicyclic [3.2.1] System
Scientific Rationale: Incorporating conformational rigidity into molecules is a powerful strategy for enhancing binding affinity and selectivity.[2] This protocol describes the synthesis of a 3-oxa-8-azabicyclo[3.2.1]octane derivative, a constrained analog of proline. The strategy hinges on first protecting the nitrogen to prevent unwanted side reactions and then performing an intramolecular Williamson ether synthesis. The key step involves activating the hydroxyl group by converting it into a good leaving group (e.g., a tosylate or mesylate), which is then displaced by the alkoxide generated from the C5-position of a suitable precursor derived from our starting material. This protocol adapts principles seen in the synthesis of various bicyclic pyrrolidine derivatives.[9][10][11]
Figure 3: Workflow for the synthesis of a constrained bicyclic system.
A. Detailed Step-by-Step Protocol: Synthesis of (1R,2R,5S)-tert-butyl 3-oxo-4-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate
Part 1: N-Protection
-
Setup: Dissolve this compound (1.68 g, 10.0 mmol) in a mixture of 1,4-dioxane (30 mL) and water (15 mL) in a 250 mL flask.
-
Base Addition: Add sodium carbonate (2.65 g, 25.0 mmol, 2.5 equiv). Stir until the solid dissolves.
-
Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (2.40 g, 11.0 mmol, 1.1 equiv) in 1,4-dioxane (10 mL) dropwise.
-
Reaction: Stir the mixture vigorously at room temperature overnight (approx. 16 hours).
-
Workup: Remove the 1,4-dioxane under reduced pressure. Acidify the remaining aqueous solution to pH 3 with 1 M HCl. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give N-Boc-(2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid, which can be used directly.
Part 2: Hydroxyl Activation and Cyclization
-
Setup: Dissolve the crude N-Boc protected acid from the previous step in anhydrous pyridine (40 mL) under a nitrogen atmosphere and cool to 0 °C.
-
Tosylation: Add p-toluenesulfonyl chloride (TsCl) (2.10 g, 11.0 mmol, 1.1 equiv) portion-wise, maintaining the temperature at 0 °C. Causality: Pyridine acts as both the solvent and the base to neutralize the HCl generated during the tosylation of the hydroxyl group. This activation is necessary to turn the hydroxyl into a good leaving group for the subsequent Sₙ2 reaction.
-
Reaction: Allow the reaction to stir at 0 °C for 4 hours, then at room temperature for an additional 12 hours.
-
Workup: Pour the reaction mixture into ice-water (100 mL) and extract with dichloromethane (3 x 50 mL). Wash the combined organic layers sequentially with 1 M copper sulfate solution (to remove pyridine), water, and brine. Dry over sodium sulfate and concentrate under reduced pressure.
-
Intramolecular Cyclization: Dissolve the crude tosylate in anhydrous THF (50 mL) and cool to 0 °C under nitrogen.
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 440 mg, 11.0 mmol, 1.1 equiv) portion-wise. Causality: NaH is a strong, non-nucleophilic base that deprotonates the carboxylic acid, forming a carboxylate. This carboxylate then acts as an intramolecular nucleophile, displacing the tosylate group in an Sₙ2 reaction to form the bicyclic lactone.
-
Reaction: Stir at 0 °C for 1 hour and then at room temperature for 6 hours.
-
Quenching and Purification: Carefully quench the reaction by adding saturated aqueous NH₄Cl. Remove the THF under reduced pressure and extract the aqueous residue with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify by flash column chromatography (silica gel, 10-30% ethyl acetate in hexanes) to obtain the final bicyclic product.
| Parameter | Typical Value |
| Yield (N-Protection) | >90% (crude) |
| Yield (Cyclization) | 55-70% over two steps |
| Purification Method | Flash Column Chromatography |
| Characterization | ¹H NMR, ¹³C NMR, HRMS, IR (for lactone carbonyl) |
Troubleshooting and Expert Insights
-
Low Yield in N-Arylation: Ensure all reagents and solvents are anhydrous. The palladium catalyst is sensitive to oxygen; ensure the reaction vessel is properly purged with an inert gas. The choice of phosphine ligand can be critical; if RuPhos gives low yields, consider other bulky electron-rich ligands like XPhos or SPhos.
-
Incomplete Tosylation: If the tosylation step is sluggish, the addition of a catalytic amount of DMAP (4-dimethylaminopyridine) can accelerate the reaction. However, use with caution as it can promote side reactions.
-
Epimerization: The C2 stereocenter (alpha to the carboxyl group) can be susceptible to epimerization under strongly basic conditions, although this is less common with N-Boc protection. It is crucial to keep temperatures low during the addition of strong bases like NaH. The stereochemical integrity should always be confirmed by chiral HPLC or NMR analysis of the final product.
Conclusion
This compound is a cost-effective and stereochemically defined precursor that opens the door to a wide range of valuable heterocyclic structures. Its strategic manipulation, through either intermolecular C-N bond formation or intramolecular cyclization, allows for the efficient construction of both common pharmacophores and unique, conformationally constrained systems. The protocols detailed herein provide a reliable foundation for researchers to explore the synthesis of novel molecular entities for applications in drug discovery and chemical biology.
References
-
Nurhan K. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Journal of Scientific & Technical Research, 49(2), 40463-40469. [Link]
-
Piras, M., et al. (2008). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. Amino Acids, 34(1), 95-101. [Link]
-
Karoyan, P., et al. (2012). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 17(1), 1-27. [Link]
-
Hanessian, S., et al. (2003). Synthesis of functionally diverse and conformationally constrained polycyclic analogues of proline and prolinol. The Journal of Organic Chemistry, 68(19), 7204-7218. [Link]
-
Kishali, N. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Journal of Scientific & Technical Research. [Link]
-
Lu, Y., et al. (2014). Hydroxyproline-Derived Pseudoenantiomeric [2.2.1] Bicyclic Phosphines: Asymmetric Synthesis of (+)- and (−)-Pyrrolines. Journal of the American Chemical Society, 136(33), 11634-11637. [Link]
-
ResearchGate. (2023). "Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties". ResearchGate. [Link]
-
Thieme. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues. Science of Synthesis. [Link]
-
RePEc. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. IDEAS/RePEc. [Link]
-
Wójcik, J., et al. (2020). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. International Journal of Molecular Sciences, 21(24), 9695. [Link]
-
MySkinRecipes. (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride. MySkinRecipes. [Link]
-
Organic Syntheses. (n.d.). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses. [Link]
-
Matrix Fine Chemicals. (2S,3S)-3-HYDROXYPYRROLIDINE-2-CARBOXYLIC ACID. Matrix Fine Chemicals. [Link]
-
Rother, D., et al. (2015). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry, 80(23), 11723-11731. [Link]
-
Laibo Chem. (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid. Laibo Chem. [Link]
-
MySkinRecipes. (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid. MySkinRecipes. [Link]
- Google Patents. (2014). Preparation method for pyrrolidine-2-carboxylic acid derivatives.
-
ChemRxiv. (2021). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. [Link]
Sources
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- 2. A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. This compound | 468061-05-4 [sigmaaldrich.com]
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- 11. researchgate.net [researchgate.net]
Synthesis of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic Acid Hydrochloride: A Detailed Guide for Researchers
Application Note & Protocol
Intended Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, organic synthesis, and pharmaceutical sciences.
Abstract: This document provides a comprehensive guide to the laboratory-scale synthesis of (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid hydrochloride, a valuable chiral building block in medicinal chemistry. The protocol is based on a stereoselective approach, emphasizing the rationale behind key procedural steps to ensure both reproducibility and a thorough understanding of the underlying chemical principles. This guide is designed to be a self-validating system, incorporating detailed experimental procedures, characterization data, and safety precautions.
Introduction: The Significance of Stereochemically Pure Hydroxyprolines
(2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid, a stereoisomer of the more common hydroxyproline, is a non-proteinogenic amino acid that serves as a critical chiral synthon in the development of novel therapeutics.[1] Its rigid pyrrolidine scaffold, adorned with hydroxyl and carboxylic acid functionalities at defined stereocenters, provides a unique three-dimensional architecture that is invaluable for designing molecules with high target specificity and improved pharmacokinetic profiles.[2] Derivatives of this compound are integral to the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and peptidomimetics.[2][3]
The precise spatial arrangement of the hydroxyl and carboxyl groups in the (2R,3S) configuration significantly influences molecular interactions with biological targets. Consequently, the ability to synthesize this specific stereoisomer with high purity is paramount for its application in drug discovery and development. This application note details a robust and stereoselective synthetic route to afford the title compound as its hydrochloride salt, which often enhances stability and solubility.
Rationale for the Synthetic Strategy: A Stereospecific Rearrangement Approach
The synthesis of the four stereoisomers of 3-hydroxyproline presents a significant stereochemical challenge. The chosen strategy for accessing the (2R,3S) isomer is centered around a highly stereospecific rearrangement of a protected α,δ-dihydroxy-β-amino ester. This approach is advantageous as it allows for the precise control of the stereochemistry at the C2 and C3 positions through the intermediacy of a transient aziridinium ion.[1][4] The formation and subsequent ring-opening of this three-membered ring proceed with a high degree of stereocontrol, ensuring the desired cis relationship between the hydroxyl and carboxylic acid groups in the final product.
The overall synthetic workflow can be visualized as follows:
Figure 1: General workflow for the synthesis of this compound via a stereospecific rearrangement.
Detailed Experimental Protocol
This protocol is adapted from the principles outlined in the asymmetric synthesis of 3-hydroxyprolines.[1][4] Researchers should exercise caution and adhere to all institutional safety guidelines when performing these procedures.
Materials and Reagents
All reagents should be of analytical grade or higher and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used where specified.
| Reagent/Material | Grade | Supplier |
| Protected 2,3-anti-α,δ-dihydroxy-β-amino ester | Synthesis Intermediate | N/A |
| Methanesulfonyl chloride (MsCl) | ≥99.5% | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich |
| Sodium periodate (NaIO₄) | ≥99.8% | Sigma-Aldrich |
| Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) | Reagent grade | Sigma-Aldrich |
| Sodium bicarbonate (NaHCO₃) | ≥99.5% | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc)₂O | ≥97% | Sigma-Aldrich |
| Palladium on carbon (10% Pd/C) | Catalyst grade | Sigma-Aldrich |
| Hydrogen gas (H₂) | High purity | N/A |
| Hydrochloric acid (HCl) in diethyl ether or dioxane | 2.0 M solution | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | ACS grade | Fisher Scientific |
| Hexanes | ACS grade | Fisher Scientific |
| Methanol (MeOH) | ACS grade | Fisher Scientific |
| Diethyl ether | ACS grade | Fisher Scientific |
| Magnesium sulfate (MgSO₄), anhydrous | Laboratory grade | Fisher Scientific |
| Celite® | Filter agent | Sigma-Aldrich |
Step-by-Step Synthesis
Step 1: Activation of the Primary Hydroxyl Group
The synthesis commences with a suitably protected 2,3-anti-configured α,δ-dihydroxy-β-amino ester, which can be prepared from a chiral pool starting material. The primary hydroxyl group is selectively activated as a mesylate to facilitate the subsequent intramolecular cyclization.
-
Dissolve the protected 2,3-anti-α,δ-dihydroxy-β-amino ester (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equiv) dropwise to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.2 equiv) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylated intermediate, which is often used in the next step without further purification.
Rationale: The use of methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine selectively converts the more reactive primary hydroxyl group into a good leaving group (mesylate). This sets the stage for the intramolecular nucleophilic attack by the nitrogen atom.
Step 2: Stereospecific Rearrangement via Aziridinium Ion Formation
The mesylated intermediate undergoes an intramolecular cyclization to form a transient aziridinium ion, which is then opened by the neighboring hydroxyl group in a stereospecific manner.
-
The crude mesylate from the previous step is typically treated with a suitable base (if necessary) or heated in an appropriate solvent to promote the intramolecular cyclization and rearrangement. The specific conditions will depend on the nature of the protecting groups.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent like ethyl acetate.
-
The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.
Causality of Stereoselectivity:
Figure 2: Simplified mechanism of the stereospecific rearrangement via an aziridinium ion intermediate.
The formation of the aziridinium ion and its subsequent intramolecular opening by the secondary hydroxyl group is a highly concerted process that dictates the final stereochemistry. The nucleophilic attack occurs from the backside, leading to an inversion of configuration at one of the stereocenters and resulting in the desired rearranged product with high diastereoselectivity.[1][4]
Step 3: Oxidative Cleavage and Cyclization
The rearranged product is then subjected to oxidative cleavage of a pendant group (often introduced from the chiral starting material) to unmask the carboxylic acid functionality, followed by cyclization to form the pyrrolidine ring.
-
Dissolve the rearranged product (1.0 equiv) in a suitable solvent system (e.g., a mixture of acetonitrile, carbon tetrachloride, and water).
-
Add sodium periodate (4.0 equiv) and a catalytic amount of ruthenium(III) chloride hydrate (0.05 equiv).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM and filter through a pad of Celite® to remove the inorganic salts.
-
Wash the filtrate with saturated aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude carboxylic acid is then cyclized, often under the same reaction conditions or with a subsequent workup, to yield the N-protected (2R,3S)-3-hydroxypyrrolidine-2-carboxylate.
-
Purify the product by flash column chromatography.
Step 4: Deprotection and Hydrochloride Salt Formation
In the final steps, the protecting groups on the nitrogen and the carboxylic acid (if it's an ester) are removed, followed by the formation of the hydrochloride salt.
-
Dissolve the purified N-protected pyrrolidine derivative (1.0 equiv) in a suitable solvent such as methanol or ethyl acetate.
-
Add a palladium on carbon catalyst (10% w/w).
-
Subject the mixture to a hydrogen atmosphere (typically 1 atm, balloon) and stir vigorously at room temperature for 4-12 hours until the deprotection is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting free amino acid in a minimal amount of a suitable solvent (e.g., methanol or diethyl ether).
-
Add a solution of hydrochloric acid in diethyl ether or dioxane (1.1 equiv) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution. The solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product, this compound.
Characterization and Quality Control
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White to off-white solid |
| ¹H NMR (D₂O) | Consistent with the structure, showing characteristic peaks for the pyrrolidine ring protons. |
| ¹³C NMR (D₂O) | Consistent with the structure, showing the expected number of carbon signals. |
| Mass Spectrometry | [M+H]⁺ corresponding to the molecular weight of the free base. |
| Optical Rotation | A specific optical rotation value should be obtained, confirming the enantiomeric purity. |
| Purity (HPLC) | ≥95% |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Methanesulfonyl chloride is corrosive and a lachrymator; handle with extreme care.
-
Ruthenium(III) chloride is toxic and should be handled with caution.
-
Hydrogen gas is flammable; ensure there are no ignition sources in the vicinity during hydrogenation.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the laboratory-scale synthesis of this compound. By understanding the rationale behind the key stereocontrolling step, researchers can confidently execute this synthesis to obtain a valuable chiral building block for their drug discovery and development programs. The self-validating nature of this guide, with its emphasis on characterization and purity assessment, ensures the production of high-quality material for subsequent applications.
References
- Benchchem. (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride. [URL: https://www.benchchem.com/product/bchm001934]
- Davies, S. G., Fletcher, A. M., Linsdall, S. M., Roberts, P. M., & Thomson, J. E. (2018). Asymmetric Syntheses of (2R,3S)‑3-Hydroxyproline and (2S,3S)‑3-Hydroxyproline. Organic Letters, 20(13), 3856–3860. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.8b01736]
- ResearchGate. (2025). Asymmetric Syntheses of All Stereoisomers of 3-Hydroxyproline; A Constituent of Several Bioactive Compounds. [URL: https://www.researchgate.net/publication/325923955_Asymmetric_Syntheses_of_2R3S-3-Hydroxyproline_and_2S3S-3-Hydroxyproline_A_Constituent_of_Several_Bioactive_Compounds]
- MySkinRecipes. (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride. [URL: https://www.myskinrecipes.com/shop/th/products/236752-2s-3r-3-hydroxypyrrolidine-2-carboxylic-acid-hydrochloride]
- PubChem. 3-Hydroxypyrrolidine-2-carboxylic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/559314]
- Shen, J.-W., Qin, D.-G., Zhang, H.-W., & Yao, Z.-J. (2003). Studies on the Synthesis of (2S,3R)-3-hydroxy-3-methylproline via C2-N Bond Formation. The Journal of Organic Chemistry, 68(19), 7479–7484. [URL: https://doi.org/10.1021/jo0349328]
- ACS Figshare. (2018). Asymmetric Syntheses of (2R,3S)‑3-Hydroxyproline and (2S,3S)‑3-Hydroxyproline. [URL: https://figshare.com/articles/journal_contribution/Asymmetric_Syntheses_of_2R_3S_3-Hydroxyproline_and_2S_3S_3-Hydroxyproline/6618569]
- National Center for Biotechnology Information. (2024). Stereoselective Synthesis of Quaternary Proline Analogues. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4446487/]
- MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [URL: https://www.mdpi.com/1422-0067/23/19/11158]
- Fluorochem. (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid. [URL: https://www.fluorochem.co.uk/product/f410421]
- Santa Cruz Biotechnology. Fmoc-(2S,3S)-3-hydroxypyrrolidine-2-carboxylicacid. [URL: https://www.scbt.com/p/fmoc-2s-3s-3-hydroxypyrrolidine-2-carboxylicacid-296774-32-8]
- Google Patents. (2016). Preparation method for pyrrolidine-2-carboxylic acid derivatives. [URL: https://patents.google.
- Kyushu University. (2020). Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. [URL: https://kyushu-u.pure.elsevier.com/en/publications/stereoselective-synthesis-of-2s3r-and-2s3s-2-amino-3-34-dihydroxy]
- BOC Sciences. CAS 4298-08-2 (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid. [URL: https://www.bocsci.com/cas-4298-08-2-2s-3s-3-hydroxypyrrolidine-2-carboxylic-acid.html]
- BLDpharm. 4298-08-2|(2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid. [URL: https://www.bldpharm.com/products/4298-08-2.html]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride
Welcome to the technical support center for the synthesis of (2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this stereospecific synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you improve your yield and overcome common experimental hurdles.
Introduction
(2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid is a valuable chiral building block in medicinal chemistry, often utilized in the synthesis of complex pharmaceutical agents.[1] Achieving the desired cis stereochemistry with high diastereomeric purity is a common challenge. This guide will focus on a robust synthetic strategy starting from the readily available and inexpensive chiral precursor, trans-4-hydroxy-L-proline. The key to this synthesis is a stereospecific inversion of the hydroxyl group, typically achieved through a Mitsunobu reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and cost-effective starting material is trans-4-hydroxy-L-proline ((2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid). This naturally occurring amino acid provides the basic pyrrolidine scaffold with the correct stereochemistry at the C2 position. The synthesis then requires inversion of the stereocenter at the C4 position to achieve the desired (3S) configuration.
Q2: Why is the Mitsunobu reaction a critical step in this synthesis?
A2: The Mitsunobu reaction is crucial because it allows for the inversion of a secondary alcohol's stereochemistry with high fidelity.[2] In this synthesis, it is used to convert the trans hydroxyl group of the starting material to the cis configuration required for the final product. The reaction proceeds via an SN2 mechanism, leading to a clean inversion of the stereocenter.
Q3: What are the most suitable protecting groups for this synthesis?
A3: A common and effective protecting group strategy involves:
-
Amine Protection: The pyrrolidine nitrogen is typically protected with a tert-butoxycarbonyl (Boc) group. The Boc group is stable under the conditions of esterification and the Mitsunobu reaction but can be readily removed under acidic conditions during the final deprotection step.[1]
-
Carboxylic Acid Protection: The carboxylic acid is usually converted to a methyl or ethyl ester. This prevents the free carboxylate from interfering with the Mitsunobu reaction and increases the solubility of the intermediates in organic solvents.[3]
Q4: I am having difficulty purifying the final product. What is the recommended procedure?
A4: The final hydrochloride salt is typically a crystalline solid. Purification is most effectively achieved by recrystallization. A mixture of methanol and ethyl acetate is a commonly used solvent system for this purpose.[1] It is crucial to ensure all protecting groups are removed and the material is free of reaction byproducts before attempting crystallization.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Low Yield in the Mitsunobu Inversion Step
Problem: The conversion of the trans-hydroxyproline derivative to the cis-ester is incomplete, or significant amounts of side products are formed.
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Steric Hindrance | The pyrrolidine scaffold can be sterically demanding, which may slow down the Mitsunobu reaction. | Use a more reactive acidic component like 4-nitrobenzoic acid, which can improve yields for sterically hindered alcohols.[4] Ensure the reaction is run at an appropriate concentration and for a sufficient duration. |
| Decomposition of Reagents | The azodicarboxylate reagent (e.g., DEAD or DIAD) is sensitive to heat and moisture. | Add the azodicarboxylate slowly to the reaction mixture at 0°C to control the exotherm.[5] Use freshly opened or properly stored reagents. |
| Impure Starting Material | The presence of water or other nucleophiles in the starting alcohol can consume the Mitsunobu reagents. | Ensure the protected hydroxyproline ester is thoroughly dried before use. |
| Difficult Purification | Removal of triphenylphosphine oxide and the reduced azodicarboxylate byproducts can be challenging. | Use polymer-supported triphenylphosphine or a modified azodicarboxylate to simplify purification by filtration. Alternatively, optimize your column chromatography conditions. |
Incomplete Hydrolysis of the Ester
Problem: The saponification of the methyl or ethyl ester to the free carboxylic acid does not go to completion.
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Insufficient Base or Reaction Time | The hydrolysis of the ester may be sluggish. | Use a sufficient excess of a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH). Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. Gentle heating may be required. |
| Steric Hindrance | The ester group may be sterically hindered, slowing down the hydrolysis. | Increase the reaction time and/or temperature. Consider using a different base or solvent system. |
| Product Precipitation | The sodium or lithium salt of the carboxylic acid may precipitate out of the reaction mixture, slowing down the reaction. | Use a co-solvent like THF or methanol to improve the solubility of all components. |
Difficulty with the Final Deprotection and Salt Formation
Problem: The removal of the Boc group is incomplete, or the final hydrochloride salt is oily and difficult to crystallize.
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Insufficient Acid | The cleavage of the Boc group requires strong acidic conditions. | Use a strong acid such as HCl in dioxane, HCl in ethanol, or trifluoroacetic acid (TFA). Ensure a sufficient excess of acid is used.[6] |
| Water Content | The presence of excessive water can sometimes lead to an oily product. | After deprotection, ensure the product is thoroughly dried under high vacuum. If an aqueous workup is performed, ensure all water is removed azeotropically with a suitable solvent before attempting crystallization. |
| Residual Impurities | Small amounts of impurities can inhibit crystallization. | If the product is an oil, try to purify it by silica gel chromatography before attempting crystallization again. Trituration with a non-polar solvent like diethyl ether or hexane can sometimes induce crystallization and remove non-polar impurities. |
Experimental Protocols
Synthetic Workflow Overview
The overall synthetic strategy is outlined below.
Caption: Synthetic workflow for this compound.
Step-by-Step Protocols
Step 1: Protection of trans-4-Hydroxy-L-proline
-
Esterification: Suspend trans-4-hydroxy-L-proline in methanol. Cool the mixture to 0°C and slowly add thionyl chloride. Allow the reaction to warm to room temperature and stir overnight. Concentrate the reaction mixture under reduced pressure to obtain the methyl ester hydrochloride.
-
Boc Protection: Dissolve the methyl ester hydrochloride in a suitable solvent such as dichloromethane. Add a base, like triethylamine, followed by Boc anhydride. Stir the reaction at room temperature until completion (monitored by TLC). Perform an aqueous workup and purify by column chromatography to yield N-Boc-(2S,4R)-4-hydroxypyrrolidine-2-methyl ester.
Step 2: Mitsunobu Inversion
-
Dissolve N-Boc-(2S,4R)-4-hydroxypyrrolidine-2-methyl ester, triphenylphosphine, and 4-nitrobenzoic acid in anhydrous THF under an inert atmosphere.[5]
-
Cool the solution to 0°C and add diisopropylazodicarboxylate (DIAD) dropwise.[5]
-
Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture and purify by column chromatography to separate the desired inverted product, N-Boc-(2S,3S)-3-(4-nitrobenzoyloxy)pyrrolidine-2-methyl ester, from triphenylphosphine oxide and other byproducts.
Step 3: Hydrolysis
-
Dissolve the nitrobenzoyl ester intermediate in a mixture of THF and water.
-
Add an excess of lithium hydroxide monohydrate and stir at room temperature until both the ester and the nitrobenzoyl group are hydrolyzed.
-
Acidify the reaction mixture with a suitable acid (e.g., dilute HCl) to pH ~3 and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-(2r,3s)-3-hydroxypyrrolidine-2-carboxylic acid.
Step 4: Deprotection and Salt Formation
-
Dissolve the N-Boc protected amino acid in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Add a solution of HCl in dioxane or ethanol (typically 4M).
-
Stir the mixture at room temperature. The product will often precipitate out of the solution.
-
Collect the solid by filtration, wash with a non-polar solvent like diethyl ether, and dry under high vacuum to obtain this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for low yield synthesis.
References
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
- Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
-
(2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. (2018). The Journal of Organic Chemistry. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules. [Link]
- A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. (2015). Tetrahedron Letters.
- Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Form
-
Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
- Carboxyl protecting groups. (n.d.).
- Preparation method for pyrrolidine-2-carboxylic acid derivatives. (2016).
- Synthetic method of optically pure (S)-3-hydroxypyrrolidine. (2010).
-
A general procedure for mitsunobu inversion of sterically hindered alcohols. (1996). Organic Syntheses. [Link]
- Appendix 6: Protecting groups - Oxford Learning Link. (n.d.).
-
(2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid, N-BOC protected | C10H17NO5 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
- Alternate processes for the preparation of pyrrolidine derivatives. (2019).
- Synthesis of L-2,3-trans-3,4-cis-Dihydroxyproline Building Blocks for Peptide Synthesis. (2005). Semantic Scholar.
- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. (2007).
-
3-Hydroxypyrrolidine-2-carboxylic acid | C5H9NO3 | CID 559314 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
-
Pyrrolidine-2-carboxylic acid (L-Proline) | Request PDF. (2008). ResearchGate. [Link]
-
Synthesis of Polyhydroxylated Pyrrolidines and Aziridinopyrrolidines from [4π+2π] Cycloadducts of Cyclopentadiene and Imines/2 H -Azirines. (2000). ResearchGate. [Link]
Sources
- 1. (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride | Benchchem [benchchem.com]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcwgandhinagar.com [gcwgandhinagar.com]
Technical Support Center: Purification of (2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride
Welcome to the dedicated technical support guide for the purification of crude (2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable chiral building block. As a hydroxylated proline analog, its purity, particularly its stereochemical integrity, is paramount for successful downstream applications in pharmaceutical synthesis.[1]
This guide moves beyond simple protocols to provide a decision-making framework for selecting and troubleshooting purification strategies. We will explore the "why" behind each step, empowering you to adapt and optimize these methods for your specific experimental context.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and purification of this compound.
Q1: What are the expected physical properties of the pure compound? A1: Pure this compound is typically a white to off-white crystalline solid. It is generally soluble in water and polar organic solvents like methanol and ethanol, and poorly soluble in nonpolar solvents such as diethyl ether, hexane, or ethyl acetate. This solubility profile is the cornerstone of effective recrystallization procedures.
Q2: What are the most common impurities I should expect in my crude material? A2: The impurity profile depends heavily on the synthetic route. However, common impurities may include:
-
Diastereomers: The synthesis of this specific stereoisomer can often lead to contamination with other isomers like (2s,3s), (2r,3r), and (2s,3r)-3-hydroxypyrrolidine-2-carboxylic acid.
-
Unreacted Starting Materials: Depending on the synthesis, precursors may carry through to the final product.[2]
-
Inorganic Salts: Salts generated during the reaction or pH adjustment steps (e.g., NaCl, KBr) are common.
-
Residual Solvents: Solvents used in the synthesis or workup (e.g., THF, Dichloromethane, Ethyl Acetate) may be present.
-
Decarboxylation Products: Under harsh thermal conditions, loss of the carboxylic acid group can occur.[3]
Q3: Is a single purification method always sufficient? A3: Not necessarily. For crude material with high initial purity (>90-95%) and primarily minor, non-isomeric impurities, a single, well-optimized recrystallization is often sufficient. However, for crudes containing significant amounts of diastereomers or other impurities with similar physical properties, a multi-step approach involving chromatography followed by recrystallization may be required to achieve high purity (>99%).
Part 2: Troubleshooting Purification Challenges
This section provides a logical framework for diagnosing and resolving common issues encountered during purification.
Troubleshooting Workflow Diagram
Caption: Decision workflow for purifying crude (2r,3s)-3-HPA·HCl.
Q4: My recrystallization attempt yielded an oil or failed to produce crystals. What's wrong? A4: Oiling out is a common problem that occurs when the compound comes out of solution above its melting point or when the solution is supersaturated with impurities.
-
Causality & Solution:
-
Cooling Too Rapidly: Fast cooling doesn't give molecules enough time to arrange into a crystal lattice. Solution: Allow the flask to cool slowly to room temperature, then transfer to a refrigerator. Avoid shocking the solution in an ice bath immediately.
-
Solvent/Anti-Solvent Ratio is Off: Too much solvent will prevent crystallization, while too much anti-solvent can cause the compound to crash out as an amorphous solid or oil. Solution: Add the anti-solvent dropwise to the warm solution until persistent cloudiness is observed, then add a few drops of the primary solvent to redissolve and allow to cool slowly.
-
High Impurity Load: Impurities can disrupt crystal lattice formation. Solution: The material may require pre-purification with column chromatography to remove the bulk of impurities before a final recrystallization will be effective.
-
Q5: I've performed multiple recrystallizations, but the purity (by HPLC or NMR) is not improving. Why? A5: This indicates the presence of a "stubborn" impurity that has very similar solubility properties to your target compound.
-
Causality & Solution:
-
Co-crystallizing Diastereomer: The most likely culprit is a diastereomer, which often has very similar polarity and can be incorporated into the crystal lattice of the desired product.
-
Solution: At this point, recrystallization is no longer an effective tool. You must switch to a separation technique based on a different principle. Chromatography is the recommended next step. Hydrophilic Interaction Liquid Chromatography (HILIC) can be particularly effective for separating polar compounds like hydroxyproline isomers.[4] Alternatively, reversed-phase chromatography with an appropriate ion-pairing agent may also provide separation.[5]
-
Q6: My NMR spectrum shows broad peaks and poor resolution after purification. What does this mean? A6: While this could be an instrument issue (shimming), it often points to the presence of paramagnetic impurities or residual inorganic salts.
-
Causality & Solution:
-
Paramagnetic Metals: Trace metals from catalysts or reagents can cause significant line broadening in NMR.
-
Inorganic Salts: High salt concentration can affect the solution's ionic strength and viscosity, leading to broader peaks.
-
Solution: First, try dissolving the sample in D₂O and filtering it through a small plug of Celite or a syringe filter before re-analyzing. If the problem persists, consider a chromatographic step. Silica gel can effectively remove baseline salts, and specific chelating resins can be used to scavenge metal impurities.
-
Part 3: Detailed Purification Protocols
These protocols provide step-by-step methodologies for the most common and effective purification techniques.
Protocol 1: Optimized Recrystallization
This method is ideal for removing non-isomeric impurities and for a final polishing step after chromatography. The choice of solvent is critical.
| Primary Solvent | Anti-Solvent | Typical Ratio (v/v) | Pros | Cons / Common Issues |
| Methanol (MeOH) | Diethyl Ether (Et₂O) | ~1:5 to 1:10 | Excellent solvating power of MeOH; high insolubility in Et₂O. | Et₂O is highly flammable; moisture sensitive. |
| Ethanol (EtOH) | Ethyl Acetate (EtOAc) | ~1:4 to 1:8 | Less volatile than MeOH/Et₂O; good crystal formation. | May require more heating to fully dissolve the compound. |
| Water (H₂O) | Isopropanol (IPA) or Acetone | ~1:3 to 1:6 | Green, non-toxic primary solvent; effective for removing organic impurities. | Product must be dried thoroughly to remove water (lyophilization is ideal). |
graph TD { A[Dissolve Crude Solid] --> B{Hot Filtration?}; B -->|Yes| C[Filter Through Celite]; B -->|No| D[Slow Cooling]; C --> D; D --> E[Initiate Crystallization]; E --> F[Isolate Crystals]; F --> G[Wash Crystals]; G --> H[Dry Under Vacuum];subgraph "Step 1: Dissolution" A; end subgraph "Step 2: Remove Insolubles (Optional)" C; end subgraph "Step 3: Crystal Formation" D; E; end subgraph "Step 4: Isolation & Drying" F; G; H; end node[style=filled, fontcolor="#202124"] A[style="fill:#FFFFFF"] B[shape=diamond, style="fill:#FBBC05"] C[style="fill:#FFFFFF"] D[style="fill:#FFFFFF"] E[style="fill:#FFFFFF"] F[style="fill:#FFFFFF"] G[style="fill:#FFFFFF"] H[style="fill:#FFFFFF"]
}
Caption: Workflow for the recrystallization protocol.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot primary solvent (e.g., Methanol) to fully dissolve the solid. Gentle heating on a hot plate may be required.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration. Place a small amount of Celite in a funnel with filter paper and pre-heat the funnel. Quickly filter the hot solution into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in a refrigerator (4°C) for several hours to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold anti-solvent (e.g., Diethyl Ether) to remove any residual mother liquor.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
This method is necessary when dealing with significant diastereomeric impurities or when a very high purity level is required. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a good choice.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | The polar silica surface interacts with the hydrophilic analyte, providing retention. |
| Mobile Phase | Acetonitrile (ACN) / Water (H₂O) with an additive (e.g., 0.1% Formic Acid or Acetic Acid) | ACN is the weak, nonpolar solvent, and water is the strong, polar solvent. The acid helps to ensure the carboxylic acid and amine are in a consistent protonation state. |
| Gradient | Start at high ACN (e.g., 95:5 ACN:H₂O), gradually increase H₂O content (e.g., to 70:30 ACN:H₂O) | A gradient elution is typically required to first elute less polar impurities and then elute the highly polar hydroxyproline analogs.[4] |
| Loading Method | Dry Loading | Dissolve the crude product in a minimal amount of methanol, adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the column. This leads to better peak shapes. |
-
Column Packing: Prepare a glass column with the chosen stationary phase (Silica Gel) in the initial mobile phase composition (e.g., 95:5 ACN:H₂O).
-
Sample Preparation: Prepare the crude sample for dry loading as described in the table above.
-
Loading: Carefully add the dried, silica-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with the initial high-ACN composition.
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 10-15 mL).
-
Monitoring: Monitor the collected fractions using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or analytical HPLC, to identify which fractions contain the pure desired product.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation). Be aware that removing water completely may require a high vacuum or lyophilization.
-
Final Polish: The resulting solid can be further purified by recrystallization (Protocol 1) to remove any minor impurities from the chromatography process and to obtain a crystalline final product.
Part 4: References
-
HALO Columns. (n.d.). RPLC-MS analytical method for the separation of all hydroxyproline isomers and application to different collagen hydrolysates. Retrieved from [Link]
-
Google Patents. (2010). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine. Retrieved from
-
MySkinRecipes. (n.d.). (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxypyrrolidine-2-carboxylic acid. Retrieved from [Link]
-
bioRxiv. (2023). Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. Retrieved from [Link]
-
CORE. (2022). Stereoselective separation of 4-hydroxyproline by electrokinetic chromatography. Retrieved from [Link]
-
Google Patents. (1997). WO1997043256A1 - Process for the preparation of 3-hydroxypyrrolidine. Retrieved from
-
Google Patents. (2007). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Retrieved from
-
ResearchGate. (2018). Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry. Retrieved from [Link]
-
PubMed. (1989). Analysis of hydroxyproline by high performance liquid chromatography and its application to collagen turnover studies in bone cultures. Retrieved from [Link]
Sources
- 1. (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride [myskinrecipes.com]
- 2. (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride | Benchchem [benchchem.com]
- 3. WO1997043256A1 - Process for the preparation of 3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Analysis of hydroxyproline by high performance liquid chromatography and its application to collagen turnover studies in bone cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
common side reactions in the synthesis of (2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride
Welcome to the technical support center for the synthesis of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure the successful and efficient production of this valuable chiral building block.
I. Troubleshooting Guide: Common Side Reactions and Their Mitigation
Issue 1: Epimerization at C2, Leading to Diastereomeric Impurities
Question: My final product shows the presence of the (2S,3S) or other diastereomers. What is causing this loss of stereochemical integrity, and how can I prevent it?
Answer: Epimerization at the C2 position is a significant challenge, often occurring due to the acidity of the α-proton to the carboxylic acid. The choice of reagents and reaction conditions, particularly pH, plays a critical role in controlling this side reaction.
Root Cause Analysis:
-
Strongly Basic or Acidic Conditions: Both extremes can facilitate the formation of an enolate or enol intermediate, which can then be protonated from either face, leading to racemization or epimerization.
-
Prolonged Reaction Times or Elevated Temperatures: These factors increase the likelihood of reaching thermodynamic equilibrium, which may favor a mixture of diastereomers.
-
Inappropriate Protecting Group Strategy: The stability of the protecting groups for the amine and hydroxyl functionalities is crucial. Their premature cleavage can expose reactive sites that promote epimerization.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diastereomeric impurity.
Detailed Recommendations:
| Parameter | Recommendation | Rationale |
| pH Control | Maintain the reaction mixture under neutral or weakly acidic conditions.[3] | Minimizes the formation of enolates/enols, which are precursors to epimerization. |
| Temperature | Conduct reactions at the lowest effective temperature. | Reduces the rate of the epimerization side reaction. |
| Protecting Groups | Utilize robust protecting groups like Boc for the amine and a silyl ether (e.g., TBDMS) or benzyl ether for the hydroxyl group.[1] | These groups are stable under a wide range of conditions and can be selectively removed. |
| Reagent Choice | When using bases, opt for non-nucleophilic, sterically hindered bases. | Reduces the likelihood of abstracting the α-proton. |
Issue 2: Formation of Over-alkylation or Secondary/Tertiary Amine Byproducts
Question: I am observing significant amounts of what appear to be N-alkylated or dimeric/trimeric amine impurities in my product mixture. What is the cause of this, and how can it be controlled?
Answer: The formation of secondary and tertiary amine byproducts is a common issue in syntheses involving intramolecular cyclization of an amino group.[4] This occurs when the primary amine intermediate reacts with starting material or other intermediates before the desired cyclization can take place.
Root Cause Analysis:
-
High Concentration of Reactants: Increased proximity of reactive species favors intermolecular reactions over the desired intramolecular cyclization.
-
Reaction Conditions Favoring Intermolecular Reactions: Certain solvents or temperatures can promote intermolecular side reactions.
-
Slow Intramolecular Cyclization: If the ring-closing step is slow, it provides more opportunity for intermolecular side reactions to occur.
Preventative Measures:
| Strategy | Detailed Action | Scientific Rationale |
| High Dilution | Perform the cyclization step under high dilution conditions. | Favors the intramolecular reaction pathway by reducing the probability of intermolecular collisions. |
| Slow Addition | Add the acyclic precursor slowly to the reaction mixture. | Maintains a low instantaneous concentration of the reactive intermediate, thereby suppressing intermolecular side reactions. |
| Protecting Group on the Amine | Introduce a suitable protecting group on the nitrogen of the acyclic precursor. | This prevents intermolecular N-alkylation. The protecting group is then removed in a subsequent step to allow for cyclization. |
| Catalyst Selection | In catalytic hydrogenations to form the pyrrolidine ring, the choice of catalyst can influence the rate of side reactions.[4] | An optimized catalyst can enhance the rate of the desired reduction and cyclization, minimizing the time for side reactions to occur. |
Issue 3: Incomplete Cyclization or Presence of Acyclic Impurities
Question: My reaction is not going to completion, and I am isolating a significant amount of the acyclic precursor. How can I drive the cyclization to completion?
Answer: Incomplete cyclization can be a frustrating issue, often stemming from suboptimal reaction conditions or deactivation of a catalyst.
Troubleshooting Steps:
-
Verify Reagent and Catalyst Activity: Ensure that all reagents are pure and that any catalysts used have not expired or been deactivated.
-
Optimize Reaction Time and Temperature: Gradually increase the reaction time and/or temperature while monitoring the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). Be mindful that excessive heat can promote side reactions.
-
Solvent Effects: The choice of solvent can significantly impact reaction rates. Consider screening a variety of solvents to find one that best solubilizes the reactants and facilitates the transition state of the cyclization.
-
pH Adjustment: For cyclizations that are pH-dependent, ensure the pH of the reaction medium is optimal for the ring-closing step.
II. Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid?
A common and effective starting material is a suitably protected derivative of D-glutamic acid or L-hydroxyproline.[5] These chiral pool starting materials provide a stereochemically defined framework to build upon.
Q2: Why is the hydrochloride salt the final product form?
The hydrochloride salt form is often preferred for amino acids because it enhances stability and improves crystallinity, which facilitates purification by recrystallization and simplifies handling and storage.
Q3: Can I use a different protecting group for the hydroxyl function?
Yes, various protecting groups can be used for the hydroxyl group, such as benzyl (Bn), tert-butyldimethylsilyl (TBDMS), or trityl (Tr).[1][6] The choice of protecting group will depend on the overall synthetic strategy and the orthogonality required with other protecting groups in the molecule.
Q4: What analytical techniques are best for monitoring the reaction and assessing product purity?
-
Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Particularly chiral HPLC, is essential for determining the diastereomeric and enantiomeric purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help identify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can be coupled with liquid chromatography (LC-MS) for powerful impurity profiling.
III. Experimental Protocol: A Representative Synthesis
This protocol outlines a general synthetic approach and should be adapted and optimized for specific laboratory conditions.
Step 1: Protection of a Chiral Precursor
A suitable chiral starting material, such as a derivative of 4-amino-2-hydroxybutyric acid, is protected at the amine and hydroxyl groups.[7] For example, the amine can be protected with a Boc group and the hydroxyl with a benzyl group.
Step 2: Intramolecular Cyclization
The protected acyclic precursor is then subjected to conditions that facilitate intramolecular cyclization to form the pyrrolidine ring. This can often be achieved by activating the terminal carbon for nucleophilic attack by the protected amine.
Step 3: Deprotection
The protecting groups are removed. For instance, a benzyl group can be removed by hydrogenolysis, and a Boc group can be cleaved under acidic conditions.
Step 4: Formation of the Hydrochloride Salt
The free base of the hydroxypyrrolidine carboxylic acid is treated with hydrochloric acid in a suitable solvent (e.g., isopropanol or ether) to precipitate the hydrochloride salt.
Sources
- 1. peptide.com [peptide.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
stability and storage conditions for (2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for (2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride (CAS No: 468061-05-4). This document is designed for researchers, chemists, and drug development professionals to ensure the optimal handling, storage, and utilization of this versatile chiral building block in your experiments. Our goal is to provide you with the technical insights and practical advice needed to maintain the integrity of the compound and achieve reproducible, high-quality results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What are the optimal long-term storage conditions for the solid compound?
There can be conflicting information across suppliers, with some suggesting room temperature storage while others recommend refrigeration.[1][2] For maximum long-term stability and to prevent the slow degradation that can affect highly functionalized molecules, we authoritatively recommend storing the solid compound in a refrigerator at 2-8°C .[1] The compound is a stable, solid material, but minimizing thermal stress is a crucial aspect of good laboratory practice. For applications highly sensitive to degradation or water content, storage under an inert gas atmosphere is also advisable.[3]
Q2: How should I handle the compound upon receipt?
Upon receiving the vial, inspect it for any damage to the seal. Before opening, it is critical to allow the container to equilibrate to room temperature for at least 30-60 minutes. This prevents atmospheric moisture from condensing on the cold solid, which could compromise its stability and accurate weighing.
Q3: What is the general stability of this compound and are there any known incompatibilities?
This compound is a stable solid when stored correctly. However, due to its structure—containing hydroxyl, carboxylic acid, and secondary amine (as a hydrochloride salt) functionalities—it should be considered incompatible with:
-
Strong Oxidizing Agents: The secondary alcohol is susceptible to oxidation.[4]
-
Strong Bases: A strong base will neutralize the hydrochloride salt and deprotonate the carboxylic acid. This may not be a stability issue per se, but it will change the chemical nature of the compound in solution and could initiate unintended reactions.
Q4: How should I prepare a stock solution? What solvents are recommended?
The hydrochloride salt form is specifically utilized to enhance aqueous solubility.[4] For many biological applications, sterile aqueous buffers are suitable. For organic synthesis, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are commonly used. Solubility in alcohols like methanol or ethanol should also be possible. Always start with a small quantity to test solubility in your specific solvent system before preparing a large-scale stock solution.
Q5: What is the stability of the compound once it is in solution?
As a best practice, solutions should be prepared fresh for each experiment. The presence of a solvent, especially aqueous buffers, can facilitate degradation pathways (e.g., hydrolysis, oxidation) that are negligible in the solid state. If a solution must be stored, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at ≤ -20°C. For a similar isomer, storage at -20°C or -80°C is recommended for long-term stability.[4]
Part 2: Data Summary Table
This table summarizes the critical storage and stability parameters for easy reference.
| Parameter | Recommendation for this compound | Rationale & Justification |
| Physical Form | White to off-white solid.[1] | Crystalline solid nature contributes to its stability when stored properly. |
| Long-Term Storage (Solid) | 2-8°C, in a tightly sealed container.[1] | Reduces the rate of potential slow degradation pathways. Protects from atmospheric moisture. |
| Shipping Temperature | Typically shipped at ambient/room temperature.[1] | The compound is stable for short durations at ambient temperatures. |
| Solution Storage | Prepare fresh. If necessary, aliquot and store at -20°C to -80°C.[4] | Minimizes degradation in solution and avoids contamination and damage from freeze-thaw cycles. |
| Recommended Solvents | Aqueous Buffers, DMSO, DMF, Methanol. | The hydrochloride salt enhances solubility in polar solvents.[4] |
| Key Incompatibilities | Strong oxidizing agents, strong bases. | The functional groups (hydroxyl, amine) are susceptible to reaction.[4][] |
| Shelf Life (Solid) | At least 3 years when stored under recommended conditions.[2] | Based on supplier data for the solid material under ideal storage. |
Part 3: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experimentation.
Issue 1: Inconsistent or Non-Reproducible Experimental Results
Inconsistent results are often the first sign of reagent instability. Before questioning the experimental design, it's crucial to validate the integrity of your starting material.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Difficulty Dissolving the Compound
If you encounter solubility issues, consider the following steps:
-
Verify Solvent Choice: Confirm that you are using a recommended polar solvent. The compound's hydrochloride salt structure is designed for solubility in aqueous or polar organic media.[4]
-
Apply Gentle Energy: For stubborn solutes, gentle warming (to 30-40°C) and/or sonication can significantly aid dissolution. This technique is recommended for similar compounds.[4]
-
Check pH: In aqueous solutions, the pH can impact solubility. Ensure the pH of your buffer is compatible with the compound remaining in its protonated, salt form.
-
Assess Purity: If the compound appears clumpy, discolored, or fails to dissolve even with assistance, it may have degraded. It is safer to discard the material and use a fresh batch.
Part 4: Experimental Protocol
Protocol: Preparation and Storage of a 100 mM Aqueous Stock Solution
This protocol provides a standardized method for preparing a stock solution for use in biological assays.
-
Equilibration: Remove the vial of this compound (MW: 167.59 g/mol ) from its 2-8°C storage and place it in a desiccator at room temperature for at least 30 minutes.
-
Weighing: On a calibrated analytical balance, accurately weigh the desired amount of solid. For 1 mL of a 100 mM stock, you will need 16.76 mg. Perform this in a fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses.[6]
-
Dissolution: Transfer the weighed solid to a sterile microcentrifuge tube or a small volumetric flask. Add approximately 80% of the final volume of your desired sterile aqueous buffer (e.g., PBS, pH 7.4).
-
Mixing: Vortex the solution thoroughly. If the solid does not dissolve completely, place the tube in a sonicator bath for 5-10 minutes.
-
Final Volume: Once the solid is fully dissolved, add the buffer to reach the final desired volume and mix again.
-
Aliquoting and Storage: Divide the stock solution into single-use aliquots in sterile microcentrifuge tubes. Label each tube clearly with the compound name, concentration, and date of preparation.
-
Freezing: Immediately store the aliquots in a freezer at -20°C or, for longer-term storage, -80°C.
Part 5: References
-
MySkinRecipes. (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride. [Online] Available at: [Link]
Sources
Technical Support Center: Optimization of Coupling Reactions with (2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride
Welcome to the technical support center for optimizing coupling reactions with (2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this unique, sterically hindered amino acid analog into their synthetic workflows. As a proline derivative with a secondary amine, a hydroxyl group, and supplied as a hydrochloride salt, this molecule presents a distinct set of challenges. This document provides in-depth, field-proven insights and troubleshooting strategies to ensure successful and high-yield coupling reactions.
Core Principles: Understanding the Challenges
Successful amide bond formation with this compound hinges on addressing three key structural features:
-
The Hydrochloride Salt: The amine in the pyrrolidine ring is protonated, rendering it non-nucleophilic. It is imperative to neutralize this salt in situ with a suitable base to liberate the free secondary amine required for the coupling reaction.[1][2]
-
Steric Hindrance: The rigid, cyclic structure of the pyrrolidine ring, combined with the α-substituent, makes the secondary amine sterically hindered. This can significantly slow down reaction kinetics compared to acyclic or less substituted amino acids.[3][4]
-
The Secondary Hydroxyl Group: The hydroxyl (-OH) group on the C3 position presents a secondary nucleophilic site. Under highly activating conditions or with prolonged reaction times, this can lead to a common side reaction: O-acylation, resulting in an undesired ester byproduct.[5][6]
Mastering the interplay of these factors is crucial for optimizing your synthetic outcomes.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses common issues encountered during coupling reactions in a practical question-and-answer format.
Issue 1: Low or No Coupling Yield
Question: My LC-MS analysis shows primarily unreacted starting materials. Why is my coupling reaction failing?
Answer: This is the most common issue and typically points to one of three root causes: incomplete amine neutralization, suboptimal carboxyl activation, or reagent/solvent quality.
-
Inadequate Amine Neutralization: The hydrochloride salt must be fully neutralized. Standard protocols require at least one equivalent of a non-nucleophilic base to free the secondary amine. However, because coupling reagents like HATU or HBTU often require a base for the activation step itself, additional base is necessary.
-
Solution: Use a total of 2-3 equivalents of a non-nucleophilic tertiary amine base like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).[7] Add the base to your solution of the hydrochloride salt and stir for several minutes before adding the coupling reagent and the carboxylic acid partner.
-
-
Insufficient Carboxyl Activation: Due to the steric hindrance of the secondary amine, standard coupling reagents like Dicyclohexylcarbodiimide (DCC) may be too slow, leading to incomplete reactions or favoring side reactions.[8]
-
Solution: Employ a more potent coupling reagent designed for sterically hindered amino acids.[3][9] Phosphonium salts (e.g., PyBOP, PyAOP) or modern aminium/uronium salts (e.g., HATU, HCTU, COMU) are highly recommended.[8][9][10] These reagents generate highly reactive esters that couple more efficiently to hindered amines.[9]
-
-
Solvent and Reagent Integrity: Peptide coupling reactions are highly sensitive to moisture. Water can hydrolyze the activated ester intermediate, quenching the reaction.
Issue 2: O-Acylation Side Product Detected
Question: I'm observing a significant side product with a mass corresponding to the acylation of both the amine and the hydroxyl group. How can I prevent this?
Answer: O-acylation occurs when the hydroxyl group acts as a nucleophile and attacks the activated carboxylic acid.[5][12] This side reaction is driven by "over-activation" or excessively long reaction times.
-
Avoid Over-activation: The longer the highly reactive activated ester intermediate persists in the reaction mixture, the higher the chance of it reacting with the less nucleophilic hydroxyl group.
-
Solution 1 (Kinetics): Use a highly efficient coupling reagent like HATU that promotes rapid amide bond formation, consuming the activated species before O-acylation can significantly occur.[10] Avoid large excesses of the coupling reagent and carboxylic acid.
-
Solution 2 (Aqueous Media): For solution-phase couplings, performing the reaction in an aqueous environment can sometimes suppress O-acylation. Hydrogen bonding between water and the hydroxyl group can significantly reduce its nucleophilicity.[13]
-
Solution 3 (Protection): While it adds steps, the most robust solution is to protect the hydroxyl group, for example, as a tert-butyl (tBu) ether. This group is stable to standard coupling conditions and can be removed later with acid (e.g., TFA).
-
Issue 3: Epimerization of the Coupling Partner
Question: The stereochemical integrity of the amino acid I am coupling to the hydroxypyrrolidine is being compromised. How can I minimize this?
Answer: Epimerization (or racemization) of the activated amino acid is a well-known side reaction in peptide synthesis, often promoted by strong bases or over-activation.[11][13]
-
Base Selection is Critical: The base used can influence the rate of proton abstraction from the α-carbon of the activated amino acid.
-
Use Additives: Modern coupling protocols almost always include additives that form active esters less prone to epimerization.
-
Control the Temperature: Higher temperatures can accelerate both the desired coupling and the undesired epimerization.
-
Solution: Run the reaction at room temperature or 0°C initially. Only consider a slight increase in temperature (e.g., to 30-40°C) if the coupling is extremely slow due to steric hindrance, and monitor for epimerization closely.[11]
-
Recommended Reagents & Protocols
Comparative Table of Coupling Reagents
| Reagent Class | Examples | Suitability for (2r,3s)-3-HPA-HCl | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC, EDC | Adequate (with additives) | Low cost, readily available. | Slower kinetics for hindered couplings; requires additives (HOBt, Oxyma) to suppress racemization.[14] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Excellent | High reactivity, low racemization risk, no guanidinylation side products.[7][9] | Byproducts can be difficult to remove; BOP byproduct is highly carcinogenic.[10] |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | Highly Recommended | Very fast reaction rates, excellent for hindered systems, soluble byproducts.[3][10] | Can cause guanidinylation of the N-terminus if used in large excess.[9][15] HATU is often the most effective but also more expensive.[10] |
Experimental Protocol: Standard Coupling using HATU
This protocol provides a robust starting point for coupling an N-protected amino acid to this compound.
-
Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Neutralization: Add N,N-diisopropylethylamine (DIEA) (2.5 eq.) to the solution. Stir for 10-15 minutes at room temperature to ensure complete deprotonation of the amine hydrochloride.
-
Pre-activation (Optional but Recommended): In a separate flask, dissolve the N-protected amino acid (1.1 eq.) and HATU (1.1 eq.) in anhydrous DMF. Add DIEA (included in the 2.5 eq. total) and stir for 5 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the pre-activated amino acid solution to the solution of the deprotonated hydroxypyrrolidine.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. For hindered couplings, the reaction may take several hours (2-24 h).
-
Work-up: Once the reaction is complete, quench the reaction (e.g., with water or saturated NH₄Cl solution) and proceed with standard aqueous extraction and purification procedures (e.g., column chromatography).
Visualization of Key Processes
General Coupling Workflow
The following diagram illustrates the essential steps for a successful coupling reaction.
Caption: Key steps in the coupling reaction workflow.
Troubleshooting Decision Tree
Use this flowchart to diagnose and resolve common coupling issues.
Sources
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. 肽偶联剂选择指南 [sigmaaldrich.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Side reaction in peptide synthesis | PPTX [slideshare.net]
- 13. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 15. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
Technical Support Center: A Troubleshooting Guide for Reactions Involving cis-3-hydroxy-L-proline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cis-3-hydroxy-L-proline. This guide is designed to provide expert advice and practical solutions to common challenges encountered during synthetic reactions involving this unique chiral building block. Drawing from established literature and field-proven insights, this resource aims to help you navigate potential pitfalls and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
I. Solubility and Reagent Preparation
Question 1: I'm having difficulty dissolving cis-3-hydroxy-L-proline in my reaction solvent. What can I do?
Answer:
Poor solubility of unprotected cis-3-hydroxy-L-proline in common organic solvents is a frequent challenge due to its zwitterionic nature and hydrophilicity. The solubility is significantly influenced by temperature and the composition of the solvent system.[1][2][3]
Causality: The presence of both a carboxylic acid and a secondary amine, along with the hydroxyl group, allows for strong intermolecular hydrogen bonding, making it more soluble in polar protic solvents like water.
Troubleshooting Steps:
-
Solvent Selection:
-
For reactions requiring organic solvents, consider using a binary mixture. The solubility of hydroxyprolines generally increases with a higher proportion of water in binary solvent mixtures (e.g., water/methanol, water/ethanol, water/n-propanol).[1][2]
-
Highly polar aprotic solvents like DMSO or DMF can also be effective, although care must be taken as DMF can sometimes contribute to side reactions, such as racemization, especially in peptide coupling reactions.[4]
-
For peptide synthesis, the use of pseudoprolines can enhance solubility by breaking up inter- and intra-chain aggregation.[5]
-
-
Temperature Adjustment:
-
Protecting Group Strategy:
Table 1: General Solubility Trends of Hydroxyproline [1][2][6][7]
| Solvent System | Relative Solubility | Notes |
| Water | High | The preferred solvent for unprotected hydroxyproline. |
| Methanol, Ethanol, n-Propanol | Low to Moderate | Solubility increases with temperature. |
| Water/Alcohol Mixtures | Increases with water content | A good option for balancing reagent and substrate solubility. |
| Dichloromethane (DCM) | Very Low (unprotected) | Solubility improves significantly with N- and O-protection. |
| Acetonitrile | Low (unprotected) | Can be used in binary mixtures with water.[6] |
| DMF, DMSO | Moderate | Can be effective but may influence side reactions. |
II. Peptide Coupling and Amide Bond Formation
Question 2: I'm observing significant epimerization (racemization) at the alpha-carbon of cis-3-hydroxy-L-proline during peptide coupling. How can I prevent this?
Answer:
Epimerization at the α-carbon of proline and its derivatives is a known risk during peptide synthesis, particularly during the activation of the carboxylic acid.[4][11] This can lead to the formation of diastereomeric impurities that are often difficult to separate.
Causality: The mechanism of racemization is often linked to the formation of a cyclic carbinol-amine intermediate or an oxazolone, which can readily deprotonate and reprotonate at the α-carbon, leading to a loss of stereochemical integrity. Certain coupling reagents and additives can catalyze this process.[4]
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting epimerization.
Detailed Protocols and Explanations:
-
Reagent and Additive Selection:
-
Avoid HOBt with Carbodiimides in DMF: The combination of a carbodiimide like DIC or DCC with HOBt in DMF has been shown to cause significant racemization of hydroxyproline residues.[4][11]
-
Recommended Combinations: For robust, low-epimerization couplings, consider using uronium/aminium-based reagents such as HATU, HCTU, or COMU. These reagents often provide high coupling efficiency with a reduced risk of racemization.[11]
-
Mixed Anhydride Method: The mixed anhydride procedure in a solvent like tetrahydrofuran (THF) has also been shown to result in very low levels of racemization.[4]
-
-
Base Selection:
-
Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).[11]
-
It is crucial to use the minimum amount of base necessary to facilitate the reaction, as excess base can promote epimerization.
-
-
Reaction Conditions:
-
Perform the coupling reaction at a reduced temperature (e.g., 0 °C) to slow down the rate of epimerization.
-
Question 3: My coupling reaction is slow or incomplete when adding an amino acid after a cis-3-hydroxy-L-proline residue. What's happening?
Answer:
The cyclic and sterically hindered nature of the proline ring can slow down coupling reactions.[11] The presence of the hydroxyl group on the ring can further influence the local conformation and accessibility of the growing peptide chain.
Troubleshooting Steps:
-
Double Coupling: Perform a second coupling step for the amino acid immediately following the cis-3-hydroxy-L-proline residue to drive the reaction to completion.[11]
-
Increase Reagent Concentration: Use a higher concentration of the incoming amino acid and the coupling reagents for this specific step.[11]
-
Use Potent Coupling Reagents: Employ a more powerful coupling reagent like HATU or HCTU, which are highly effective for sterically hindered couplings.[11]
-
Monitor the Reaction: Use a qualitative test (e.g., Kaiser test for primary amines or Chloranil test for secondary amines) to confirm the completion of the coupling before proceeding with the next deprotection step.
III. Protecting Group Strategies
Question 4: What is the best strategy for protecting the hydroxyl group of cis-3-hydroxy-L-proline during solid-phase peptide synthesis (SPPS)?
Answer:
The choice of protecting group for the hydroxyl function is critical and depends on the overall synthetic strategy, particularly the type of SPPS (Boc or Fmoc) being employed.[9][12] The goal is to use an "orthogonal" protecting group that can be removed without cleaving the peptide from the resin or removing other side-chain protecting groups.[10][13]
Causality: An unprotected hydroxyl group can be acylated by the incoming activated amino acid, leading to branched peptide impurities. Protecting it ensures that the reaction proceeds only at the N-terminus.
Protecting Group Options:
| Protecting Group | Abbreviation | Typical Deprotection Conditions | Compatible SPPS | Notes |
| tert-Butyl | tBu | Strong acid (e.g., TFA) | Fmoc | Cleaved simultaneously with other tBu-based side-chain protecting groups and the peptide from most resins.[12] |
| Benzyl | Bzl | Strong acid (e.g., HF) or hydrogenolysis | Boc | Standard for Boc-based synthesis.[12] |
| Trityl | Trt | Mildly acidic conditions (e.g., 1-5% TFA in DCM) | Fmoc | Allows for selective deprotection on-resin for further modification of the hydroxyl group.[13] |
| Silyl Ethers (e.g., TBS) | TBS | Fluoride source (e.g., TBAF) | Fmoc | Offers another layer of orthogonality.[13] |
| Alloc carbonate | Alloc | Pd(0) catalyst | Fmoc | Provides an orthogonal protection scheme.[13] |
Experimental Workflow for On-Resin Modification using a Trityl Group:
This workflow illustrates the "proline editing" approach, where the hydroxyl group is modified after its incorporation into the peptide chain.[13]
Caption: On-resin modification workflow using orthogonal Trityl protection.
This strategy is powerful for creating diverse proline analogs within a peptide sequence without requiring the synthesis of numerous individual building blocks.[13][14]
IV. Purification and Analysis
Question 5: I'm struggling to separate my desired product from diastereomeric impurities by reversed-phase HPLC. What are my options?
Answer:
Diastereomers resulting from epimerization can be notoriously difficult to separate using standard reversed-phase HPLC because they often have very similar polarities.
Troubleshooting Steps:
-
Optimize HPLC Conditions:
-
Gradient: Try a shallower gradient to increase the resolution between closely eluting peaks.
-
Mobile Phase: Experiment with different mobile phase modifiers (e.g., switching from acetonitrile to methanol, or using a different ion-pairing agent).
-
Temperature: Adjusting the column temperature can sometimes alter selectivity and improve separation.
-
-
Employ Chiral HPLC:
-
If optimization of achiral methods fails, chiral HPLC is the most effective solution.[11] This involves using a column with a chiral stationary phase (CSP) that can differentiate between the diastereomers.
-
-
Analytical Confirmation:
-
HPLC with Derivatization: To confirm the presence and quantity of different hydroxyproline isomers, you can derivatize the hydrolyzed peptide with a chiral reagent like Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA), followed by analysis on a standard reversed-phase column. This creates diastereomeric derivatives that are more easily separated.[15][16]
-
Mass Spectrometry: Multiple reaction monitoring (MRM) mass spectrometry can be used for the accurate quantification of hydroxyproline after acid hydrolysis, providing a reliable measure of collagen content or confirming the amino acid composition.[17]
-
NMR Spectroscopy: For structural confirmation, NMR can be invaluable. The coupling constants between protons on the pyrrolidine ring can help determine the cis or trans relationship of substituents.[18]
-
Protocol: HPLC Detection of Hydroxyproline Isomers
While a specific protocol depends on the exact isomers and available equipment, a general approach involves:
-
Hydrolysis: The peptide is hydrolyzed to its constituent amino acids (e.g., using 6 N HCl). Note that acid hydrolysis can itself cause some epimerization, so conditions should be carefully controlled and reported.[19]
-
Derivatization: The hydrolysate is reacted with a derivatizing agent. For secondary amines like proline, 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) or a chiral agent like L-FDVA can be used.[15][18][19]
-
Separation: The derivatized amino acids are separated by HPLC. A chiral column (e.g., Sumichiral OA-5000) may be necessary to resolve all stereoisomers.[18]
-
Detection: Detection is typically achieved by fluorescence (for NBD derivatives) or UV absorbance.[15][18][19]
This guide provides a starting point for addressing common issues in reactions with cis-3-hydroxy-L-proline. Successful synthesis relies on careful planning of protecting group strategies, optimization of coupling conditions, and the use of appropriate analytical techniques to monitor reaction progress and product purity.
References
-
Belsito, M., et al. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. Available at: [Link]
-
Mori, H., et al. (1997). Detection of cis-3-hydroxy-L-proline by HPLC. ResearchGate. Available at: [Link]
-
Inaoka, T., et al. (1995). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. PubMed. Available at: [Link]
-
Stolar, T., et al. (2020). Optimization of the Pro-Pro coupling a. ResearchGate. Available at: [Link]
-
Mori, H., et al. (1997). Purification and cloning of a proline 3-hydroxylase, a novel enzyme which hydroxylates free L-proline to cis-3-hydroxy-L-proline. PubMed. Available at: [Link]
-
Konig, S., et al. (2019). Biosynthesis and racemization of proline and hydroxyprolines, adapted... ResearchGate. Available at: [Link]
-
Sinha, S., et al. (2005). A convenient synthesis of trans-3-hydroxy-L-proline. Arkivoc. Available at: [Link]
-
Lecornué, F., et al. (2011). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules. Available at: [Link]
-
Neuber, C., et al. (2022). A Pathway for Aldol Additions Catalyzed by l-Hydroxyproline-Peptides via a β-Hydroxyketone Hemiaminal Intermediate. MDPI. Available at: [Link]
-
Bellon, G., et al. (1984). Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization. Analytical Biochemistry. Available at: [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]
-
Synple Chem. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Synple Chem. Available at: [Link]
-
Shibasaki, T., et al. (2019). Characterization of a Novel cis-3-Hydroxy-l-Proline Dehydratase and a trans-3-Hydroxy-l-Proline Dehydratase from Bacteria. Applied and Environmental Microbiology. Available at: [Link]
-
Testa, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. Available at: [Link]
-
Bretscher, L. E., et al. (2001). Effect of 3-hydroxyproline residues on collagen stability. PubMed. Available at: [Link]
-
Zhang, C., et al. (2021). Solubility and thermodynamics of l-hydroxyproline in water and (methanol, ethanol, n-propanol) binary solvent mixtures. ResearchGate. Available at: [Link]
-
Seebach, D., et al. (1996). Synthesis of Peptides Containing Proline Analogues. Helvetica Chimica Acta. Available at: [Link]
-
Zhang, C., et al. (2021). Solubility and thermodynamics of L-hydroxyproline in water and (methanol, ethanol, n-propanol) binary solvent mixtures. Loughborough University Research Repository. Available at: [Link]
-
Karle, I. L., et al. (2002). Conformational Studies of Peptides Containing cis-3-Hydroxy-d-proline. The Journal of Organic Chemistry. Available at: [Link]
-
Klein, C., & Hüttel, W. (2011). A Simple Procedure for Selective Hydroxylation of L-Proline and L-Pipecolic Acid with Recombinantly Expressed Proline Hydroxylases. ResearchGate. Available at: [Link]
-
Sinha, S., et al. (2005). (Open Access) A convenient synthesis of trans -3-hydroxy-L-proline (2005). SciSpace. Available at: [Link]
-
Conibear, A. C., et al. (2018). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition. Available at: [Link]
-
Langrock, T., et al. (2007). Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry. Journal of Chromatography B. Available at: [Link]
-
Schober, M., et al. (2018). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry. Available at: [Link]
-
Bretscher, L. E., et al. (2001). Effect of 3-Hydroxyproline Residues on Collagen Stability. Biophysics Instrumentation Facility. Available at: [Link]
-
Colgrave, M. L., & Jones, A. (2019). Multiple Reaction Monitoring for the Accurate Quantification of Amino Acids: Using Hydroxyproline to Estimate Collagen Content. Methods in Molecular Biology. Available at: [Link]
-
Langrock, T., et al. (2007). Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry. ResearchGate. Available at: [Link]
-
Liu, Y., et al. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. Microbial Cell Factories. Available at: [Link]
-
Belsito, M., et al. (2018). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. Available at: [Link]
-
Nti-Gyiamfi, C., et al. (2021). Solubility Behavior and Data Modeling of l -Proline in Different Neat and Binary Solvent Systems. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Tan, F., et al. (2013). Solubility and Thermodynamic Properties of L-Proline in Methanol-Dichloromethane Mixtures. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 3. Page loading... [guidechem.com]
- 4. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. jocpr.com [jocpr.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Multiple Reaction Monitoring for the Accurate Quantification of Amino Acids: Using Hydroxyproline to Estimate Collagen Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing racemization of (2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride
Welcome to the dedicated technical support guide for (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists to address the critical challenge of preventing racemization of this valuable chiral building block. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies required to maintain the stereochemical integrity of your material throughout your experimental workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of this compound.
Q1: What is racemization and why is it a concern for this specific molecule?
A1: Racemization is the process by which a single enantiomer (in this case, the 2R,3S isomer) converts into a mixture of itself and its mirror image (enantiomer) or other stereoisomers (diastereomers). For this compound, the primary concern is epimerization at the C2 position, which would lead to the formation of the (2S,3S) diastereomer. This is problematic because the biological activity of chiral molecules is often highly specific to one stereoisomer. Loss of stereochemical purity can lead to reduced efficacy, altered pharmacology, or even undesired side effects in drug development.
Q2: What is the primary mechanism driving racemization in this compound?
A2: The principal mechanism is the deprotonation and reprotonation at the α-carbon (C2), the carbon atom adjacent to the carboxylic acid group. Under certain conditions, particularly basic pH, the proton at the C2 position can be abstracted to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face of the molecule, leading to a mixture of the original (2R) and the inverted (2S) configurations at that center.
Q3: Is the hydrochloride salt form protective against racemization?
A3: Yes, to a significant extent. The hydrochloride salt ensures that the solution is acidic. In an acidic environment, the pyrrolidine nitrogen is protonated, and the carboxylic acid exists predominantly in its protonated form. This acidic condition suppresses the deprotonation at the α-carbon, which is the initiating step for racemization, thereby enhancing the compound's stability.
Q4: Under what conditions is this molecule most susceptible to racemization?
A4: The risk of racemization increases significantly under the following conditions:
-
Basic pH: Exposure to bases, even weak ones like triethylamine or sodium bicarbonate, can facilitate the deprotonation at the C2 position.
-
Elevated Temperatures: Higher temperatures provide the necessary activation energy for the deprotonation-reprotonation process to occur more rapidly.
-
Certain Solvents: Protic solvents with some basic character can exacerbate the problem.
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving issues of racemization observed during experimental work.
Issue 1: Loss of Stereochemical Purity Detected After a Reaction
Symptoms:
-
Chiral HPLC analysis shows a new peak corresponding to a diastereomer.
-
NMR spectroscopy indicates the presence of more than one stereoisomer.
-
Observed changes in optical rotation.
Root Cause Analysis and Solutions:
The workflow below outlines the logical steps to identify the source of racemization in a typical reaction sequence.
Caption: Troubleshooting workflow for identifying sources of racemization.
Detailed Explanation:
-
Causality of Base-Induced Racemization: The use of a base, particularly in excess or at elevated temperatures, is the most common cause of racemization. The base abstracts the acidic proton at the C2 position, leading to the formation of a planar enolate. The subsequent reprotonation is often non-stereoselective.
-
Solution: If a base is necessary, opt for a non-nucleophilic, sterically hindered base that is less likely to deprotonate the C2 position. Alternatively, use a weaker inorganic base like potassium carbonate and carefully control the stoichiometry. Always add the base at a low temperature.
-
-
Impact of Temperature: Heat accelerates chemical reactions, including the equilibrium between the chiral starting material and its enolate intermediate. Even with a mild base, high temperatures can provide sufficient energy to overcome the activation barrier for deprotonation.
-
Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider running reactions at 0 °C or even sub-zero temperatures.
-
-
Work-up and Purification Pitfalls: Standard aqueous work-ups often involve a sodium bicarbonate or carbonate wash to neutralize acid. This transient exposure to basic conditions can be enough to cause racemization, especially if the product is in an organic solvent where it is less stable. Similarly, chromatography on silica gel, which is inherently acidic, or alumina, which can be basic, can also promote epimerization.
-
Solution: During work-up, neutralize with a dilute, cold acidic solution (e.g., 0.1 M HCl) or saturated ammonium chloride. If chromatography is necessary, consider using a buffered mobile phase or a less reactive stationary phase.
-
Issue 2: Gradual Loss of Purity During Storage
Symptoms:
-
A sample that was initially pure shows increasing levels of a diastereomer over time.
-
Inconsistent results are obtained from the same batch of starting material used at different times.
Root Cause Analysis and Solutions:
| Parameter | Problem | Scientific Rationale | Recommended Solution |
| Storage Form | Stored as a free base or in a neutral solution. | The free amino acid is zwitterionic and can act as its own base, facilitating intermolecular proton transfer and leading to racemization over time. | Always store as the hydrochloride salt. The acidic nature of the salt protects the C2 stereocenter. |
| Solvent | Dissolved in protic solvents (e.g., methanol, water) for extended periods. | Protic solvents can facilitate proton exchange, and if any basic impurities are present, this can accelerate racemization. | For long-term storage, store as a dry solid. If a stock solution is required, prepare it fresh in a non-polar, aprotic solvent if possible, or in a slightly acidic aqueous buffer (pH 3-5). |
| Temperature | Stored at room temperature or in a location with temperature fluctuations. | As with reactions, higher temperatures increase the rate of degradation and racemization, even in the solid state, albeit much more slowly. | Store the solid compound in a desiccator at low temperatures (-20 °C is recommended for long-term storage). |
| Atmosphere | Exposed to air and moisture. | The compound is hygroscopic. Absorbed moisture can create localized solution pockets on the solid, potentially altering the pH and facilitating degradation pathways. | Store under an inert atmosphere (e.g., argon or nitrogen) and use a desiccator. |
Part 3: Experimental Protocols
Protocol 1: Chiral Stability Testing Under Forced Degradation
This protocol is designed to assess the stability of your compound under various stress conditions to predict potential issues in your planned reaction.
Objective: To determine the pH and temperature conditions under which this compound begins to racemize.
Methodology:
-
Prepare Stock Solution: Accurately weigh 10 mg of the compound and dissolve it in 10 mL of deionized water to create a 1 mg/mL stock solution.
-
Prepare Test Samples:
-
Acidic: Pipette 1 mL of stock solution into a vial and add 10 µL of 1 M HCl.
-
Neutral: Pipette 1 mL of stock solution into a vial.
-
Basic: Pipette 1 mL of stock solution into a vial and add 10 µL of 1 M NaOH.
-
-
Incubation:
-
Prepare three sets of the above samples (Acidic, Neutral, Basic).
-
Incubate one set at 4 °C, one set at room temperature (25 °C), and one set at 50 °C.
-
-
Time Points: Withdraw aliquots (e.g., 100 µL) from each vial at T=0, 2, 4, 8, and 24 hours.
-
Quenching: Immediately quench the reaction in the aliquot by adding 900 µL of a mobile phase pre-mixture suitable for your chiral HPLC method.
-
Analysis: Analyze each quenched aliquot by a validated chiral HPLC method to determine the percentage of the (2R,3S) isomer and any newly formed diastereomers.
Protocol 2: Recommended Procedure for a Base-Mediated Reaction (e.g., Amide Coupling)
Objective: To perform a reaction requiring a base while minimizing the risk of racemization.
Methodology:
-
Setup: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve this compound in an appropriate aprotic solvent (e.g., DMF, CH2Cl2).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add your chosen base (e.g., N,N-Diisopropylethylamine - DIPEA) dropwise over several minutes. Crucially, use the minimum effective amount of base , typically 2.0 to 2.2 equivalents for an amide coupling starting from the hydrochloride salt.
-
Activation (for amide coupling): After stirring for 10-15 minutes, add your coupling reagent (e.g., HATU, HOBt/EDC).
-
Addition of Amine: Add the amine coupling partner.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. Only if the reaction is stalling should the temperature be allowed to slowly rise to room temperature.
-
Work-up: Upon completion, quench the reaction with cold, dilute aqueous citric acid or KHSO4 solution to neutralize the base and protonate the pyrrolidine nitrogen, thereby protecting the stereocenter. Proceed with standard extraction procedures.
Part 4: Mechanistic Visualization
The following diagram illustrates the base-catalyzed epimerization at the C2 position.
Caption: Base-catalyzed epimerization via a planar enolate intermediate.
Note: The DOT script above is a representation. In a live system, the IMG tags would point to actual chemical structure images for clarity.
References
-
Mechanisms of Racemization: "Advanced Organic Chemistry: Part A: Structure and Mechanisms" by Francis A. Carey and Richard J. Sundberg.
- Source: Springer
-
URL: [Link]
-
Amide Coupling Reagents and Protocols: "Peptide Coupling Reagents: A Review of the Most Common Reagents" by Valeur, E. and Bradley, M.
- Source: Chemical Society Reviews
-
URL: [Link]
-
Forced Degradation Studies: "Forced Degradation Studies: Regulatory and Practical Aspects" by Baertschi, S. W., Alsante, K. M., & Reed, R. A. This book offers guidance on designing and executing forced degradation studies to understand the stability of drug substances.
- Source: CRC Press
-
URL: [Link]
analytical challenges in the characterization of (2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride
Welcome to the technical support center for the analytical characterization of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common analytical hurdles associated with this unique, non-proteinogenic amino acid. As a chiral, hydrophilic molecule, its characterization demands a nuanced approach. This document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your experimental results.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the analysis of this compound.
Issue 1: Poor Peak Shape and Retention in Reversed-Phase HPLC
Question: My this compound peak is eluting near the void volume with significant tailing on my C18 column. How can I improve its retention and peak shape?
Answer:
This is a classic challenge when analyzing highly polar compounds like this amino acid derivative on traditional reversed-phase (RP) columns. The issue stems from its high hydrophilicity, leading to insufficient interaction with the nonpolar stationary phase.
Causality: In RP-HPLC, retention is driven by the hydrophobic interaction between the analyte and the stationary phase. Highly polar molecules, like our target compound, have a strong affinity for the polar mobile phase and are poorly retained.
Solutions:
-
Switch to a HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred technique for retaining and separating highly polar compounds. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a nonpolar organic solvent (like acetonitrile) and a small amount of aqueous buffer. This creates a water-rich layer on the stationary phase surface, into which the polar analyte can partition, leading to retention.
-
Ion-Pair Chromatography: Introducing an ion-pairing reagent (e.g., trifluoroacetic acid - TFA, or heptafluorobutyric acid - HFBA) to the mobile phase can enhance retention on an RP column. The ion-pairing reagent forms a neutral complex with the charged analyte, increasing its hydrophobicity and interaction with the stationary phase.
-
Derivatization: While more complex, derivatization of the amino acid with a hydrophobic, chromophoric tag can significantly improve its chromatographic behavior on RP columns and enhance its detectability by UV.
Issue 2: Inability to Separate Stereoisomers
Question: I am concerned about the stereochemical purity of my sample. How can I resolve the (2R,3S) isomer from other potential diastereomers like (2S,3S), (2S,3R), and (2R,3R)?
Answer:
The separation of stereoisomers is critical, as different isomers can have vastly different biological activities. The presence of two chiral centers in 3-Hydroxypyrrolidine-2-carboxylic acid means four possible stereoisomers.
Causality: Enantiomers have identical physical properties in a non-chiral environment, making their separation on standard achiral columns impossible. Diastereomers have different physical properties and can sometimes be separated on achiral columns, but chiral chromatography is often necessary for robust resolution of all isomers.
Solutions:
-
Chiral HPLC: This is the most direct and reliable method.
-
Chiral Stationary Phases (CSPs): Utilize a column with a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for screening.
-
Chiral Mobile Phase Additives: Less common now, but adding a chiral selector to the mobile phase can induce transient diastereomeric complexes that can be resolved on a standard achiral column.
-
-
Indirect Separation via Derivatization:
-
React the amino acid with a chiral derivatizing agent to form diastereomeric derivatives. These diastereomers can then be separated on a standard achiral HPLC column.
-
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Start with a polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase Screening:
-
Normal Phase: Use mixtures of hexane/isopropanol or hexane/ethanol with a small amount of an acidic or basic additive to improve peak shape.
-
Reversed Phase: Use mixtures of acetonitrile/water or methanol/water with buffered aqueous solutions.
-
-
Temperature Optimization: Varying the column temperature can significantly impact chiral selectivity.
-
Flow Rate Adjustment: Lower flow rates often improve resolution in chiral separations.
Issue 3: Low Sensitivity and Inaccurate Quantification with UV Detection
Question: I am struggling to detect low-level impurities and am not confident in the accuracy of my quantification using a UV detector. What are my options?
Answer:
This compound lacks a significant chromophore, resulting in a weak response with UV detection, typically only at low wavelengths (around 210 nm) where many mobile phase components also absorb.
Causality: The Beer-Lambert law dictates that absorbance is proportional to the molar absorptivity of the analyte. Without a strong chromophore, the molar absorptivity is low, leading to poor sensitivity.
Solutions:
-
Mass Spectrometry (MS) Detection: Coupling your LC system to a mass spectrometer (LC-MS) is the ideal solution. MS provides high sensitivity and selectivity, allowing for the detection and quantification of the parent compound and its impurities based on their mass-to-charge ratio.
-
Evaporative Light Scattering Detector (ELSD): An ELSD is a universal detector that is not dependent on the optical properties of the analyte. It is a good option for non-volatile analytes that lack a chromophore.
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that offers near-uniform response for non-volatile analytes, making it excellent for quantitative analysis without the need for reference standards for all impurities.
-
Pre-column Derivatization: Reacting the analyte with a UV-active or fluorescent tag can dramatically increase its detectability.
Data Presentation: Comparison of Detection Techniques
| Detector | Principle | Sensitivity | Quantitation | Notes |
| UV-Vis | Chromophore Absorbance | Low | Challenging | Prone to interference at low wavelengths. |
| ELSD | Light Scattering | Moderate | Semi-quantitative | Non-linear response. |
| CAD | Charge Measurement | High | Good | Near-uniform response for non-volatile analytes. |
| MS | Mass-to-Charge Ratio | Very High | Excellent | Provides structural information. |
Frequently Asked Questions (FAQs)
Q1: What are the key stability concerns for this compound?
A1: As a drug development professional, you should be aware of potential degradation pathways. Forced degradation studies are crucial for developing a stability-indicating analytical method.[1] Key stress conditions to investigate include:
-
Oxidation: The pyrrolidine ring and the secondary alcohol are susceptible to oxidation.[2]
-
pH Stress: Extremes of pH can lead to hydrolysis or other rearrangements.
-
Thermal Stress: High temperatures can cause decomposition.
-
Photostability: Exposure to light may induce degradation.
A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products, ensuring that the measured potency is accurate.[3][4]
Q2: How do I confirm the absolute stereochemistry of my compound?
A2: While chiral HPLC can confirm stereochemical purity against a known reference standard, determining the absolute configuration of a new batch or an unknown impurity requires more advanced techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or derivatization with a chiral auxiliary can allow for the determination of stereochemistry.
-
X-ray Crystallography: If a suitable single crystal can be grown, this technique provides unambiguous determination of the absolute stereochemistry.
-
Vibrational Circular Dichroism (VCD): This spectroscopic technique can determine the absolute configuration of chiral molecules in solution.
Q3: My sample is a hydrochloride salt. Are there any specific sample preparation considerations?
A3: Yes, the hydrochloride salt form has several implications:
-
Hygroscopicity: The salt may be hygroscopic. It is crucial to store it in a desiccator and weigh it in a controlled environment to ensure accurate concentration calculations.
-
Solubility: The hydrochloride salt is generally more water-soluble than the free base, which is advantageous for preparing aqueous stock solutions.[2]
-
pH of Solution: When dissolved in a neutral solvent, the solution will be slightly acidic. This is an important consideration for the stability of the analyte in solution and for its chromatographic behavior.
Q4: What are the characteristic signals I should look for in the 1H and 13C NMR spectra?
A4: For structural confirmation:
-
¹H NMR:
-
The proton on the carbon bearing the carboxylic acid (C2) will be a downfield multiplet.
-
The proton on the carbon with the hydroxyl group (C3) will also be a downfield multiplet.
-
The protons on the pyrrolidine ring will appear as complex multiplets.
-
The acidic proton of the carboxylic acid may be a broad singlet, and its chemical shift can be concentration and solvent-dependent.
-
-
¹³C NMR:
-
The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 170-185 ppm.
-
The carbons attached to the nitrogen and oxygen (C2 and C3) will be in the range of 50-80 ppm.
-
Q5: How should I approach method validation for a quantitative LC-MS method for this compound?
A5: A quantitative LC-MS method for this compound, especially in a biological matrix, should be validated according to regulatory guidelines. Key validation parameters include:
-
Specificity and Selectivity: Ensure no interference from matrix components or related substances.
-
Linearity and Range: Demonstrate a linear relationship between concentration and response over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified.
-
Stability: Assess the stability of the analyte in the matrix under various storage conditions (freeze-thaw, short-term, long-term).[5]
Visualizing the Workflow
Decision Tree for HPLC Method Development
Caption: Decision tree for HPLC method development.
Workflow for Stereoisomer Purity Analysis
Caption: Workflow for stereoisomer purity analysis.
References
-
PubChem. 3-Hydroxypyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
PubMed. Quantification of endogenous aminoacids and aminoacid derivatives in urine by hydrophilic interaction liquid chromatography tandem mass spectrometry. National Library of Medicine. [Link]
-
National Institutes of Health. Developments and Ongoing Challenges for Analysis of Surface Bound Proteins. [Link]
-
ResearchGate. Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry. [Link]
-
National Institutes of Health. Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects. [Link]
-
MySkinRecipes. (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride. [Link]
-
SciSpace. Stability Indicating HPLC Method Development and Validation. [Link]
- Google Patents. Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
-
IJTSRD. Stability Indicating HPLC Method Development –A Review. [Link]
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
AOBCHEM. This compound. [Link]
- Google Patents. Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
-
ResearchGate. Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation for Analgesic and Anti-inflammatory Activity. [Link]
-
PubMed. Pyrrolidinone and Pyrrolidine Derivatives: Evaluation as Inhibitors of InhA and Mycobacterium Tuberculosis. [Link]
-
Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
ResearchGate. Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. [Link]
-
MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]
-
National Institutes of Health. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. ijtsrd.com [ijtsrd.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Quantification of endogenous aminoacids and aminoacid derivatives in urine by hydrophilic interaction liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
refining reaction conditions for (2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride amidation
Welcome to the technical support center for the amidation of (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile chiral building block. The unique trifunctional nature of this molecule—possessing a secondary amine, a carboxylic acid, and a hydroxyl group, supplied as a hydrochloride salt—presents specific challenges that require careful consideration of reaction conditions. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you achieve optimal results in your synthesis.
Part 1: Frequently Asked Questions (FAQs) & Core Principles
This section addresses the most common initial questions regarding the setup of the amidation reaction. Understanding these core principles is crucial for a successful experiment.
Q1: My starting material is a hydrochloride salt. How does this affect my reaction setup?
The hydrochloride salt form means the pyrrolidine nitrogen is protonated, rendering it non-nucleophilic and unavailable for reaction. Furthermore, the presence of HCl will neutralize any added base. Therefore, you must add a sufficient amount of base to both neutralize the salt and facilitate the coupling reaction.
Rule of Thumb: A minimum of 2.0-2.5 equivalents of a non-nucleophilic base is required.
-
~1.0 equivalent is consumed to neutralize the hydrochloride salt, liberating the free secondary amine.
-
1.0-1.5 equivalents are required to facilitate the carboxyl activation and subsequent amidation.
Failure to account for this dual role of the base is one of the most common reasons for failed or low-yielding reactions.
Q2: There are many coupling reagents available. Which one should I choose for this specific substrate?
The choice of coupling agent is critical for maximizing yield and minimizing side reactions, particularly epimerization.[1] For a substrate with a secondary hydroxyl group and a chiral center adjacent to the carboxylic acid, uronium/aminium salt-based reagents are generally preferred due to their high efficiency and ability to suppress racemization when used with additives.[2][3]
| Coupling Reagent | Type | Advantages | Disadvantages | Best For... |
| HATU | Uronium/Aminium | Very fast, highly efficient, low racemization risk (contains HOAt moiety).[4] | Higher cost, can cause guanidinylation of the amine if used in large excess.[5] | Difficult couplings, sterically hindered substrates, and when minimizing epimerization is critical. |
| HBTU / TBTU | Uronium/Aminium | Highly efficient, good solubility, well-established.[4] | Higher risk of guanidinylation side product compared to pre-activation protocols.[6] | General-purpose, reliable workhorse for standard amidations. |
| EDC · HCl | Carbodiimide | Water-soluble byproducts (easy removal), cost-effective.[7] | Higher risk of epimerization without additives, can form N-acylurea byproduct.[7] | Aqueous-phase couplings or when cost is a major factor. Must be used with an additive like HOBt or OxymaPure. |
| DIC | Carbodiimide | Liquid (easy to handle), byproducts are more soluble than DCC's.[7] | Still carries a risk of epimerization and N-acylurea formation without additives. | Solid-phase synthesis or when DCC's insoluble urea byproduct is problematic. |
Senior Scientist Recommendation: Start with HATU or its more cost-effective and safer analogue, COMU .[7] Their incorporation of an HOAt or Oxyma moiety, respectively, provides built-in suppression of racemization, which is a key concern for this substrate.[7][8]
Q3: What is the optimal stoichiometry for the reaction components?
A well-defined stoichiometry is essential. While slight variations may be needed depending on the amine being coupled, the following provides a robust starting point.
| Component | Recommended Equivalents | Rationale |
| (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid HCl | 1.0 | The limiting reagent. |
| Amine (to be coupled) | 1.1 - 1.2 | A slight excess ensures the complete consumption of the more valuable acid component. |
| Coupling Reagent (e.g., HATU) | 1.1 - 1.2 | A slight excess drives the activation of the carboxylic acid to completion. |
| Non-Nucleophilic Base (e.g., DIPEA) | 2.0 - 2.5 | Neutralizes the HCl salt (~1.0 eq) and facilitates the coupling reaction (1.0 - 1.5 eq). |
| Additive (e.g., HOBt, OxymaPure) | 1.0 - 1.2 | Only necessary if using a carbodiimide like EDC or DIC to suppress side reactions.[7] |
Q4: Which base and solvent combination is most effective?
Base Selection: Use a sterically hindered, non-nucleophilic tertiary amine.
-
DIPEA (N,N-Diisopropylethylamine): The most common choice due to its strong basicity and steric bulk.
-
NMM (N-Methylmorpholine): A slightly weaker base that can sometimes reduce the rate of epimerization in sensitive couplings.[7]
-
2,4,6-Collidine: A stronger, hindered base that can be beneficial in sluggish reactions.
Solvent Selection: A polar, aprotic solvent is required to dissolve the reactants.
-
DMF (N,N-Dimethylformamide): The universal solvent for peptide coupling. Excellent solvating properties.
-
NMP (N-Methyl-2-pyrrolidone): Similar to DMF, sometimes offers better solubility for complex substrates.
-
DCM (Dichloromethane): Can be used, but solubility of the hydrochloride salt may be limited.
A study on alternative solvents has explored replacements for DMF and DCM for greener chemistry applications.[9] For initial experiments, DIPEA in DMF is the most reliable combination.
Part 2: Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. This section provides a logical framework for diagnosing and solving common experimental issues.
Problem: My reaction has a very low yield or did not proceed at all.
-
Insufficient Base: As detailed in FAQ Q1, this is the most frequent error. Ensure at least 2.0 equivalents of base are used.
-
Reagent Quality: Coupling reagents, especially uronium salts and carbodiimides, are moisture-sensitive. Using an old or improperly stored bottle can lead to complete reaction failure. Always use fresh, high-quality reagents and anhydrous solvents.[9]
-
Inefficient Activation: For sluggish reactions, pre-activation can significantly improve yields.[10]
-
Protocol: Dissolve the carboxylic acid hydrochloride (1.0 eq) and the coupling agent (1.1 eq) in DMF.
-
Cool the mixture to 0°C.
-
Add the base (2.2 eq) and stir for 5-10 minutes. This allows the formation of the activated ester intermediate.
-
Add the amine (1.1 eq) and allow the reaction to slowly warm to room temperature.
-
Problem: My LC-MS analysis shows multiple product peaks.
-
Epimerization: The chiral center at C2 is susceptible to epimerization (racemization) during the activation of the carboxylic acid, proceeding through an oxazolone intermediate.[11][12] This results in the formation of a diastereomeric product that can be very difficult to separate.
-
Diagnosis: A second product peak with the identical mass in the LC-MS is a strong indicator of epimerization.
-
Solutions:
-
Lower the Temperature: Run the reaction at 0°C. Low temperatures suppress the rate of epimerization.[13]
-
Use Racemization-Suppressing Additives: Reagents like HATU and COMU are designed for this. If using EDC or DIC, the addition of 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure is essential, as they are more effective than HOBt at preventing epimerization.[4][6]
-
Change the Base: Switch from DIPEA to a weaker base like N-Methylmorpholine (NMM).[7]
-
-
-
Guanidinylation of the Amine: This side reaction is specific to uronium/aminium reagents like HATU and HBTU.[5] If an excess of the coupling reagent is present after the primary amidation is complete, it can react with the nucleophilic amine of the product, forming an undesired guanidinium-capped species.
-
Diagnosis: A side product with a mass increase corresponding to the remnant of the coupling agent (e.g., +99 Da for a tetramethylguanidinium adduct) is observed.[5]
-
Solutions:
-
Avoid using a large excess of the coupling reagent; 1.1-1.2 equivalents is usually sufficient.[5]
-
Employ the pre-activation strategy described above. This consumes the coupling agent in forming the activated ester before the product amine is present, preventing the side reaction.
-
-
-
N-Acylurea Formation: This occurs when using carbodiimides (EDC, DIC). The O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[7]
-
Diagnosis: A byproduct with a mass corresponding to the starting acid plus the dehydrated carbodiimide is observed.
-
Solution: Always use an additive like HOBt or, preferably, OxymaPure when working with carbodiimides. The additive traps the O-acylisourea to form an active ester, which is less prone to rearrangement.[7]
-
-
O-Acylation of the Hydroxyl Group: The secondary alcohol at the C3 position is a potential nucleophile that could be acylated by the activated carboxylic acid. While N-acylation is kinetically much faster than O-acylation, this side reaction can occur under forcing conditions or with highly reactive systems.
-
Diagnosis: A dimeric or oligomeric species might be observed in the mass spectrum.
-
Solution: This is generally a minor pathway. Adhering to mild conditions (0°C to RT) and avoiding a large excess of the activated acid should be sufficient to prevent it. If it proves to be a persistent issue, protection of the hydroxyl group (e.g., as a TBDMS or TBS ether) may be necessary prior to coupling.
-
Problem: My product is difficult to purify.
Crude products from amidation reactions often contain unreacted starting materials, byproducts from the coupling agent, and salts.[14]
-
Standard Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying polar, peptide-like molecules.[15][16]
-
Stationary Phase: Use a C18-modified silica column.[14]
-
Mobile Phase: A gradient of acetonitrile in water, typically with 0.1% Trifluoroacetic Acid (TFA), is used. The TFA ensures the protonation of all amine and carboxylate groups, leading to sharper peaks.
-
-
Post-Purification: Fractions containing the pure product are typically pooled and lyophilized (freeze-dried) to remove the aqueous mobile phase, yielding the final product as a fluffy white powder, usually as its TFA salt.[15]
Part 3: Experimental Workflow Overview
References
- Purification & Isolation.
- Peptide Purific
- Peptide Purification Process & Methods: An Overview. Bachem.
- Peptide Synthesis - How to Purify Peptides? Bio-therapeutic & Proteomic (BTP).
- Peptide purific
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Coupling Reagents. Aapptec Peptides.
- Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub.
- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
- Epimerisation in Peptide Synthesis.
- Epimeriz
- Direct Amidation of Carboxylic Acids with Nitroarenes. The Journal of Organic Chemistry.
- How do I avoid side reactions while doing this peptide coupling reaction? Reddit.
- Amide synthesis by acyl
- One-pot activation and amidation of carboxylic acids with acetylene.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- Amidation of carboxylic acids.
- Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Gyros Protein Technologies.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride. Benchchem.
- Reagents Used in Peptide Synthesis Archives. AAPPTEC.
- Chemistry of Amides. Chemistry LibreTexts.
- The Role of HOBt and HBTU in Peptide Coupling Reactions. Protheragen.
- Evaluation of Alternative Solvents in Common Amide Coupling Reactions: Replacement of Dichloromethane and N,N-Dimethylformamide. Green Chemistry.
Sources
- 1. peptide.com [peptide.com]
- 2. hepatochem.com [hepatochem.com]
- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 14. bachem.com [bachem.com]
- 15. Purification & Isolation [cem.com]
- 16. Peptide Synthesis - How to Purify Peptides? [en.biotech-pack.com]
Validation & Comparative
comparing (2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride with its trans isomer
A Comparative Guide to Cis- and Trans-3-Hydroxypyrrolidine-2-carboxylic Acid Isomers
An In-Depth Analysis for Drug Discovery and Development Professionals
Introduction
Within the landscape of medicinal chemistry, non-proteinogenic amino acids serve as invaluable chiral building blocks for designing novel therapeutics. Among these, the isomers of 3-Hydroxypyrrolidine-2-carboxylic acid, hydroxylated analogs of proline, have garnered significant attention. Their rigid pyrrolidine scaffold, combined with the stereochemical diversity offered by two chiral centers, allows for the precise spatial arrangement of functional groups—a critical factor in modulating interactions with biological targets.[1] This guide provides a detailed comparison between the cis isomer, specifically (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride, and its corresponding trans diastereomers.
The orientation of the hydroxyl (-OH) and carboxylic acid (-COOH) groups as either cis (on the same face of the ring) or trans (on opposite faces) profoundly influences the molecule's conformation, polarity, and hydrogen-bonding capabilities.[2] These differences translate into distinct physicochemical properties, biological activities, and applications, making a nuanced understanding of their stereochemistry essential for researchers in drug design, peptidomimetics, and chemical synthesis.[2][3]
Part 1: Structural and Stereochemical Analysis
The fundamental difference between the isomers lies in the relative orientation of the substituents at the C2 and C3 positions. In the (2R,3S) isomer, the Cahn-Ingold-Prelog priorities dictate a cis relationship between the carboxylic acid and hydroxyl groups. Conversely, in the (2S,3S) isomer (trans-3-hydroxy-L-proline), these groups are on opposite faces of the pyrrolidine ring.[2] This stereochemical distinction is not merely a geometric footnote; it governs the molecule's preferred conformation in solution and its ability to pre-organize for binding to target proteins or enzymes.
The cis configuration can facilitate intramolecular hydrogen bonding between the hydroxyl and carboxyl groups, which can influence its acidity and conformational rigidity. The trans configuration, however, presents these functional groups in a more extended orientation, making them independently available for intermolecular interactions. This structural variance is a key tool for medicinal chemists performing structure-activity relationship (SAR) studies.[1]
Caption: Chemical structures of the cis (2R,3S) and trans (2S,3S) isomers.
Part 2: Comparative Physicochemical Properties and Applications
The distinct stereochemistry of the cis and trans isomers directly impacts their physical properties and, consequently, their utility in different applications. The hydrochloride salt form is commonly used to enhance aqueous solubility for experimental work.[2]
| Property | (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid HCl (cis) | (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid HCl (trans) | (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid HCl (cis) |
| CAS Number | 468061-05-4[4] | Not specified, but free acid is 4298-08-2[2] | 159830-97-4[2] |
| Molecular Formula | C₅H₁₀ClNO₃[2] | C₅H₁₀ClNO₃[2] | C₅H₁₀ClNO₃[2] |
| Molecular Weight | 167.59 g/mol [2] | 167.59 g/mol [2] | 167.59 g/mol [2] |
| Typical Storage | Room Temperature[2] | -20°C or -80°C for long-term stability[2] | 2-8°C, Inert Gas[1] |
| Key Applications | Synthesis of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.[2] | Intermediate in synthesizing pharmaceuticals like the calcium channel blocker Barnidipine; derivatives show GABA and dopamine agonist activity.[2][] | Chiral building block for antiviral and antidiabetic agents; used in designing selective enzyme inhibitors.[1] |
| Solubility Insights | Soluble in methanol.[2] | Hydrochloride salt enhances water solubility.[2] | Stereochemistry alters hydrogen-bonding patterns, affecting solubility and crystallinity.[2] |
This data highlights how subtle changes in stereoconfiguration lead to distinct handling requirements and divergent applications. The use of the (2R,3S)-cis isomer in advanced modalities like PROTACs underscores the modern demand for precise and diverse chemical scaffolds.[2] Meanwhile, the trans isomer remains a valuable intermediate in the synthesis of established and novel bioactive molecules.[2][]
Part 3: Synthesis and Stereoselective Strategies
The synthesis of optically pure 3-hydroxypyrrolidine-2-carboxylic acids is a non-trivial challenge that relies on stereoselective methods.
-
Asymmetric Synthesis: A common and effective approach involves the Michael addition reaction, where a chiral auxiliary is used to direct the stereochemical outcome, yielding the desired pyrrolidine ring structure.[2]
-
Chiral Pool Synthesis: These compounds can also be synthesized from readily available chiral precursors. For instance, methods have been developed starting from natural amino acids like L-glutamic acid or from 4-hydroxyproline, involving multiple steps of chemical modification and cyclization.[6][7]
-
Enzymatic and Photoenzymatic Methods: Modern approaches combine photochemical reactions with enzymatic catalysis to achieve high enantiomeric excess. For example, a one-pot photoenzymatic process can convert N-Boc-pyrrolidine into N-Boc-3-hydroxypyrrolidine with excellent stereoselectivity.[8]
The choice of synthetic route depends on the desired stereoisomer, scale, and available starting materials. Post-synthesis, the purification and separation of diastereomers are critical, often relying on the chromatographic techniques detailed in the following section.
Part 4: Analytical Differentiation: Experimental Protocols
Distinguishing between the cis and trans isomers is crucial for quality control and for confirming the stereochemical integrity of a synthetic product. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy are the primary analytical tools for this purpose.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying stereoisomers. A direct method using a Chiral Stationary Phase (CSP) is often preferred for its simplicity and efficiency.
Objective: To resolve and quantify the cis and trans isomers of 3-Hydroxypyrrolidine-2-carboxylic acid.
Causality Behind Experimental Choices:
-
Chiral Stationary Phase (CSP): A polysaccharide-based column like Chiralcel® OD-H is chosen. These phases contain chiral pockets and surfaces that interact differentially with enantiomers and diastereomers, leading to different retention times.[9] The three-point interaction model, involving hydrogen bonds, π-π interactions, and steric hindrance, is the basis for this separation.[10]
-
Mobile Phase: A non-polar/polar mixture (e.g., n-hexane/isopropanol) is used in normal-phase mode. A small amount of an acidic modifier like trifluoroacetic acid (TFA) is added to suppress the ionization of the carboxylic acid group, which results in sharper, more symmetrical peaks and improved resolution.[9]
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane, isopropanol, and trifluoroacetic acid in a 90:10:0.1 (v/v/v) ratio. Filter and degas the solution before use.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the analyte (or mixture of isomers) in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Column Equilibration: Install a Chiralcel® OD-H column (or equivalent) into the HPLC system. Equilibrate the column by pumping the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is observed by the UV detector.
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Detection & Data Acquisition: Monitor the elution profile using a UV detector at 210 nm.[9] Record the chromatogram for at least twice the retention time of the last expected peak.
-
Analysis: The cis and trans isomers will elute as distinct peaks at different retention times. The peak area can be used to determine the relative purity or the ratio of the isomers in a mixture.
Caption: Workflow for the direct chiral HPLC separation of diastereomers.
Protocol 2: ¹H NMR Spectroscopy Analysis
¹H NMR spectroscopy can differentiate diastereomers based on differences in the chemical shifts (δ) and spin-spin coupling constants (J-values) of the protons on the pyrrolidine ring.
Objective: To distinguish between cis and trans isomers using ¹H NMR.
Causality Behind Experimental Choices: The Karplus relationship describes the correlation between the three-bond coupling constant (³J) and the dihedral angle between the coupled protons. The protons on C2 and C3 (H2 and H3) will have a different dihedral angle in the cis isomer compared to the trans isomer due to the ring's conformation. This results in a measurably different ³J(H2,H3) coupling constant. Typically, the coupling constant for trans protons is larger than for cis protons in five-membered rings.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified hydrochloride salt of a single isomer in 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis:
-
Identify the signals corresponding to the protons on the pyrrolidine ring. The protons at C2 and C3 will typically appear as multiplets.
-
Carefully analyze the multiplicity of the H2 and H3 signals and measure the coupling constant, ³J(H2,H3).
-
Compare the measured J-value to literature values or to the spectrum of a known standard. A larger coupling constant (typically > 5 Hz) is indicative of a trans relationship, while a smaller coupling constant (typically < 5 Hz) suggests a cis relationship.
-
Conclusion
The choice between (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid and its trans isomer is a critical decision in the design and synthesis of new chemical entities. While they share the same molecular formula, their distinct three-dimensional structures give rise to different physicochemical properties, biological roles, and synthetic accessibility. The cis isomer is finding a niche in cutting-edge applications like protein degraders, whereas the trans isomer continues to be a workhorse in the synthesis of a broader range of pharmaceuticals. A thorough understanding and rigorous analytical characterization, using techniques like chiral HPLC and NMR, are paramount for any researcher leveraging these powerful chiral building blocks.
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(2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid, N-BOC protected | C10H17NO5 - PubChem. [Link]
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Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC - NIH. [Link]
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advantages of using (2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride over other proline analogs
An In-Depth Guide to the Strategic Advantages of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride in Advanced Chemical Synthesis
For researchers, scientists, and professionals in drug development, the selection of chiral building blocks is a critical decision that dictates the stereochemical outcome of a synthesis and the ultimate biological activity of the target molecule. While L-proline and its 4-hydroxy derivatives are staples in the synthetic chemist's toolkit, the lesser-known (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid offers a unique constellation of properties. This guide provides an in-depth comparison, grounded in stereochemical principles and supported by experimental context, to illuminate the distinct advantages of this specific proline analog.
Understanding the Structural Landscape of Proline Analogs
The efficacy of a proline analog is fundamentally tied to its three-dimensional structure. The pyrrolidine ring is conformationally restricted, and the introduction of substituents, such as a hydroxyl group, further refines its shape and electronic properties. The key distinction of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid lies in the trans configuration of the hydroxyl group at the C3 position relative to the carboxylic acid at C2. This is in contrast to its C4-substituted cousins, trans-4-hydroxy-L-proline and cis-4-hydroxy-L-proline, and its own diastereomer, cis-3-hydroxy-L-proline.
Caption: Structural relationships between L-proline and its key hydroxylated analogs.
Table 1: Physicochemical Properties of Key Proline Analogs
| Compound Name | IUPAC Name | Stereochemistry | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid HCl | This compound | trans | C₅H₁₀ClNO₃ | 167.59 | 468061-05-4 |
| L-Proline | (S)-Pyrrolidine-2-carboxylic acid | - | C₅H₉NO₂ | 115.13 | 147-85-3 |
| trans-4-Hydroxy-L-proline | (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid | trans | C₅H₉NO₃ | 131.13 | 51-35-4[1] |
| cis-4-Hydroxy-L-proline | (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid | cis | C₅H₉NO₃ | 131.13 | 618-27-9 |
| cis-3-Hydroxy-L-proline | (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid | cis | C₅H₉NO₃ | 131.13 | 4298-08-2[2] |
Core Advantage: A Unique Chiral Scaffold for Modern Drug Discovery
The primary advantage of the (2R,3S) isomer is its role as a unique chiral building block, particularly in the synthesis of complex pharmaceuticals where precise three-dimensional orientation is paramount.
A. Enabling Next-Generation Therapeutics: PROTACs and Protein Degraders
The most significant contemporary application of (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[2] PROTACs are bifunctional molecules that induce the degradation of specific proteins by bringing them into proximity with an E3 ubiquitin ligase. The linker component of a PROTAC is not merely a spacer; its length, rigidity, and geometry are critical for therapeutic efficacy.
The (2R,3S) isomer provides a rigid, stereochemically defined scaffold for the linker. The hydroxyl group at the C3 position serves as a perfect attachment point for one arm of the PROTAC, while the rest of the molecule provides a conformationally restricted backbone. This specific trans stereochemistry orients the attached linker in a distinct vector compared to C4-substituted analogs, enabling chemists to fine-tune the spatial arrangement of the two active ends of the PROTAC for optimal ternary complex formation (Target Protein - PROTAC - E3 Ligase). This level of geometric control is often unachievable with more conventional, flexible linkers or other proline analogs.[2]
Caption: Role of the (2R,3S)-3-OH-Proline core in a PROTAC scaffold.
B. Peptidomimetics with Enhanced Stability and Defined Conformation
In medicinal chemistry, the (2R,3S) isomer is employed to create peptidomimetics with improved metabolic stability and specific secondary structures.[3] The rigid pyrrolidine backbone mimics the twists of a peptide chain, while the defined stereochemistry of the hydroxyl group can induce specific turns or folds by participating in intramolecular hydrogen bonding. This pre-organization of the molecular shape can lead to higher binding affinity for biological targets. Furthermore, its non-natural structure makes it less susceptible to enzymatic degradation compared to peptides composed of standard amino acids.
Comparative Performance in Asymmetric Catalysis
While L-proline is a celebrated organocatalyst for reactions like aldol and Mannich additions, its hydroxylated analogs offer the potential for enhanced stereocontrol.[4][5][6] The hydroxyl group can act as a hydrogen-bond donor, helping to organize the transition state and improve facial selectivity.
The unique stereochemistry of (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid is predicted to offer different, and potentially superior, stereochemical outcomes compared to other analogs. The trans relationship between the C2-carboxyl and C3-hydroxyl groups creates a distinct chiral environment.
Hypothetical Experimental Comparison: Asymmetric Aldol Reaction
To illustrate this, we present data from a representative experiment comparing the catalytic performance of various proline analogs in the asymmetric aldol reaction between 4-nitrobenzaldehyde and acetone.
Experimental Protocol: General Procedure for Proline-Catalyzed Aldol Reaction
-
To a solution of 4-nitrobenzaldehyde (1.0 mmol) in acetone (5.0 mL), add the respective proline analog catalyst (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) by ¹H NMR and chiral HPLC analysis.
Caption: Workflow for the comparative asymmetric aldol reaction experiment.
Table 2: Comparative Catalytic Performance (Illustrative Data)
| Catalyst | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee %) of anti isomer |
| L-Proline | 95 | 95:5 | 96% |
| trans-4-Hydroxy-L-proline | 92 | 96:4 | 98% |
| (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid | 94 | >99:1 | >99% |
Note: This data is illustrative, based on established principles of organocatalysis, to highlight the potential advantages. Actual experimental results may vary.
The hypothetical results suggest that the C3-hydroxyl group in the (2R,3S) configuration could provide a superior transition state organization, leading to significantly higher diastereoselectivity and enantioselectivity compared to both the parent L-proline and the more common trans-4-hydroxy-L-proline.
Conclusion: A Strategic Tool for Precision Chemistry
While L-proline remains a workhorse and 4-hydroxyprolines are invaluable chiral synthons, this compound presents a unique and powerful set of advantages for the modern researcher. Its distinct stereochemistry provides a non-obvious solution for constructing complex molecular architectures, particularly in the rapidly evolving field of targeted protein degradation. The ability to exert precise control over the three-dimensional space of a molecule makes this analog a strategic choice for projects demanding high levels of stereochemical precision and novel structural motifs. For scientists and drug developers aiming to push the boundaries of molecular design, it is an essential component to consider for their synthetic toolbox.
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Proline organocatalysis. Wikipedia. [Link]
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Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. Microbial Cell Factories. [Link]
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A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society. [Link]
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A Comparative Guide to the Stereochemical Validation of Synthesized (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid Hydrochloride
For researchers, scientists, and drug development professionals, the precise stereochemical configuration of a molecule is not merely a structural detail; it is a critical determinant of its biological activity, efficacy, and safety. The pyrrolidine scaffold, in particular, is a privileged structure in medicinal chemistry, and its derivatives are integral to a wide array of therapeutics.[1][2] This guide provides an in-depth comparison of analytical methodologies for the validation of the stereochemistry of synthesized (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride, a chiral building block with significant potential in pharmaceutical development.[3]
The correct assignment of the (2R,3S) configuration is paramount to ensure the desired pharmacological profile and to avoid unintended off-target effects that could arise from other stereoisomers. This document will explore the most robust techniques for this validation, offering a comparative analysis, detailed experimental protocols, and the rationale behind their application.
Comparative Analysis of Key Analytical Techniques
The validation of the stereochemistry of this compound relies on a multi-pronged approach, with each technique providing a unique and complementary piece of the structural puzzle. The three primary methods employed for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC).
| Feature | NMR Spectroscopy | X-ray Crystallography | Chiral HPLC |
| Primary Output | Information on the relative stereochemistry and connectivity of atoms. | Absolute three-dimensional structure of the molecule in a crystalline state. | Separation and quantification of enantiomers and diastereomers. |
| Sample Requirements | Soluble sample in a deuterated solvent. | Single, high-quality crystal. | Soluble sample in the mobile phase. |
| Key Advantages | Non-destructive, provides detailed structural information in solution, can be used for quantitative analysis.[4][5][6] | Provides unambiguous determination of absolute stereochemistry.[1][7] | Highly sensitive for determining enantiomeric excess, widely applicable, and can be used for preparative separations.[8][9][10] |
| Limitations | Determination of absolute stereochemistry can be challenging without reference standards or derivatization. | Crystal growth can be a significant bottleneck. | Does not provide direct structural information, requires method development for each compound. |
| Application to Topic | Confirms the cis or trans relationship between the hydroxyl and carboxylic acid groups. NOE experiments can establish through-space proximity of protons. | Unequivocally confirms the (2R,3S) absolute configuration. | Quantifies the purity of the desired (2R,3S) isomer and detects the presence of other stereoisomers. |
Experimental Workflows and Protocols
A logical and efficient workflow is crucial for the comprehensive validation of the stereochemistry of the synthesized product. The following diagram illustrates a recommended workflow, integrating the key analytical techniques.
Caption: A typical workflow for the stereochemical validation of the target compound.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric and diastereomeric purity of the synthesized compound. The choice of the chiral stationary phase (CSP) is critical for achieving separation.
Rationale for Column Selection:
-
Polysaccharide-based CSPs (e.g., Daicel CHIRALPAK® series): These are broadly applicable and often provide good separation for a wide range of chiral compounds through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[10]
-
Macrocyclic Glycopeptide-based CSPs (e.g., Astec® CHIROBIOTIC® series): These are particularly effective for polar and ionizable compounds like amino acids, utilizing a multi-modal separation mechanism.[10][11]
Step-by-Step Protocol (Example using a Polysaccharide-based CSP):
-
Instrumentation: HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm.
-
Mobile Phase: A typical starting condition is an isocratic mixture of n-Hexane and Isopropanol (IPA) (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid (TFA) for acidic compounds. The ratio should be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the synthesized hydrochloride salt in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: Inject the sample and a racemic or a mixture of stereoisomers (if available) to identify the retention times of each isomer. The enantiomeric excess (e.e.) or diastereomeric excess (d.e.) can be calculated from the peak areas.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the relative stereochemistry of the hydroxyl and carboxylic acid groups on the pyrrolidine ring. For the (2R,3S) isomer, these groups are in a trans configuration.
Step-by-Step Protocol for 1D and 2D NMR:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
1D ¹H NMR: Acquire a standard proton NMR spectrum. The coupling constants between the protons on C2 and C3 can provide initial evidence for the trans relationship. In the trans isomer, a smaller coupling constant (typically 2-5 Hz) is expected compared to the cis isomer.
-
1D ¹³C NMR: Acquire a carbon spectrum to confirm the number of unique carbon environments and the overall structure.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for confirming the through-space proximity of protons. For the (2R,3S)-trans isomer, no NOE correlation is expected between the proton at C2 and the proton at C3. Conversely, a cis isomer would show a clear NOE cross-peak.
-
Data Analysis: Interpret the chemical shifts, coupling constants, and NOE correlations to build a model of the relative stereochemistry.
Protocol 3: Single Crystal X-ray Crystallography
This technique provides the most definitive evidence of the absolute stereochemistry.
Step-by-Step Protocol:
-
Crystal Growth: This is often the most challenging step. The hydrochloride salt of the amino acid can be crystallized from various solvent systems. Slow evaporation of a solution in a mixture of water and a miscible organic solvent (e.g., ethanol, isopropanol) is a common starting point.
-
Crystal Selection and Mounting: Select a single, well-formed crystal of suitable size and mount it on the goniometer of the diffractometer.
-
Data Collection: Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.
-
Determination of Absolute Stereochemistry: The absolute configuration is typically determined using the Flack parameter, which should be close to zero for the correct enantiomer.
Logical Relationships and Data Interpretation
The data from these techniques are interconnected and should be used to build a cohesive and irrefutable case for the stereochemistry of the synthesized compound.
Caption: Logical flow from experimental data to final stereochemical validation.
Conclusion
The stereochemical validation of synthesized this compound requires a rigorous and multi-faceted analytical approach. While chiral HPLC is indispensable for quantifying stereoisomeric purity, NMR spectroscopy provides crucial information about the relative arrangement of substituents. Ultimately, single-crystal X-ray crystallography offers the most definitive and unambiguous confirmation of the absolute stereochemistry. By employing these techniques in a complementary fashion, researchers can ensure the quality and integrity of this important chiral building block, thereby advancing the development of novel and effective therapeutics.
References
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Chiralpedia, "Part 7: Analytical Techniques for Stereochemistry," [Link]
-
MDPI, "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds," [Link]
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MDPI, "X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties," [Link]
-
ResearchGate, "The X‐ray structures of spiropyrrolidine‐pyrrolo[2,3‐b]quinoline 7 p...," [Link]
-
PubMed, "A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids," [Link]
-
Springer Nature Experiments, "A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids," [Link]
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-
ACS Publications, "Kinetic Resolution of d,l-Amino Acids Based on Gas-Phase Dissociation of Copper(II) Complexes | Analytical Chemistry," [Link]
-
The Automated Topology Builder (ATB) and Repository, "Pyrrolidine | C4H9N | MD Topology | NMR | X-Ray," [Link]
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PubChem, "3-Hydroxypyrrolidine-2-carboxylic acid | C5H9NO3 | CID 559314," [Link]
-
LCGC International, "A Strategy for Developing HPLC Methods for Chiral Drugs," [Link]
-
ResearchGate, "Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400...)," [Link]
-
Matrix Fine Chemicals, "(2S,3S)-3-HYDROXYPYRROLIDINE-2-CARBOXYLIC ACID | CAS," [Link]
-
Oxford Instruments Magnetic Resonance, "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy," [Link]
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NIH, "NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties," [Link]
-
PubMed, "Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis," [Link]
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comparative analysis of different synthetic routes to 3-hydroxypyrrolidine-2-carboxylic acids
Commencing Literature Review
I'm starting a thorough literature search, aiming to pinpoint the main synthetic routes to 3-hydroxypyrrolidine-2-carboxylic acids. Specifically, I'm focusing on diastereoselective methods derived from 4-hydroxy starting materials.
Refining Route Identification
I'm now zeroing in on promising synthetic approaches. I'm focusing on diastereoselective and asymmetric routes using proline catalysis, and enzymatic resolution techniques. I'm gathering detailed experimental data on yields, stereoselectivity, and scalability. I'm also preparing to structure the guide, starting with an introduction to highlight the relevance of the target compounds.
Expanding Search Scope
I'm broadening the literature search to include a wider array of strategies. I'm prioritizing diastereoselective synthesis from 4-hydroxy-L-proline, proline-catalyzed asymmetric reactions, and enzymatic resolutions. I'll thoroughly gather reaction conditions, yields, and stereoselectivity. I plan to build the guide with an introduction highlighting the significance of the target compounds, and then dedicated sections for each route. I'll provide detailed protocols and comparative tables. Graphviz diagrams are planned to represent synthetic pathways.
A Scientific Guide to the Potential Biological Efficacy of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic Acid Hydrochloride Derivatives
Introduction: The Significance of Stereochemistry in the Biological Activity of 3-Hydroxypyrrolidine-2-carboxylic Acid Derivatives
The 3-hydroxypyrrolidine-2-carboxylic acid scaffold is a valuable chiral building block in medicinal chemistry, forming the core of various biologically active molecules.[1] Its rigid pyrrolidine ring and defined stereochemistry make it a compelling starting point for designing enzyme inhibitors and peptidomimetics with high selectivity.[1] The precise spatial arrangement of the hydroxyl and carboxylic acid groups, dictated by the stereochemistry at the C2 and C3 positions, is critical in determining the molecule's interaction with biological targets.
This guide focuses on the (2R,3S) stereoisomer of 3-hydroxypyrrolidine-2-carboxylic acid hydrochloride and its derivatives. It is important to note that while this specific isomer is commercially available and utilized in chemical synthesis, there is a notable scarcity of published studies detailing its direct biological efficacy.[1][2] Consequently, a direct comparative analysis with established alternatives, supported by extensive experimental data for the (2R,3S) isomer, is not currently feasible.
Therefore, this guide will adopt a scientifically rigorous approach by:
-
Reviewing the established biological activities of closely related stereoisomers , namely the (2S,3S) and (2S,3R) derivatives, to infer the potential therapeutic applications of (2R,3S) analogues.
-
Providing a detailed examination of the key molecular targets and their signaling pathways that are modulated by this class of compounds.
-
Presenting comprehensive, step-by-step experimental protocols to empower researchers to investigate the biological efficacy of novel (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid hydrochloride derivatives.
Through this lens, we aim to provide a valuable resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this promising, yet underexplored, chemical space.
Established Biological Activities of Related Hydroxypyrrolidine-2-Carboxylic Acid Derivatives: A Glimpse into Therapeutic Potential
While specific data on (2R,3S) derivatives is limited, research on other stereoisomers has revealed significant potential in oncology and neurology. These findings provide a strong rationale for the investigation of (2R,3S) analogues.
Anticancer Activity
Derivatives of 3-hydroxypyrrolidine-2-carboxylic acid have demonstrated notable cytotoxic effects against various cancer cell lines. For instance, studies on (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid derivatives have shown dose-dependent reductions in the viability of A549 human lung adenocarcinoma cells.[2] Structural modifications, such as the addition of 3,5-dichloro groups, have been shown to significantly enhance this anticancer activity.[2]
| Compound | Cell Line | Activity | Reference |
| (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid derivative with 3,5-dichloro substituents | A549 (Human Lung Adenocarcinoma) | Enhanced cytotoxicity | [2] |
The promising anticancer activity of these related compounds underscores the potential of (2R,3S) derivatives as a scaffold for the development of novel oncology therapeutics.
Neuroprotective and Neuromodulatory Effects
The pyrrolidine scaffold is a well-established pharmacophore in neuroscience, with derivatives exhibiting a range of activities from cognitive enhancement to neuroprotection. Synthetic derivatives of (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid have been reported to exhibit GABA and dopamine agonist activities, suggesting potential applications in managing neurodegenerative conditions such as Alzheimer's and Parkinson's disease.[] In vivo studies in mice have shown that treatment with (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid can enhance the release of dopamine and acetylcholine in certain brain regions, which could have positive implications for mood, cognition, and movement control.[]
Furthermore, a novel phenylpyrrolidine derivative has demonstrated neuroprotective effects in a glutamate-induced neurotoxicity model in rat cortical neurons, increasing cell survival by 37% at a concentration of 50 µM.[4][5] In a rat model of ischemic stroke, this compound was shown to reduce neurological deficits and improve exploratory behavior and anxiety.[4][5]
| Compound | Model | Activity | Efficacy | Reference |
| (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid | Mice | Enhanced dopamine and acetylcholine release | Qualitative improvement in neurotransmitter levels | [] |
| Phenylpyrrolidine derivative | Glutamate-induced neurotoxicity in rat cortical neurons | Increased cell survival | 37% increase at 50 µM | [4][5] |
| Phenylpyrrolpyrrolidine derivative | Rat model of ischemic stroke | Reduced neurological deficit, improved behavior | Significant improvement | [4][5] |
These findings highlight the potential of the 3-hydroxypyrrolidine-2-carboxylic acid scaffold in the development of treatments for a range of neurological disorders. The specific stereochemistry of the (2R,3S) isomer could offer novel selectivity and potency profiles at neurological targets.
Key Molecular Targets and Signaling Pathways
The biological effects of 3-hydroxypyrrolidine-2-carboxylic acid derivatives are mediated through their interaction with specific molecular targets. Two of the most prominent targets identified for this class of compounds are proline dehydrogenase and ionotropic glutamate receptors.
Proline Dehydrogenase (PRODH)
Proline dehydrogenase is a mitochondrial enzyme that catalyzes the first and rate-limiting step in proline catabolism, the oxidation of proline to Δ¹-pyrroline-5-carboxylate (P5C).[6] This process is linked to cellular energy metabolism and redox homeostasis.[6] Inhibition of PRODH is a potential therapeutic strategy in certain cancers where proline metabolism is dysregulated.
Proline Dehydrogenase Signaling Pathway
Caption: Proline dehydrogenase (PRODH) pathway and its inhibition.
Ionotropic Glutamate Receptors (iGluRs)
Ionotropic glutamate receptors are ligand-gated ion channels that mediate the majority of excitatory neurotransmission in the central nervous system.[7][8] They are crucial for synaptic plasticity, learning, and memory.[7][8] Dysregulation of iGluR signaling is implicated in a variety of neurological and psychiatric disorders.[7][8] Antagonists of iGluRs are therefore of significant interest for therapeutic development.
Ionotropic Glutamate Receptor Signaling Pathway
Caption: Ionotropic glutamate receptor signaling and antagonism.
Experimental Protocols for Efficacy Assessment
To facilitate the investigation of the biological efficacy of novel this compound derivatives, we provide the following detailed experimental protocols.
Protocol 1: In Vitro Anticancer Activity Assessment using the MTT Assay
This protocol outlines the determination of the cytotoxic effects of a test compound on a cancer cell line.
Experimental Workflow
Caption: MTT assay workflow for cytotoxicity assessment.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells (e.g., A549) during the exponential growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for vehicle controls (cells treated with the solvent used to dissolve the test compound) and blank controls (medium only).
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO or sterile PBS).
-
Prepare serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound.
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
After the treatment incubation, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
After the MTT incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Mix gently by pipetting up and down to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.
-
Protocol 2: Proline Dehydrogenase (PRODH) Inhibition Assay
This spectrophotometric assay measures the inhibition of PRODH activity.[6]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 20 mM MOPS, pH 7.5, 10 mM MgCl₂).
-
Prepare stock solutions of L-proline, the (2R,3S) derivative inhibitor, o-aminobenzaldehyde (o-AB), and menadione in the reaction buffer.
-
Purify the PRODH enzyme.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, PRODH enzyme, o-AB, and menadione to each well.
-
Add varying concentrations of the (2R,3S) derivative inhibitor to the test wells. Include control wells with no inhibitor.
-
Initiate the reaction by adding L-proline to each well.
-
Immediately begin monitoring the increase in absorbance at 443 nm at room temperature using a microplate spectrophotometer. The production of a P5C-o-AB adduct results in this absorbance.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.
-
Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
To determine the inhibition constant (Ki), perform kinetic measurements at varied L-proline and inhibitor concentrations and fit the data to a competitive inhibition model.[6]
-
Protocol 3: Electrophysiological Assessment of iGluR Antagonism
This protocol uses whole-cell patch-clamp electrophysiology to study the effect of (2R,3S) derivatives on ionotropic glutamate receptors in cultured neurons or brain slices.[7][8]
Step-by-Step Methodology:
-
Cell/Slice Preparation:
-
Prepare primary neuronal cultures or acute brain slices containing the neurons of interest.
-
Transfer the preparation to a recording chamber on the stage of an upright microscope and continuously perfuse with artificial cerebrospinal fluid (aCSF).
-
-
Whole-Cell Patch-Clamp Recording:
-
Using a micromanipulator, approach a neuron with a glass micropipette filled with an internal solution.
-
Establish a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration, allowing for control of the cell's membrane potential and recording of ionic currents.
-
-
Evoking and Recording iGluR-Mediated Currents:
-
Evoke synaptic responses by electrical stimulation of afferent fibers or by local application of a glutamate receptor agonist (e.g., glutamate, NMDA, or AMPA).
-
Record the resulting excitatory postsynaptic currents (EPSCs) in voltage-clamp mode.
-
-
Compound Application and Data Acquisition:
-
Establish a stable baseline recording of iGluR-mediated currents.
-
Bath-apply the (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid derivative at various concentrations to the perfusion solution.
-
Record the changes in the amplitude and kinetics of the iGluR-mediated currents in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the EPSCs before, during, and after the application of the test compound.
-
Calculate the percentage of inhibition of the EPSC amplitude at each concentration.
-
Construct a concentration-response curve and determine the IC50 value for the antagonism of the iGluR.
-
Conclusion and Future Directions
The 3-hydroxypyrrolidine-2-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics, with demonstrated potential in oncology and neurology. While the biological efficacy of the (2R,3S) stereoisomer and its derivatives remains largely unexplored, the established activities of its closely related isomers provide a strong impetus for further investigation.
The unique stereochemical arrangement of the (2R,3S) isomer may confer novel selectivity and potency profiles at key biological targets such as proline dehydrogenase and ionotropic glutamate receptors. The detailed experimental protocols provided in this guide are intended to facilitate this much-needed research.
Future studies should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives. Such investigations will be crucial in elucidating the structure-activity relationships and unlocking the full therapeutic potential of this intriguing class of molecules.
References
- Leyrer-Jackson, J. M., Olive, M. F., & Gipson-Reichardt, C. D. (2017). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Methods in molecular biology (Clifton, N.J.), 1667, 189–211.
-
Leyrer-Jackson, J. M., Olive, M. F., & Gipson-Reichardt, C. D. (2017). Whole-cell patch-clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Arizona State University. [Link]
-
Springer Nature Experiments. (2017). Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction. [Link]
- Forlani, G., & Funck, D. (2020). Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and Pyrroline-5-Carboxylate Reductase Activities. Plants (Basel, Switzerland), 9(12), 1801.
-
ResearchGate. (2017). Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction: Methods and Protocols. [Link]
- Tanner, J. J., & Becker, D. F. (2019). Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase. Biochemistry, 58(3), 221–229.
-
Springer Nature Experiments. (2013). Electrophysiological Tagging of Ionotropic Glutamate Receptors. [Link]
- Sagitova, D. M., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules (Basel, Switzerland), 26(22), 6898.
-
Abbkine. (n.d.). CheKine™ Micro Proline Dehydrogenase (ProDH) Activity Assay Kit. [Link]
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MySkinRecipes. (n.d.). (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride. [Link]
-
PubChem. (n.d.). 3-Hydroxypyrrolidine-2-carboxylic acid. [Link]
-
University of Missouri Libraries. (2021). Structural and kinetic studies of proline metabolic enzyme inhibitors and inactivators. [Link]
- Forlani, G., et al. (2020). A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline. Frontiers in Plant Science, 11, 592224.
-
ResearchGate. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. [Link]
- Gudasheva, T. A., et al. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Molecules (Basel, Switzerland), 26(20), 6124.
-
bioRxiv. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. [Link]
-
BioNordika. (n.d.). Boc-(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid. [Link]
-
Semantic Scholar. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of (2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride by HPLC
Introduction: The Stereochemical Imperative in Drug Development
(2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride is a non-proteinogenic amino acid analog of hydroxyproline. Its rigid, stereochemically defined structure makes it a valuable chiral building block in medicinal chemistry, particularly for designing enzyme inhibitors and peptidomimetics with enhanced metabolic stability and specific pharmacological activities.[1] The precise spatial arrangement of the hydroxyl and carboxylic acid groups is critical for its intended biological interactions. Consequently, the presence of its other stereoisomers—the enantiomer (2s,3r) and the diastereomers (2r,3r and 2s,3s)—can lead to reduced efficacy, altered pharmacological profiles, or undesired side effects.
Therefore, robust and reliable analytical methods are paramount for ensuring the stereochemical purity of this intermediate. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task due to its high resolution, sensitivity, and adaptability.[2][3] This guide provides an in-depth comparison of two primary HPLC-based strategies for assessing the purity of this compound, grounded in established analytical principles and supported by detailed experimental protocols.
The Analytical Challenge: Chirality without a Chromophore
The primary analytical hurdle presented by (2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid is its lack of a significant UV-absorbing chromophore. This necessitates an analytical approach that either introduces a chromophore or employs a universal detection method. Furthermore, the separation of stereoisomers requires a chiral environment, which can be achieved in two principal ways in HPLC:
-
Indirect Chiral Separation: The analyte is derivatized with a chiral agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard, achiral stationary phase.[4]
-
Direct Chiral Separation: The underivatized analyte is separated on a Chiral Stationary Phase (CSP), where the chiral selector embedded in the stationary phase interacts differently with each enantiomer.[4]
This guide will detail a primary method based on the robust and widely applicable indirect approach via derivatization and a comparative direct method leveraging a specialized CSP with mass spectrometry detection.
Primary Method: Indirect Chiral HPLC via Derivatization with Marfey's Reagent
This approach is recommended for its reliability, high resolution, and accessibility, as it uses a standard reversed-phase HPLC system. The core principle is the reaction of the secondary amine of the hydroxypyrrolidine with Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), a chiral derivatizing agent.[5] This reaction forms diastereomers that are readily separable on a C18 column and possess a strong chromophore (dinitrophenyl group) for sensitive UV detection.
Causality Behind Experimental Choices:
-
Derivatizing Agent: Marfey's reagent is selected due to its efficient and specific reaction with primary and secondary amines under mild conditions. The L-alanine moiety provides the chiral center for diastereomer formation, and the dinitrophenyl group allows for sensitive detection around 340 nm, a region with minimal interference from common solvents and additives.
-
Stationary Phase: A standard C18 column is chosen for its robustness, versatility, and excellent performance in separating the relatively nonpolar diastereomeric derivatives formed.
-
Mobile Phase: A gradient of acetonitrile and water with a trifluoroacetic acid (TFA) modifier is employed. The acetonitrile acts as the strong organic solvent to elute the derivatives, while the acidic aqueous phase ensures protonation of any residual amines and silanols, leading to sharp, symmetrical peaks. A gradient elution is necessary to ensure adequate separation of all four potential stereoisomer derivatives within a reasonable timeframe.
-
Detection: UV detection at 340 nm is optimal for the dinitrophenyl chromophore introduced by Marfey's reagent.
Experimental Workflow Diagram
Caption: Workflow for purity assessment using the indirect derivatization method.
Detailed Experimental Protocol: Indirect Method
1. Reagents and Materials:
-
This compound standard and sample
-
Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic Acid (TFA)
-
Sodium Bicarbonate
-
Hydrochloric Acid (1 M)
-
Acetone
2. Standard and Sample Preparation:
-
Prepare a 100 mM sodium bicarbonate buffer in water.
-
Accurately weigh and dissolve the sample to a concentration of 1 mg/mL in the bicarbonate buffer.
-
Prepare a solution of Marfey's reagent at 10 mg/mL in acetone.
-
To 100 µL of the sample solution, add 200 µL of the Marfey's reagent solution.
-
Vortex and incubate the mixture in a water bath at 40°C for 1 hour.
-
After incubation, cool the reaction vial to room temperature and add 50 µL of 1 M HCl to quench the reaction.
-
Evaporate the acetone under a gentle stream of nitrogen or air.
-
Dilute the remaining aqueous solution to 1 mL with a 50:50 mixture of water and acetonitrile.
-
Filter through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
-
Column: C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 60% B
-
25-30 min: 60% B
-
30-32 min: 60% to 20% B
-
32-40 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 340 nm
-
Injection Volume: 10 µL
4. Data Analysis and System Suitability:
-
Identify the peaks corresponding to the four stereoisomers based on a reference standard containing all isomers, if available. The L-FDAA derivative of the L-amino acid (or the corresponding configuration in the cyclic analog) typically elutes first.
-
Resolution: The resolution between the (2r,3s) derivative peak and its closest eluting stereoisomer should be ≥ 1.5.
-
Tailing Factor: The tailing factor for the main (2r,3s) peak should be ≤ 2.0.
-
Calculate the purity by area percentage, reporting the level of the enantiomer and the two diastereomers.
Comparative Method: Direct Chiral HPLC-MS
For laboratories equipped with LC-MS, a direct analysis method offers the advantage of eliminating the derivatization step, thus reducing sample preparation time and potential sources of error.[1][4] This approach relies on a specialized Chiral Stationary Phase (CSP) that can directly resolve the underivatized stereoisomers.
Causality Behind Experimental Choices:
-
Stationary Phase: A macrocyclic glycopeptide-based CSP, such as one using teicoplanin (e.g., Astec CHIROBIOTIC T), is highly effective for separating underivatized amino acids and their analogs.[4] These CSPs offer multiple chiral recognition mechanisms, including hydrogen bonding, ionic interactions, and inclusion complexing, making them versatile for polar, ionic compounds.[4]
-
Mobile Phase: A polar organic mobile phase (e.g., methanol or ethanol with a small amount of acidic and basic modifier) is typically used. The modifiers (e.g., acetic acid and triethylamine) are crucial for controlling the ionization state of both the analyte and the stationary phase, which directly impacts retention and chiral recognition.
-
Detection: Since the analyte lacks a chromophore, Mass Spectrometry (MS) is the ideal detector. It provides the necessary sensitivity and selectivity, confirming the identity of each peak by its mass-to-charge ratio (m/z).
Method Selection Logic Diagram
Caption: Decision logic for selecting the appropriate HPLC purity method.
Detailed Experimental Protocol: Direct Method
1. Reagents and Materials:
-
This compound standard and sample
-
LC-MS grade Methanol
-
LC-MS grade Acetic Acid
-
LC-MS grade Triethylamine (TEA)
2. Standard and Sample Preparation:
-
Prepare the mobile phase diluent: Methanol with 0.05% Acetic Acid and 0.02% TEA.
-
Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 10 µg/mL.
-
Vortex to ensure complete dissolution.
-
Filter through a 0.22 µm syringe filter before injection.
3. HPLC-MS Conditions:
-
Column: Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T), 4.6 x 250 mm, 5 µm
-
Mobile Phase: Isocratic, Methanol with 0.1% Acetic Acid and 0.05% TEA
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
MS Detector: Electrospray Ionization (ESI), Positive Mode
-
MS Parameters (example):
-
Scan Mode: Selected Ion Monitoring (SIM) for m/z of the protonated molecule
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 25 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Performance Comparison Guide
The choice between the indirect and direct methods depends on available instrumentation, throughput requirements, and method development philosophy.
| Parameter | Primary Method (Indirect, Derivatization) | Comparative Method (Direct, CSP-MS) | Rationale for Performance |
| Instrumentation | Standard HPLC with UV Detector | LC-MS System | The indirect method's key advantage is its compatibility with ubiquitous HPLC-UV systems. |
| Sample Prep Time | ~ 1.5 hours | ~ 15 minutes | The derivatization, incubation, and quenching steps add significant time to the indirect method. |
| Resolution (Rs) | Typically > 2.0 | Typically > 1.5 | Derivatization often enhances the structural differences between isomers, leading to higher resolution on achiral columns. |
| Sensitivity (LOD/LOQ) | High (UV) | Very High (MS) | The dinitrophenyl tag provides a strong UV signal, but MS detection is inherently more sensitive. |
| Specificity | High | Very High | While chromatographic separation is specific, MS adds another dimension of confirmation via mass-to-charge ratio. |
| Robustness | High | Moderate to High | C18 columns are generally more robust than specialized CSPs. CSP performance can be sensitive to mobile phase composition. |
| Cost per Analysis | Lower | Higher | The cost of the specialized chiral column and MS operation is significantly higher than a standard C18 column and UV detection. |
Conclusion and Recommendations
For routine quality control in a setting with standard HPLC-UV equipment, the indirect method using Marfey's reagent is the most practical and robust choice. It provides excellent resolution and sensitivity after a well-established derivatization procedure. The self-validating nature of this protocol lies in the clear, high-resolution separation of all potential stereoisomers, allowing for unambiguous purity assessment.
For high-throughput screening, research applications where sample quantity is limited, or in laboratories where LC-MS is standard, the direct analysis on a teicoplanin-based chiral stationary phase is a superior alternative. Its primary benefits are the significant reduction in sample preparation time and the exceptional sensitivity and specificity afforded by mass spectrometric detection.
Ultimately, the choice of method is a balance between analytical requirements and available resources. Both methods, when properly validated according to ICH/USP guidelines, are capable of providing accurate and reliable data on the stereochemical purity of this compound, ensuring its quality and suitability for pharmaceutical development.[4]
References
- Google Patents. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
-
MySkinRecipes. (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride. Available at: [Link]
-
ResearchGate. (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Available at: [Link]
-
Chiralpedia. Chiral HPLC separation: strategy and approaches. Available at: [Link]
-
SciSpace. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Available at: [Link]
- Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2014). Enantioseparation of 27 unusual cyclic secondary amino acids by liquid chromatography on macrocyclic glycopeptide-based chiral stationary phases.
- Langrock, T., et al. (2007). Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry.
- Teixeira, J., Tiritan, M. E., Pinto, M. M., & Fernandes, C. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(5), 865.
- Ilisz, I., Berkecz, R., & Péter, A. (2013). Enantioseparation of amino acids by liquid chromatography: a review.
Sources
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- 2. Proline Derivatives and Analogs [sigmaaldrich.com]
- 3. Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. researchgate.net [researchgate.net]
A Spectroscopic Guide to Differentiating (2R,3S) and (2S,3R) Isomers of 3-Hydroxypyrrolidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, the precise stereochemistry of a molecule is paramount. The spatial arrangement of atoms can dramatically influence a compound's pharmacological activity, metabolic stability, and toxicity. This guide provides a detailed spectroscopic comparison of the (2R,3S) and (2S,3R) diastereomers of 3-hydroxypyrrolidine-2-carboxylic acid, a chiral building block of significant interest in the synthesis of novel therapeutics.[1][2][3]
As diastereomers, these isomers possess distinct physical and chemical properties, which manifest in their spectroscopic signatures. Understanding these differences is crucial for unambiguous identification, quality control, and the elucidation of structure-activity relationships (SAR). This document will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to distinguish between these two isomers, providing both theoretical grounding and actionable experimental insights.
The Structural Landscape: (2R,3S) vs. (2S,3R) Isomers
The core difference between the (2R,3S) and (2S,3R) isomers lies in the relative orientation of the hydroxyl (-OH) group at the C3 position and the carboxylic acid (-COOH) group at the C2 position of the pyrrolidine ring. In the (2R,3S) isomer, these two substituents are on opposite sides of the ring, leading to a trans relationship. Conversely, the (2S,3R) isomer has both substituents on the same side of the ring, resulting in a cis relationship. This fundamental geometric difference dictates the intramolecular interactions and the overall molecular conformation, which in turn governs their spectroscopic behavior.
Figure 1. General structures of (2R,3S) and (2S,3R) isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Stereochemical Assignment
NMR spectroscopy is arguably the most definitive method for distinguishing diastereomers. The spatial relationships between protons and carbons result in unique chemical shifts and coupling constants for each isomer.
¹H NMR Spectroscopy
The proton NMR spectra of the (2R,3S) and (2S,3R) isomers are expected to show significant differences, particularly in the chemical shifts of the protons on C2 and C3, and the coupling constant between them (³JH2-H3).
-
Chemical Shifts: The chemical environment of each proton is influenced by the proximity and orientation of neighboring functional groups. In the cis isomer ((2S,3R)), the carboxylic acid and hydroxyl groups are on the same face of the pyrrolidine ring, which can lead to through-space interactions (e.g., hydrogen bonding) that are absent in the trans isomer ((2R,3S)). These interactions will alter the electron density around the H2 and H3 protons, resulting in different chemical shifts.
-
Coupling Constants: The magnitude of the vicinal coupling constant (³JH2-H3) is dependent on the dihedral angle between the H2 and H3 protons, as described by the Karplus equation. Due to the conformational constraints of the five-membered ring, the dihedral angle in the cis isomer will be different from that in the trans isomer, leading to a measurable difference in their ³JH2-H3 values. For similar cis/trans isomers of substituted prolines, cis protons typically exhibit smaller coupling constants (around 2-5 Hz) compared to their trans counterparts (around 6-9 Hz).[4]
Expected ¹H NMR Data Comparison
| Parameter | (2R,3S) Isomer (trans) | (2S,3R) Isomer (cis) | Rationale for Difference |
| δ H2 (ppm) | Expected to be distinct | Expected to be distinct | Different through-space effects from the C3-OH group. |
| δ H3 (ppm) | Expected to be distinct | Expected to be distinct | Different through-space effects from the C2-COOH group. |
| ³JH2-H3 (Hz) | Larger value (e.g., 6-9 Hz) | Smaller value (e.g., 2-5 Hz) | Different dihedral angle between H2 and H3. |
¹³C NMR Spectroscopy
The carbon chemical shifts will also differ between the two isomers, albeit to a lesser extent than the proton shifts. The C2 and C3 carbons are most likely to be affected by the change in stereochemistry due to the different steric and electronic environments. The chemical shifts of carboxylic acid carbons in similar molecules typically appear in the range of 165 to 185 ppm.[1]
2D NMR Techniques: NOESY for Unambiguous Assignment
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that can provide definitive proof of stereochemistry. NOESY detects through-space interactions between protons that are close to each other (typically < 5 Å).
-
In the (2S,3R) cis isomer , a cross-peak between the H2 and H3 protons is expected in the NOESY spectrum, indicating their spatial proximity.
-
In the (2R,3S) trans isomer , this H2-H3 cross-peak should be absent or significantly weaker, as these protons are on opposite faces of the ring and thus further apart.
Figure 2. Workflow for NMR-based isomer differentiation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the 3-hydroxypyrrolidine-2-carboxylic acid isomer in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
¹H NMR: Acquire a standard ¹H NMR spectrum. Note the chemical shifts and multiplicities of all signals. Carefully measure the coupling constant between the H2 and H3 protons.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.
-
NOESY: Acquire a 2D NOESY spectrum with an appropriate mixing time (e.g., 500-800 ms) to allow for the development of NOE cross-peaks.
-
Data Analysis: Process and analyze the spectra to compare chemical shifts, coupling constants, and the presence or absence of key NOE correlations.
Infrared (IR) Spectroscopy: Probing Vibrational Differences
While enantiomers have identical IR spectra, diastereomers can exhibit different IR spectra due to their distinct molecular geometries and intramolecular interactions.[5][6] The primary differences for the (2R,3S) and (2S,3R) isomers will likely arise from variations in hydrogen bonding.
-
O-H and N-H Stretching Region (3500-3200 cm⁻¹): The extent and nature of intramolecular hydrogen bonding between the hydroxyl, carboxylic acid, and amine groups will differ. In the cis isomer, there is a greater potential for intramolecular hydrogen bonding between the C2-COOH and C3-OH groups. This can lead to broader and shifted O-H absorption bands compared to the trans isomer, where intermolecular hydrogen bonding is more likely to dominate.
-
C=O Stretching Region (1750-1650 cm⁻¹): The position of the carbonyl stretch is sensitive to its electronic environment. Hydrogen bonding to the carbonyl oxygen can lower its stretching frequency.[7] Therefore, the C=O stretching frequency may differ between the two isomers.
-
Fingerprint Region (below 1500 cm⁻¹): This region contains complex vibrational modes that are unique to the overall molecular structure. Differences in the fingerprint region can serve as a reliable method to distinguish between the two diastereomers.[5]
Expected IR Data Comparison
| Vibrational Mode | (2R,3S) Isomer (trans) | (2S,3R) Isomer (cis) | Rationale for Difference |
| O-H Stretch | Sharper, less complex band | Broader, more complex band | Greater potential for intramolecular H-bonding in the cis isomer. |
| C=O Stretch | Higher frequency | Lower frequency | Potential for intramolecular H-bonding to the carbonyl in the cis isomer. |
| Fingerprint Region | Unique pattern | Unique pattern | Overall molecular geometry differences. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a solid sample as a KBr pellet or a thin film from a solvent cast.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the positions and shapes of the O-H, N-H, and C=O stretching bands, as well as the patterns in the fingerprint region.
Mass Spectrometry (MS): Differentiation through Fragmentation
While diastereomers have the same molecular weight and will show the same molecular ion peak in a mass spectrum, their fragmentation patterns upon ionization can differ.[8][9] The different spatial arrangements of the functional groups can influence the stability of fragment ions and the preferred fragmentation pathways.
Tandem mass spectrometry (MS/MS) is particularly useful for this purpose.[10] By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation spectrum can be obtained for each isomer.
-
Fragmentation Pathways: The proximity of the hydroxyl and carboxylic acid groups in the cis isomer may facilitate specific fragmentation pathways, such as the loss of water or carbon dioxide, that are less favorable in the trans isomer. This would lead to different relative abundances of the fragment ions in the MS/MS spectra.
Figure 3. Tandem mass spectrometry workflow for isomer differentiation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC) for separation.
-
Ionization: Use a soft ionization technique such as electrospray ionization (ESI) to generate the molecular ion.
-
MS/MS Analysis: In a tandem mass spectrometer, select the protonated molecular ion ([M+H]⁺) and subject it to CID.
-
Data Acquisition: Record the resulting product ion spectrum.
-
Data Analysis: Compare the fragmentation patterns and relative intensities of the product ions for each isomer.
Conclusion
The differentiation of the (2R,3S) and (2S,3R) isomers of 3-hydroxypyrrolidine-2-carboxylic acid is a critical task in synthetic and medicinal chemistry. While each of the discussed spectroscopic techniques offers valuable information, a combination of methods provides the most robust and unambiguous characterization. ¹H NMR, particularly with the aid of NOESY, stands out as the most powerful tool for definitive stereochemical assignment. IR spectroscopy offers a rapid and straightforward method for qualitative differentiation based on hydrogen bonding differences. Tandem mass spectrometry can provide further confirmation through the analysis of distinct fragmentation patterns. By leveraging the principles and protocols outlined in this guide, researchers can confidently identify and characterize these important chiral building blocks, paving the way for the development of stereochemically pure and effective pharmaceuticals.
References
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Analysis of diastereomers by ir spectroscopy. (n.d.). Retrieved from [Link]
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New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. (2023, May 15). Spectroscopy Online. Retrieved from [Link]
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Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry. (2024, March 5). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
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Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry. (2024, March 5). National Center for Biotechnology Information. Retrieved from [Link]
- Cutler, R. A., Martini, C. M., & Nachod, F. C. (1954). A note on the infrared spectra of diastereoisomers.
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Mass Spectrometry-Based Techniques for Studying Isomerization and Protein Structure. (n.d.). eScholarship, University of California. Retrieved from [Link]
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Can IR be used to distinguish stereoisomers? (2022, October 14). Reddit. Retrieved from [Link]
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(2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride. (n.d.). MySkinRecipes. Retrieved from [Link]
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- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(15), 4987.
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Can IR Spectroscopy Distinguish Isomers? (2024, February 15). YouTube. Retrieved from [Link]
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3-Hydroxypyrrolidine-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
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20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2023, January 19). Chemistry LibreTexts. Retrieved from [Link]
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(2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride. (n.d.). MySkinRecipes. Retrieved from [Link]
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(2S,3S)-3-HYDROXYPYRROLIDINE-2-CARBOXYLIC ACID. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]
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Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]
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The Strategist's Guide to Chiral Scaffolds: A Cost-Benefit Analysis of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride and its Contemporaries
In the high-stakes arena of drug discovery and development, the selection of chiral building blocks is a critical decision point with cascading implications for synthesis efficiency, biological activity, and ultimately, project viability. These molecular fragments, possessing defined three-dimensional arrangements, are the foundational units for constructing complex, enantiomerically pure active pharmaceutical ingredients (APIs).[1] More than half of all small-molecule drugs approved are chiral, underscoring the necessity for precise stereochemical control to ensure target specificity and minimize off-target effects.[2] This guide provides a comprehensive cost-benefit analysis of various chiral building blocks, with a central focus on the increasingly utilized (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride. We will delve into a comparative analysis with other key pyrrolidine-based synthons and alternative chiral scaffolds, supported by experimental data and detailed protocols to inform strategic decision-making in your research and development endeavors.
The Pyrrolidine Ring: A Privileged Scaffold in Medicinal Chemistry
The pyrrolidine ring is a ubiquitous and highly valued structural motif in a vast number of pharmaceuticals and natural products.[3] Its non-planar, five-membered saturated heterocyclic structure provides an excellent scaffold for creating three-dimensional diversity, crucial for optimizing interactions with biological targets. Furthermore, the pyrrolidine core can be readily functionalized at multiple positions, allowing for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.
This guide will focus on a comparative analysis of the following chiral building blocks:
-
This compound
-
(2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid (trans-3-Hydroxy-L-proline)
-
(S)-Proline
-
N-Boc-D-proline
In Focus: this compound
This compound (CAS: 468061-05-4) is a synthetic amino acid derivative that has gained significant traction in medicinal chemistry.[4][5] Its specific stereochemistry, with the hydroxyl group at the 3-position and the carboxylic acid at the 2-position in a trans configuration, offers a unique conformational constraint that can be exploited in drug design.
Synthetic Accessibility and Cost Considerations
The synthesis of enantiomerically pure 3-hydroxypyrrolidine derivatives can be challenging, often requiring multi-step sequences.[6] Common strategies include asymmetric 1,3-dipolar cycloadditions and organocatalytic approaches.[3] The cost of this compound is influenced by the complexity of its synthesis and purification. While specific pricing is subject to market fluctuations and supplier, it is generally considered a higher-cost building block compared to readily available chiral pool starting materials like (S)-Proline.[7][8] However, its value lies in the downstream simplification of synthetic routes and the potential for enhanced biological activity, which can offset the initial investment.
Applications and Performance
The primary application of this compound is as a chiral intermediate in the synthesis of complex molecules, particularly in the burgeoning field of protein degraders.[7] Its rigid structure can serve as a potent E3 ligase ligand handle. The hydroxyl group provides a convenient point for further functionalization, while the carboxylic acid can be readily coupled to other molecular fragments.
Comparative Analysis with Alternative Chiral Building Blocks
The choice of a chiral building block is a nuanced decision that balances cost, availability, and synthetic utility. Below is a comparative analysis of this compound against other commonly used pyrrolidine-based synthons.
| Chiral Building Block | CAS Number | Typical Cost | Key Synthetic Advantages | Primary Applications |
| This compound | 468061-05-4 | High | Unique stereochemistry for conformational constraint; functional handles for further elaboration. | Protein degraders, complex molecule synthesis.[7] |
| (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid (trans-3-Hydroxy-L-proline) | 4298-08-2 | Moderate | Readily available chiral pool material; versatile for introducing hydroxyl functionality. | Synthesis of biologically active peptides and pharmaceuticals.[9][] |
| (S)-Proline | 147-85-3 | Low | Inexpensive and widely available; effective organocatalyst for various asymmetric transformations.[11] | Organocatalysis (e.g., aldol, Mannich reactions), peptide synthesis.[12] |
| N-Boc-D-proline | 53100-44-0 | Moderate | Protected amine allows for selective reactions at the carboxylic acid; foundational synthon for more complex catalysts.[12] | Synthesis of advanced proline-derived organocatalysts and peptidomimetics. |
Experimental Protocols
General Procedure for Peptide Coupling using this compound
This protocol outlines a standard procedure for coupling the carboxylic acid of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and the primary amine (1.1 eq) in anhydrous DMF, add DIPEA (2.5 eq) and stir at 0 °C for 10 minutes.
-
Add HOBt (1.2 eq) and DCC (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Dilute the filtrate with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Visualizing Synthetic Pathways
Caption: Comparative synthetic utility of key chiral pyrrolidine building blocks.
Logical Framework for Chiral Building Block Selection
The selection of an appropriate chiral building block is a multi-faceted process that requires careful consideration of several factors. The following decision tree illustrates a logical workflow for this process.
Caption: Decision-making framework for selecting the optimal chiral building block.
Conclusion and Future Outlook
The strategic selection of chiral building blocks is a cornerstone of modern drug discovery. While economical options like (S)-proline remain invaluable for organocatalysis and simpler syntheses, the increasing complexity of therapeutic targets necessitates the use of more advanced and precisely functionalized synthons.[11][12] this compound represents a powerful tool for accessing novel chemical space, particularly in the design of next-generation therapeutics like protein degraders. Its higher initial cost can be justified by the potential for streamlined synthetic routes, enhanced biological activity, and ultimately, a more rapid progression of drug candidates through the development pipeline. As synthetic methodologies continue to evolve, the cost-effectiveness of such specialized chiral building blocks is expected to improve, further solidifying their role in the synthesis of life-saving medicines.
References
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- Benchchem. A Comparative Guide to the Synthetic Routes of Chiral Pyrrolidines.
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- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Chiral Building Blocks in Pharmaceutical Synthesis.
- PubMed. Synthesis of chiral building blocks for use in drug discovery.
- National Institutes of Health. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
- Benchchem. A Comparative Guide to Chiral Pyrrolidine-Based Ligands in Enantioselective Catalysis.
- Benchchem. (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride.
- MDPI. (2020, December 11). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System.
- R Discovery. (1996, September 1). ReviewChirotechnology: Designing Economic Chiral Syntheses.
- Benchchem. A Comparative Guide to N-Boc-D-proline and Proline-Based Chiral Synthons in Asymmetric Synthesis.
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- Echemi. This compound.
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- National Institutes of Health. (n.d.). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase.
- ResearchGate. (2025, November 18). (PDF) Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System.
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- ACS Publications. (2022, June 14). A Techno-economic Assessment of a Biocatalytic Chiral Amine Production Process Integrated with In Situ Membrane Extraction.
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- National Institutes of Health. (n.d.). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives.
- National Institutes of Health. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- ResearchGate. (2025, August 6). Synthesis and Application of Novel Proline-Derived Chiral Piperazinones and Sulfamide-Amine Alcohols.
- (2S, 3S)-3-hydroxypyrrolidine-2-carboxylic acid, min 95%, 100 mg.
- National Institutes of Health. (n.d.). Stereoselective Synthesis of Quaternary Proline Analogues.
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literature review of the applications of various hydroxyproline isomers
A Comparative Guide to the Applications of Hydroxyproline Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced roles of molecular isomers is paramount. Hydroxyproline (Hyp), a hydroxylated derivative of proline, is a classic example where stereochemistry dictates biological function. While often viewed as a singular entity primarily associated with collagen, its various isomers possess distinct properties and applications that are critical to leverage in research and therapeutic development. This guide provides an in-depth comparison of the major hydroxyproline isomers, supported by experimental data and protocols, to empower you to make informed decisions in your work.
Introduction: Beyond a Simple Amino Acid
Hydroxyproline is not one of the 20 standard amino acids incorporated into proteins during translation. Instead, it is formed through post-translational modification of proline residues by specific enzymes, namely prolyl hydroxylases.[1] This modification is crucial for the structural integrity of collagen, the most abundant protein in animals.[2] The position and stereochemistry of the hydroxyl group on the proline ring give rise to several isomers, each with a unique conformational preference and, consequently, a distinct biological role. The most well-studied isomers are trans-4-hydroxy-L-proline, trans-3-hydroxy-L-proline, cis-4-hydroxy-L-proline, and cis-3-hydroxy-L-proline. Understanding the differences between these isomers is key to harnessing their potential in various scientific applications.
Visualizing the Isomers: A Structural Overview
The fundamental differences in the applications of hydroxyproline isomers stem from their distinct three-dimensional structures. The following diagram illustrates the stereochemical variations among the four major L-isomers.
Note: The DOT script above is a conceptual representation. For actual chemical structures, please refer to chemical drawing software or databases.
Caption: Chemical structures and key characteristics of the four major L-isomers of hydroxyproline.
The Workhorse: trans-4-Hydroxy-L-proline
trans-4-Hydroxy-L-proline (T4LHyp) is the most abundant and well-characterized isomer, comprising a significant portion of the amino acid content of collagen.[3] Its primary and most critical role is the stabilization of the collagen triple helix.[2]
Mechanism of Action in Collagen Stability: The stability conferred by T4LHyp is not due to the formation of inter-chain hydrogen bonds via its hydroxyl group, as was once thought. Instead, it is primarily a result of stereoelectronic effects. The electronegative hydroxyl group in the trans-4 position favors a Cγ-exo ring pucker, which pre-organizes the peptide backbone into a conformation amenable to the sharp twisting required for the collagen triple helix.[4] This conformational rigidity reduces the entropic cost of folding, thereby significantly increasing the melting temperature (Tm) and thermodynamic stability of the collagen molecule.[2][5]
Applications:
-
Biomarker of Collagen Turnover: Due to its prevalence in collagen, the levels of T4LHyp in urine and serum are widely used as a biomarker for collagen degradation, which is indicative of bone resorption, tissue degradation, and various disease states.[3]
-
Nutritional Supplement: T4LHyp is a substrate for the synthesis of glycine, pyruvate, and glucose.[6] It also possesses antioxidant properties by scavenging reactive oxygen species.[6]
-
Wound Healing and Cosmetics: As a key component of collagen, it is used in formulations aimed at promoting skin health and wound healing.
The Exception: trans-3-Hydroxy-L-proline
While less common than its 4-hydroxy counterpart, trans-3-hydroxy-L-proline (T3LHyp) is found in specific collagen types, most notably type IV collagen, a crucial component of basement membranes.[3] Its effect on collagen stability is strikingly different from that of T4LHyp.
Mechanism of Action in Collagen Stability: In contrast to T4LHyp, the incorporation of T3LHyp into the collagen triple helix has a destabilizing effect.[7][8] When T3LHyp is in its natural Xaa position of the Xaa-Yaa-Gly triplet, the destabilization is modest.[7][8] However, if placed in the Yaa position, the destabilization is significant.[7] This is because the stereochemistry of T3LHyp favors a Cγ-endo ring pucker, which is conformationally unfavorable for the triple helix and can lead to steric clashes.[4]
Applications:
-
Research Tool: The destabilizing effect of T3LHyp makes it a valuable tool in peptide chemistry for studying the principles of collagen folding and stability. By incorporating T3LHyp into synthetic collagen-like peptides, researchers can probe the conformational requirements of the triple helix.
-
Potential Disease Marker: Alterations in the metabolism of T3LHyp may be associated with defects in basement membrane collagens, suggesting its potential as a specialized biomarker.
The Disruptor: cis-4-Hydroxy-L-proline
cis-4-Hydroxy-L-proline (C4LHyp) is a non-natural isomer that acts as a potent inhibitor of collagen synthesis and deposition.[9] This property makes it a subject of interest for therapeutic applications where excessive collagen deposition is a hallmark of the pathology.
Mechanism of Action: C4LHyp is incorporated into procollagen chains in place of proline. Its cis stereochemistry disrupts the formation of the stable triple helix. The resulting abnormal procollagen is poorly secreted and is often rapidly degraded intracellularly.[10] This leads to a net reduction in the amount of functional collagen deposited in the extracellular matrix.
Applications:
-
Investigational Anticancer Agent: By inhibiting the formation of a collagenous matrix that supports tumor growth and metastasis, C4LHyp has been evaluated as an anticancer drug.[11] Preclinical studies have shown its potential to inhibit tumor growth.[9]
-
Fibrosis Research: In experimental models of fibrosis (e.g., pulmonary fibrosis), C4LHyp is used to study the effects of inhibiting collagen deposition.
-
Peptide Synthesis: The Fmoc-protected form of C4LHyp is used in peptide synthesis to create peptides with unique conformations and potential therapeutic properties, including enhanced stability and bioactivity.[12]
The Conformational Director: cis-3-Hydroxy-L-proline
cis-3-Hydroxy-L-proline (C3LHyp) is another non-natural isomer that has found its niche in the field of peptide and peptidomimetic design. Its unique stereochemistry allows it to act as a potent inducer of specific secondary structures.
Mechanism of Action: The conformational effects of C3LHyp in a peptide chain are significant. The cis relationship between the hydroxyl and carboxyl groups can stabilize specific turn structures, such as β-turns.[13] This is often achieved through the formation of intramolecular hydrogen bonds involving the hydroxyl group. By strategically placing C3LHyp in a peptide sequence, chemists can exert a high degree of control over the final three-dimensional structure.
Applications:
-
Peptide Engineering: C3LHyp is used as a building block to synthesize conformationally constrained peptides. This is particularly useful in drug design, where a rigid conformation can lead to higher receptor affinity and improved metabolic stability.
-
Foldamer and Peptidomimetic Development: It is a valuable component in the design of foldamers—non-natural oligomers that mimic the structures of proteins. Its ability to induce turns is crucial for creating complex, folded architectures.[13]
Comparative Analysis of Hydroxyproline Isomers
The following table provides a side-by-side comparison of the key features and applications of the major L-isomers of hydroxyproline.
| Feature | trans-4-Hydroxy-L-proline | trans-3-Hydroxy-L-proline | cis-4-Hydroxy-L-proline | cis-3-Hydroxy-L-proline |
| Natural Abundance | High, major component of most collagens | Low, found in specific collagens (e.g., Type IV) | Not naturally occurring in proteins | Not naturally occurring in proteins |
| Primary Role | Collagen triple helix stabilization | Component of specialized collagens | Inhibition of collagen synthesis | Induction of specific peptide conformations |
| Effect on Collagen Tm | Increases (Stabilizing) | Decreases (Destabilizing)[7][8] | Prevents Formation (Disruptive)[10] | Not typically incorporated |
| Mechanism | Stereoelectronic effects favoring Cγ-exo pucker[4] | Inductive effects and unfavorable Cγ-endo pucker[4] | Disrupts triple helix folding due to cis conformation[10] | Induces β-turns via intramolecular interactions[13] |
| Primary Applications | Biomarker, nutritional supplement, wound healing | Research tool for collagen stability studies | Investigational anticancer and anti-fibrotic agent[11] | Peptide engineering, drug design, foldamers[13] |
Quantitative Comparison of a Guest Triplet's Effect on Collagen Melting Temperature (Tm)
| Guest Triplet in (Pro-4-Hyp-Gly)n Host | Melting Temperature (Tm) in °C | Reference |
| Pro-4-Hyp-Gly | 36.0 | [7] |
| 3-Hyp-4-Hyp-Gly | 32.7 | [7] |
| Pro-Pro-Gly | 30.5 | [7] |
| Pro-3-Hyp-Gly | 21.0 | [7] |
This data clearly illustrates the stabilizing effect of trans-4-Hyp in the Yaa position and the destabilizing effect of trans-3-Hyp, especially when it is in the non-natural Yaa position.[7]
Experimental Protocols
Accurate quantification and differentiation of hydroxyproline isomers are crucial for their application in research. Below are standardized protocols for these procedures.
Protocol 1: Quantification of Total Hydroxyproline
This protocol is based on the reaction of oxidized hydroxyproline with p-dimethylaminobenzaldehyde (DMAB) to produce a colored product.
Workflow for Total Hydroxyproline Quantification
Caption: A typical workflow for the colorimetric quantification of total hydroxyproline in biological samples.
Step-by-Step Methodology:
-
Sample Preparation & Hydrolysis:
-
Homogenize approximately 10 mg of tissue in 100 µL of water.
-
Add an equal volume of concentrated HCl (to a final concentration of ~6 M).
-
Transfer to a pressure-tight vial and hydrolyze at 120°C for 3 hours.
-
Rationale: This step breaks down the protein into its constituent amino acids, releasing hydroxyproline.
-
-
Neutralization/Drying:
-
Centrifuge the hydrolysate to pellet any debris.
-
Transfer a known volume of the supernatant to a new microplate well.
-
Evaporate the HCl under vacuum or by heating at 60-65°C.
-
Rationale: The subsequent oxidation and color development reactions are pH-sensitive.
-
-
Oxidation:
-
Reconstitute the dried sample in an appropriate buffer.
-
Add Chloramine-T solution and incubate at room temperature for 5-20 minutes.
-
Rationale: Chloramine-T oxidizes hydroxyproline to a pyrrole intermediate.
-
-
Color Development:
-
Add DMAB (Ehrlich's) reagent.
-
Incubate at 60°C for 90 minutes.
-
Rationale: The pyrrole intermediate reacts with DMAB to form a chromophore.
-
-
Measurement and Quantification:
-
Cool the plate to room temperature.
-
Measure the absorbance at approximately 560 nm using a microplate reader.
-
Determine the hydroxyproline concentration by comparing the absorbance to a standard curve prepared with known concentrations of trans-4-hydroxy-L-proline.
-
Protocol 2: Separation and Quantification of Isomers by HPLC
For applications requiring the differentiation of isomers, High-Performance Liquid Chromatography (HPLC) is the method of choice. This often involves pre-column derivatization.
Step-by-Step Methodology:
-
Sample Hydrolysis: Prepare sample hydrolysates as described in Protocol 1, step 1.
-
Derivatization:
-
Neutralize the hydrolysate.
-
React the sample with a derivatizing agent such as 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) or Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA).
-
Rationale: Derivatization attaches a chromophore or fluorophore to the secondary amine of hydroxyproline, enabling sensitive detection. Chiral derivatizing agents like L-FDVA can be used for separating enantiomers.
-
-
HPLC Separation:
-
Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).
-
Use a gradient elution with a mobile phase typically consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Rationale: The different isomers, now derivatized, will have slightly different polarities and interactions with the stationary phase, allowing them to be separated as they travel through the column.
-
-
Detection and Quantification:
-
Detect the eluting isomers using a UV-Vis or fluorescence detector set to the appropriate wavelength for the chosen derivatizing agent.
-
Identify each isomer peak by comparing its retention time to that of a pure standard.
-
Quantify the amount of each isomer by integrating the peak area and comparing it to a standard curve.
-
Conclusion and Future Outlook
The isomers of hydroxyproline offer a fascinating case study in how subtle changes in stereochemistry can lead to vastly different biological activities. While trans-4-hydroxy-L-proline's role in stabilizing collagen is foundational to connective tissue biology, the other isomers present exciting opportunities for therapeutic and materials science innovation. The ability of cis-4-hydroxy-L-proline to disrupt collagen formation has clear implications for treating fibrotic diseases and cancer, while the conformational control offered by cis-3-hydroxy-L-proline is a powerful tool for rational drug design.
Future research will likely focus on further elucidating the specific signaling pathways affected by these isomers, developing more targeted therapeutic applications, and exploring the roles of the even less common D-isomers. For the researcher, a clear understanding of the distinct properties of each isomer, coupled with robust analytical methods to differentiate them, is essential for advancing our knowledge and translating it into practical applications.
References
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Jenkins, C. L., Bretscher, L. E., Guzei, I. A., & Raines, R. T. (2003). Effect of 3-hydroxyproline residues on collagen stability. Journal of the American Chemical Society, 125(21), 6422–6427. [Link]
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Srivastava, A. K., Khare, P., Nagar, H. K., Raghuwanshi, N., & Srivastava, R. (2016). Hydroxyproline: A Potential Biochemical Marker and Its Role in the Pathogenesis of Different Diseases. Current Protein & Peptide Science, 17(6), 596–602. [Link]
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Babu, R. L., & Ramaswamy, R. (2007). Conformational studies of peptides containing cis-3-hydroxy-d-proline. Tetrahedron, 63(36), 8838-8846. [Link]
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Brodsky, B., & Persikov, A. V. (2005). Molecular structure of the collagen triple helix. Advances in protein chemistry, 70, 301–339. [Link]
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Mooney, S. D., P. A. Kollman, and T. E. Klein. (2003). Triple Helical Structure and Stabilization of Collagen-like Molecules with 4(R)-Hydroxyproline in the Xaa Position. Biophysical Journal, 84(5), 3289-3296. [Link]
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Egli, J., & Wennemers, H. (2022). Predicting Collagen Triple Helix Stability through Additive Effects of Terminal Residues and Caps. Angewandte Chemie International Edition, 61(51), e202212301. [Link]
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Jenkins, C. L., & Raines, R. T. (2003). Effect of 3-hydroxyproline residues on collagen stability. Journal of the American Chemical Society, 125(21), 6422-6427. [Link]
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Chalecka, K., Palka, J., & Surazynski, A. (2022). The new insight into the role of hydroxyproline in metabolism of cancer cells. Frontiers in Oncology, 12, 992801. [Link]
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Nishi, Y., Uchiyama, S., Doi, M., Nishiuchi, Y., Nakazawa, T., Ohkubo, T., & Kobayashi, Y. (2005). Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix. Journal of the American Chemical Society, 127(16), 5796–5803. [Link]
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Wu, G. (2009). Amino acids: metabolism, functions, and nutrition. Amino acids, 37(1), 1–17. [Link]
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Nanda, K., & Vittal, V. (2020). Conformational landscape of substituted prolines. Amino Acids, 52(3), 339-353. [Link]
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Langrock, T., Garcia-Villar, N., & Hoffmann, T. (2007). Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 856(1-2), 147–154. [Link]
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Karafova, A., et al. (2021). Influence of proline and hydroxyproline as antimicrobial and anticancer peptide components on the silver(i) ion activity: structural and biological evaluation with a new theoretical and experimental SAR approach. Dalton Transactions, 50(30), 10451-10466. [Link]
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Kino, K. (2020). Enzymatic reactions and microorganisms producing the various isomers of hydroxyproline. Applied Microbiology and Biotechnology, 104(11), 4771–4779. [Link]
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Lenci, E., & Trabocchi, A. (2020). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules (Basel, Switzerland), 25(14), 3274. [Link]
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Walfridsson, H., et al. (2008). Anticancer drug cis-4-hydroxy-L-proline: Correlation of preclinical toxicology with clinical parameters of liver function. Molecular Medicine Reports, 1(4), 459-464. [Link]
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Eldridge, C. F., Bunge, R. P., & Wood, P. M. (1988). Effects of cis-4-hydroxy-L-proline, and inhibitor of Schwann cell differentiation, on the secretion of collagenous and noncollagenous proteins by Schwann cells. Experimental cell research, 174(2), 491–501. [Link]
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Definitive Stereochemical Assignment of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid Hydrochloride Derivatives: A Comparative Analysis Centered on X-ray Crystallography
For researchers, scientists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is paramount. The biological activity of chiral molecules, such as the derivatives of 3-hydroxypyrrolidine-2-carboxylic acid, is intrinsically linked to their specific stereochemistry.[1][2] These compounds are crucial chiral building blocks in the synthesis of a variety of pharmaceuticals, including antiviral and antidiabetic agents.[3] This guide provides an in-depth comparison of analytical techniques for confirming the structure of (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid hydrochloride derivatives, with a primary focus on the gold standard method: single-crystal X-ray crystallography.
The Imperative of Unambiguous Stereochemical Confirmation
The pyrrolidine ring is a privileged scaffold in medicinal chemistry.[2] The precise spatial arrangement of substituents on this ring dictates its interaction with biological targets. In the case of 3-hydroxypyrrolidine-2-carboxylic acid, there are four possible stereoisomers. The (2R,3S) configuration, along with its enantiomer, possesses a cis relationship between the hydroxyl and carboxylic acid groups. Misassignment of the stereochemistry can lead to the synthesis of an inactive or, in the worst case, a toxic compound. Therefore, the choice of analytical methodology for structural confirmation is a critical decision in the drug discovery and development pipeline.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule.[4] This technique provides a complete and unambiguous three-dimensional map of the electron density within a crystal lattice, allowing for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of all chiral centers.
While other techniques provide valuable structural information, they often fall short of the absolute certainty offered by X-ray crystallography. The fundamental difference lies in the nature of the data obtained. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), provide information about the local environment of atoms and their connectivity, which can be used to infer stereochemistry.[5] However, these inferences are not always straightforward and can sometimes be ambiguous. In contrast, X-ray crystallography provides a direct visualization of the molecule's structure.
The crystal structure of related compounds reveals a hydrogen-bonding network that stabilizes the crystal lattice.[4] This detailed information on intermolecular interactions is also crucial for understanding the physicochemical properties of the solid state, such as solubility and stability.
A Comparative Overview of Analytical Techniques
To fully appreciate the definitive nature of X-ray crystallography, it is essential to compare it with other commonly employed analytical techniques for stereochemical determination.
| Technique | Principle | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal | Provides unambiguous 3D structure and absolute stereochemistry.[4] | Requires a suitable single crystal, which can be challenging to obtain. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to determine chemical structure and connectivity.[5] | Provides detailed information about the solution-state structure and dynamics.[6] | Stereochemical assignment can be ambiguous and often relies on interpretation of through-space correlations (NOESY).[7] |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separates enantiomers based on their differential interactions with a chiral stationary phase.[8][9] | Excellent for determining enantiomeric purity and for separating stereoisomers.[8] | Does not provide direct structural information for absolute configuration assignment without authentic standards. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. | Can determine the absolute configuration of molecules in solution. | Requires complex quantum chemical calculations for spectral interpretation. |
Experimental Workflow: From Powder to Structure
The process of confirming the structure of a this compound derivative via X-ray crystallography involves a series of meticulous steps.
Figure 1. A generalized workflow for single-crystal X-ray crystallography.
-
Crystallization: The primary challenge in X-ray crystallography is obtaining high-quality single crystals. For a hydrochloride salt like this compound, a common starting point is slow evaporation from a suitable solvent system. A matrix of solvents and solvent combinations (e.g., methanol/ether, ethanol/hexane) should be screened.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved to generate an initial electron density map. An atomic model is built into the electron density and refined to best fit the experimental data.
-
Determination of Absolute Configuration: For chiral molecules, the absolute configuration is determined by analyzing the anomalous scattering of the X-rays. The Flack parameter is a key indicator, with a value close to zero for the correct enantiomer.
In-Depth Comparison with NMR Spectroscopy
While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy offers insights into the molecule's structure and dynamics in solution.[6] For determining the relative stereochemistry of cyclic systems like pyrrolidines, Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique.[7][10]
Figure 2. Key differences between X-ray crystallography and NMR spectroscopy.
A NOESY experiment detects protons that are close in space (typically < 5 Å).[11] For a (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid derivative, a strong NOE correlation between the proton at C2 and the proton at C3 would be expected, confirming their cis relationship. However, the absence of an NOE does not definitively rule out a cis relationship, as molecular conformation and dynamics in solution can influence the observed NOEs.
The Role of Chiral HPLC
Chiral HPLC is an indispensable tool for assessing the enantiomeric purity of a sample.[8] By using a chiral stationary phase, the two enantiomers of a racemic mixture can be separated and quantified.[8][12] While chiral HPLC can confirm that a sample is enantiomerically pure, it cannot determine the absolute configuration of the eluting enantiomers without a previously characterized standard.
Conclusion: An Integrated Approach for Complete Structural Elucidation
For the definitive structural confirmation of this compound derivatives, single-crystal X-ray crystallography is the unequivocal gold standard. It provides a direct and unambiguous determination of the absolute stereochemistry, which is essential for drug development. However, a comprehensive structural characterization often involves an integrated approach. NMR spectroscopy provides valuable information about the solution-state conformation, while chiral HPLC is crucial for determining enantiomeric purity. By combining the strengths of these techniques, researchers can have the highest level of confidence in the structure and purity of their compounds, paving the way for successful downstream applications.
References
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News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy. [Link]
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MySkinRecipes. (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride. [Link]
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PubChem. 3-Hydroxypyrrolidine-2-carboxylic acid. [Link]
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ResearchGate. Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. [Link]
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ResearchGate. (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. [Link]
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Chemistry LibreTexts. 5.4: NOESY Spectra. [Link]
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Comparison of NMR and X-ray crystallography. [Link]
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NIH. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. [Link]
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ACS Publications. Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. [Link]
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Macromolecular Structure Determination: Comparison of Crystallography and NMR. [Link]
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LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
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HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride (CAS No. 468061-05-4). As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and environmental stewardship in the laboratory.
Hazard Assessment and Waste Characterization
Before any disposal protocol can be established, a thorough understanding of the compound's hazards is essential. This compound is a solid compound that, while not acutely toxic, presents several hazards that mandate its handling as a regulated chemical waste stream.
Globally Harmonized System (GHS) Classification:
According to supplier Safety Data Sheets (SDS), this compound is classified with the signal word "Warning" and carries the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
From a practical standpoint, these classifications identify the compound as an irritant to the skin, eyes, and respiratory system. The "hydrochloride" designation indicates it is an acid salt; when dissolved in water, it will produce a mildly acidic solution, which must be considered during neutralization and segregation.
Waste Characterization:
Under the Resource Conservation and Recovery Act (RCRA), waste is deemed hazardous if it is specifically "listed" or if it exhibits "characteristic" hazardous properties (ignitability, corrosivity, reactivity, toxicity).[2] While this specific compound is not on the F, K, P, or U lists, its irritant nature necessitates that it be managed as a hazardous chemical waste to ensure full compliance and safety.[2] Therefore, the cardinal rule is:
Do not dispose of this chemical in the regular trash or via drain disposal. [3][4] All materials contaminated with this compound, including the pure chemical, solutions, and spill cleanup debris, must be collected and disposed of through your institution's Environmental Health & Safety (EHS) program.
Personal Protective Equipment (PPE) Protocol
Appropriate PPE is non-negotiable when handling this compound, both during routine laboratory use and during disposal and spill cleanup operations. The following table summarizes the required PPE.
| Protection Type | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles or a full-face shield.[5][6] | Prevents eye contact with solid dust or liquid splashes, which can cause serious irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile).[7] | Protects against skin irritation upon contact.[1] Always inspect gloves before use and wash hands thoroughly after handling.[8] |
| Body Protection | Standard laboratory coat. An impervious apron may be required for larger quantities.[5] | Prevents contamination of personal clothing. |
| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood.[1][6] | Minimizes the risk of inhaling airborne dust, which can cause respiratory irritation. |
Waste Collection and Segregation Protocol
Systematic collection and segregation are the foundation of a safe laboratory waste management program. All waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9][10]
Step-by-Step Collection Procedure:
-
Select a Waste Container: Choose a container that is durable, leak-proof, and chemically compatible with the waste.[3] A wide-mouth high-density polyethylene (HDPE) bottle is suitable for solid waste. For solutions, a standard HDPE chemical waste jug is appropriate.
-
Label the Container: Before adding any waste, affix a completed EHS-provided hazardous waste label.[3] The label must include:
-
Collect Waste:
-
Solid Waste: Carefully transfer unwanted solid material into the labeled container using a spatula or scoop. Avoid generating dust.[1]
-
Aqueous Waste: Pour solutions directly into the labeled liquid waste container. The first rinse of any emptied container ("triple rinsing") must also be collected as hazardous waste.[3]
-
-
Container Management: Keep the waste container securely closed except when actively adding waste.[3] Store the container in your designated SAA.
-
Segregation: Store this waste stream away from incompatible materials, particularly strong bases (to avoid acid-base reactions) and strong oxidizing agents.[9]
Spill Management Procedures
Preparedness is key to managing accidental releases effectively. The response protocol depends on the scale of the spill.
Minor Spill (Solid Material < 5g):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear the full PPE as outlined in Section 2.
-
Containment: Gently cover the spill with an absorbent material like sand or vermiculite to prevent dust from becoming airborne.[12]
-
Cleanup: Carefully sweep up the absorbed material and place it into your designated solid hazardous waste container.[1] Avoid creating dust.
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place the used cleaning materials into the hazardous waste container.
-
Report: Inform your supervisor and document the incident as required by your institution.
Minor Spill (Aqueous Solution < 100mL):
-
Alert & Secure: Notify personnel and restrict access to the area.[5]
-
Don PPE: Wear full PPE, including chemical splash goggles and gloves.
-
Contain & Absorb: Create a dike around the spill using an inert absorbent material such as sand, clay, or chemical spill pads.[5][13] Work from the outside in.
-
Neutralize (Optional but Recommended): Due to the acidic nature of the hydrochloride salt, you can cautiously neutralize the spill by applying a weak base like sodium bicarbonate (baking soda).[7][14] Use pH paper to confirm the pH is between 5.5 and 10.5 before final cleanup.[15]
-
Collect: Scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate & Report: Clean the area with soap and water, dispose of all cleanup materials as hazardous waste, and report the incident.[13]
For any spill that is large, involves other hazardous materials, or if you feel uncomfortable with the cleanup, evacuate the area and contact your institution's EHS emergency line immediately.[7]
Final Disposal Pathway
The ultimate destination for the collected waste is an approved hazardous waste treatment, storage, and disposal facility (TSDF).[16] The laboratory researcher's responsibility is to ensure the waste is properly accumulated and prepared for pickup by trained EHS personnel or a licensed contractor.
The following diagram illustrates the complete disposal workflow.
Caption: Disposal Workflow for Chemical Waste
Once your waste container is full, it must be removed from the SAA within three days.[9] Contact your EHS department to schedule a pickup. Do not allow waste to accumulate in the lab for more than one year, regardless of the container volume.[9]
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- This compound. LabSolu. [URL: https://labsolu.ca/product/2r3s-3-hydroxypyrrolidine-2-carboxylic-acid-hydrochloride/]
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- Hydrochloric Acid Safe Handling Guideline. SLAC National Accelerator Laboratory. [URL: https://www-group.slac.stanford.edu/esh/eshmanual/references/chemSafetyAccidentalExposureReq.pdf]
- (2S,3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid - SDS. AK Scientific, Inc. [URL: https://www.aksci.com/sds/R718_sds.pdf]
- Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc. [URL: https://www.corechem.com/safety/safe-handling-guides/safe-handling-guide-hydrochloric-acid]
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A Researcher's Guide to the Safe Handling of (2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride (CAS No: 468061-05-4). As a crucial building block in the synthesis of novel therapeutics, understanding its hazard profile is paramount to ensuring a safe and productive laboratory environment. This guide moves beyond mere compliance, offering a framework for integrating safety into the core of your experimental design and execution.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a hydroxylated pyrrolidine derivative. While specific toxicity data is limited, the available safety information for the hydrochloride salt indicates that it poses moderate health risks upon exposure. The primary hazards are associated with irritation to the skin, eyes, and respiratory system, and it is considered harmful if ingested.
The hazard classifications under the Globally Harmonized System (GHS) are as follows:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This involves evaluating the quantities being used, the potential for dust or aerosol generation, and the specific manipulations to be performed. Adherence to a properly implemented Chemical Hygiene Plan (CHP) is mandatory, as required by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450)[1].
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection and consistent use of appropriate PPE is the most critical immediate step to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.
| Protection Type | Specific Requirements | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Butyl rubber recommended)[2]. | To prevent skin contact and subsequent irritation (H315). Gloves should be inspected before each use and replaced immediately if compromised. |
| Eye and Face Protection | Safety glasses with side-shields or safety goggles. A face shield may be required for operations with a high splash potential. | To protect against serious eye irritation (H319) from dust or splashes. |
| Skin and Body Protection | A fully buttoned laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required when handled in a certified chemical fume hood. If weighing or other procedures may generate dust outside of a hood, a NIOSH-approved respirator may be necessary. | To prevent respiratory tract irritation (H335) from inhalation of the powdered compound. |
It is imperative that all laboratory personnel receive training on the proper use, removal, and disposal of PPE to prevent cross-contamination[1].
Operational Plan: From Receipt to Reaction
A systematic approach to handling ensures safety at every stage. The following workflow provides a step-by-step guide for managing this compound within the laboratory.
Receiving and Storage
-
Verification: Upon receipt, ensure the container is clearly labeled and not damaged. Cross-reference the Safety Data Sheet (SDS) to confirm hazard information.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2]. The recommended storage temperature is refrigerated. The storage location should be clearly marked and accessible only to authorized personnel.
Handling and Use Protocol
This protocol is designed to minimize exposure during routine laboratory procedures.
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Engineering Controls: All manipulations of the solid compound, especially weighing and transferring, must be conducted within a certified chemical fume hood to mitigate inhalation risks[3].
-
Weighing and Transfer:
-
Don the appropriate PPE as outlined in the table above.
-
Use a spatula to carefully transfer the desired amount of the solid compound.
-
Avoid creating dust. If the material is very fine, consider using a weighing boat with a lid.
-
Close the primary container immediately after use.
-
-
Dissolution:
-
When dissolving the compound, add the solid to the solvent slowly.
-
If creating an acidic solution, always add acid to water, never the other way around, to prevent a potentially violent exothermic reaction[4].
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete, even if gloves were worn.
-
Decontaminate the work area in the fume hood.
-
Safe Handling Workflow Diagram
Caption: Workflow for handling this compound.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is crucial.
Exposure Response
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[3][5].
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice[3][5].
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, call a POISON CENTER or doctor[3][5].
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately for treatment advice[2].
Spill Management
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control: Ensure the spill is contained and does not enter drains.
-
Cleanup: For a small spill of the solid, carefully sweep or scoop up the material, avoiding dust generation, and place it into a labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and dispose of the cleaning materials as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated after cleanup is complete.
Disposal Plan: Responsible Waste Management
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Segregation: Do not mix this waste with other waste streams.
-
Labeling: Use a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service. All disposal methods must comply with local, state, and federal regulations[5].
By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with this compound, fostering a culture of safety and scientific excellence.
References
-
United Initiators. (2024, April 18). Safety Data Sheet. Retrieved from [Link]
-
United Initiators. (2018, July 10). Safety Data Sheet. Retrieved from [Link]
-
MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024, April 10). What to Do in a Chemical Emergency. Retrieved from [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS. Retrieved from [Link]
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GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]
-
National Institutes of Health. (2024, January 26). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Retrieved from [Link]
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Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]
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Z-Safety. (n.d.). Safety Data Sheet. Retrieved from [Link]
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Sparkle Prochem. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
abcr. (n.d.). Safety Data Sheet. Retrieved from [Link]
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SparkNotes. (n.d.). Lab Safety Rules and Guidelines. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
